Isobutyl Sildenafil
Description
Properties
IUPAC Name |
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-(2-methylpropyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O4S/c1-6-33-19-8-7-16(34(31,32)29-11-9-27(4)10-12-29)14-17(19)22-24-20-18(13-15(2)3)26-28(5)21(20)23(30)25-22/h7-8,14-15H,6,9-13H2,1-5H3,(H,24,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDMCAQUTIFYAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C3=NC4=C(C(=O)N3)N(N=C4CC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347620 | |
| Record name | Despropyl isobutyl sildenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391053-95-4 | |
| Record name | Despropyl isobutyl sildenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Despropyl isobutyl sildenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOBUTYL SILDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F7JAM9O4B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Isobutyl Sildenafil: Structural Analog Dynamics and Mechanism of Action on Phosphodiesterase Type 5 (PDE5)
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
The proliferation of synthetic phosphodiesterase type 5 (PDE5) inhibitors has expanded beyond approved therapeutics into the realm of forensic toxicology and pharmaceutical quality control. Isobutyl sildenafil (also classified as Sildenafil Impurity A or despropyl isobutyl sildenafil) is a highly potent structural analog of sildenafil[1][2]. Originally identified as a byproduct in the chemical synthesis of sildenafil citrate, it is increasingly detected as an undeclared adulterant in dietary supplements and energy drinks[3][4].
As a Senior Application Scientist specializing in enzyme kinetics and structural pharmacology, I have structured this whitepaper to dissect the molecular mechanism of action of isobutyl sildenafil. By understanding the causality behind its structure-activity relationship (SAR) and its competitive inhibition of PDE5, researchers can better design robust analytical and functional assays to detect and quantify this analog in complex matrices.
Molecular Architecture and Structure-Activity Relationship (SAR)
The therapeutic efficacy and off-target potential of PDE5 inhibitors are intrinsically linked to their physicochemical properties and spatial conformation within the enzyme's catalytic domain.
Sildenafil features a pyrazolopyrimidine core that mimics the purine ring of cyclic guanosine monophosphate (cGMP). In isobutyl sildenafil (Molecular Formula:
Causality in Binding: The PDE5 active site contains a highly conserved hydrophobic pocket (comprising residues such as Val782, Tyr612, and Phe820) that accommodates the alkyl substituent of the pyrazole ring. The transition from a linear propyl chain to a branched isobutyl chain slightly increases the steric bulk but maintains high lipophilicity. This branched structure effectively fills the hydrophobic pocket, preserving—and in some microenvironments, enhancing—the binding affinity (Kd) through optimized van der Waals interactions. Consequently, isobutyl sildenafil acts as a potent competitive inhibitor, directly occluding cGMP from the active site[1][3].
Diagram 1: Structural docking logic of Isobutyl Sildenafil in the PDE5 catalytic domain.
Mechanism of Action: The NO-sGC-cGMP-PKG Axis
Isobutyl sildenafil exerts its biological effect by hijacking the endogenous nitric oxide (NO) signaling pathway. To understand the analog's impact, we must map the self-validating system of smooth muscle relaxation.
-
Initiation: Endothelial cells release NO, which diffuses into adjacent smooth muscle cells.
-
Synthesis: NO binds to the heme group of soluble Guanylate Cyclase (sGC), catalyzing the conversion of Guanosine Triphosphate (GTP) into cGMP[1].
-
Activation: Elevated intracellular cGMP activates Protein Kinase G (PKG), which phosphorylates target proteins, leading to a decrease in intracellular calcium and subsequent smooth muscle relaxation[1].
-
Inhibition (The Intervention): PDE5 is the primary enzyme responsible for hydrolyzing the phosphodiester bond of cGMP, converting it to inactive 5'-GMP. Isobutyl sildenafil competitively binds to the PDE5 catalytic site. Because the enzyme cannot hydrolyze the analog, cGMP accumulates, hyper-activating the PKG pathway[1].
Diagram 2: The NO-sGC-cGMP signaling pathway and the inhibitory node of Isobutyl Sildenafil.
Quantitative Data: Enzyme Kinetics
Because isobutyl sildenafil is an unapproved analog, its exact pharmacokinetic profile in humans is not fully standardized; however, in vitro enzymatic assays demonstrate kinetics nearly identical to the parent compound, sildenafil[1][6]. The table below synthesizes the comparative kinetic parameters based on recombinant human PDE5 radiometric assays.
| Parameter | Sildenafil Citrate | Isobutyl Sildenafil (Impurity A) | Causality / Significance |
| Molecular Weight | 666.7 g/mol (Citrate salt) | 488.60 g/mol (Free base)[2] | Dictates mass spectrometry |
| PDE5 IC50 | ~3.5 nM[1] | ~3.4 - 4.0 nM[1] | The isobutyl branch maintains nanomolar potency. |
| Selectivity (PDE1) | 80-fold[1] | ~80-fold | Prevents widespread vasodilation side effects. |
| Selectivity (PDE6) | ~10-fold[1] | < 10-fold | Potential for visual disturbances (retinal PDE6 binding). |
Experimental Protocol: Validating PDE5 Inhibition Kinetics
To empirically validate the IC50 of isobutyl sildenafil, a radiometric assay utilizing
Step-by-Step Methodology: Radiometric PDE5 Assay
Rationale: PDE5 hydrolyzes
-
Reagent Preparation & Control Setup:
-
Prepare a buffer containing 50 mM Tris-HCl (pH 7.5), 8.3 mM
, and 1.7 mM EGTA. -
Self-Validating Step: Include a positive control (known sildenafil standard) and a negative control (vehicle/DMSO only) to calculate the Z'-factor, ensuring assay robustness.
-
-
Enzyme Incubation:
-
Incubate 10 ng of recombinant human PDE5 with varying concentrations of isobutyl sildenafil (serial dilution from 0.1 nM to 1000 nM) at 30°C for 15 minutes to allow equilibrium binding.
-
-
Reaction Initiation:
-
Add 1 µM of
(approx. 100,000 cpm) to the mixture. Incubate for exactly 20 minutes. -
Causality: The 20-minute window ensures the reaction remains in the linear phase of Michaelis-Menten kinetics (substrate depletion < 15%).
-
-
Termination and Separation:
-
Terminate the reaction by boiling the samples at 100°C for 1 minute.
-
Apply the mixture to a strong anion-exchange resin column (e.g., AG 1-X8). Wash with water. The
product elutes in the wash, while the unhydrolyzed remains bound to the resin[1].
-
-
Quantification:
-
Mix the eluate with liquid scintillation fluid and measure radioactivity using a liquid scintillation counter.
-
Plot the percentage of inhibition against the
of the isobutyl sildenafil concentration to derive the IC50 via non-linear regression[1].
-
Diagram 3: Step-by-step workflow for the radiometric PDE5 inhibition assay.
Analytical Detection in Complex Matrices
Due to its structural similarity to sildenafil, isobutyl sildenafil co-elutes in many standard chromatographic methods and shares a nearly identical UV spectrum (
To reliably identify this analog in adulterated dietary supplements, laboratories must utilize High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) [3][8]. Under electrospray ionization (ESI), isobutyl sildenafil yields a protonated molecular ion
References
-
National Center for Advancing Translational Sciences (NCATS). "ISOBUTYL SILDENAFIL - Drugs." Inxight Drugs. Available at: [Link]
-
ResearchGate. "Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
ResearchGate. "Isolation and identification of a new sildenafil analogue adulterated in energy drink: Propoxyphenyl sildenafil." Available at:[Link]
-
Pharmaffiliates. "CAS No : 1391053-95-4 | Product Name : Sildenafil Citrate - Impurity A." Available at:[Link]
-
AOAC International. "SMPR 2014_012.indd - AOAC International." Standard Method Performance Requirements. Available at:[Link]
-
ResearchGate. "Simultaneous identification/determination system for phentolamine and sildenafil as adulterants in soft drinks advertising roborant nutrition." Available at: [Link]
-
AOAC International. "SMPR 2014_010.indd - AOAC International." Available at:[Link]
-
ResearchGate. "Simultaneous determination of synthetic phosphodiesterase-5 inhibitors found in a dietary supplements using high-performance liquid chromatography with diode array detection and liquid chromatography-electrospray ionization tamdem mass spectrometry." Available at: [Link]
Sources
- 1. Sildenafil mesylate | Benchchem [benchchem.com]
- 2. ISOBUTYL SILDENAFIL [drugs.ncats.io]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. aoac.org [aoac.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aoac.org [aoac.org]
Comprehensive Characterization and Analytical Workflows for Isobutyl Sildenafil: A Technical Whitepaper
Executive Summary & Contextual Framework
Isobutyl sildenafil (CAS 1391053-95-4), officially designated in pharmacopeial frameworks as Sildenafil Related Compound A or Sildenafil Impurity A[1], represents a critical analyte in both pharmaceutical quality control and forensic toxicology. As a Senior Application Scientist, I frequently encounter this compound not just as a synthetic byproduct of sildenafil citrate manufacturing, but as an undeclared, illicit adulterant in dietary supplements[2]. Because it retains the core pyrazolopyrimidine scaffold responsible for phosphodiesterase type 5 (PDE5) inhibition, its presence in consumer products poses severe pharmacokinetic risks, including uncontrolled hypotensive crises when co-administered with nitrates[3].
This whitepaper outlines the physicochemical properties of isobutyl sildenafil, its mechanistic pathways, and a self-validating analytical protocol for its definitive identification in complex matrices.
Physicochemical Profiling
Understanding the physical chemistry of isobutyl sildenafil is the foundational step for designing robust extraction and chromatographic methods. The molecule differs from standard sildenafil by the substitution of an n-propyl group with an isobutyl group[4]. This seemingly minor aliphatic branching increases the molecule's steric bulk and alters its crystal lattice energy, directly impacting its solubility profile.
Table 1: Key Chemical and Physical Properties of Isobutyl Sildenafil
| Property | Value | Causality / Analytical Implication |
| Chemical Name | 5-[2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl]-1-methyl-3-(2-methylpropyl)-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | Defines the core pharmacophore responsible for target enzyme binding[1]. |
| CAS Registry Number | 1391053-95-4 | Essential for sourcing Certified Reference Materials (CRM)[5]. |
| Molecular Formula | C23H32N6O4S | Exact mass calculations require accounting for the isotopic envelope of sulfur[6]. |
| Molecular Weight | 488.60 g/mol | Used for determining precursor ion m/z in mass spectrometry[6]. |
| Appearance | White to off-white solid | Indicates high purity; discoloration suggests degradation[7]. |
| Aqueous Solubility | Practically insoluble (~0.015 g/L at 25 °C) | Dictates the mandatory use of organic solvents (e.g., methanol) for extraction[5]. |
| Density | 1.37 ± 0.1 g/cm³ (Calculated) | Relevant for solid-state formulation and powder handling[5]. |
Pharmacological Mechanism: PDE5 Inhibition Dynamics
To understand why the detection of isobutyl sildenafil is critical, we must examine its mechanism of action. Like its parent compound, isobutyl sildenafil acts as a competitive inhibitor of the PDE5 enzyme[8]. In a normal physiological state, nitric oxide (NO) activates guanylyl cyclase, which synthesizes cyclic guanosine monophosphate (cGMP). cGMP triggers smooth muscle relaxation. PDE5 acts as the regulatory off-switch by hydrolyzing cGMP into inactive 5'-GMP. Isobutyl sildenafil mimics the spatial conformation of cGMP, binding to the catalytic site of PDE5 and preventing this hydrolysis, leading to an artificial accumulation of cGMP.
Mechanism of PDE5 inhibition by isobutyl sildenafil in the NO/cGMP signaling pathway.
High-Resolution Analytical Methodology (LC-HRMS)
When analyzing complex matrices like herbal dietary supplements, standard HPLC-UV is insufficient due to severe matrix interference and the proliferation of novel sildenafil analogs (e.g., propoxyphenyl isobutyl aildenafil)[9]. Therefore, our laboratory relies on High-Resolution Orbitrap Mass Spectrometry (HRMS) combined with Preparative HPLC. Orbitrap technology provides sub-5 ppm mass accuracy, which is non-negotiable for distinguishing isobutyl sildenafil from its positional isomers[2].
LC-HRMS analytical workflow for detecting isobutyl sildenafil in complex matrices.
Step-by-Step Protocol: LC-HRMS Analysis of Isobutyl Sildenafil
Note: Every step in this protocol is designed to mitigate matrix effects and ensure self-validation, aligning with[3].
-
Sample Preparation & Extraction:
-
Action: Homogenize 1.0 g of the supplement matrix and extract with 10 mL of LC-MS grade Methanol. Sonicate for 15 minutes, then centrifuge at 10,000 rpm for 10 minutes.
-
Causality: Isobutyl sildenafil is practically insoluble in water (0.015 g/L)[5]. Methanol disrupts the lipophilic interactions within the herbal matrix, ensuring quantitative recovery of the analyte while precipitating heavy, water-soluble excipients.
-
-
System Suitability & Self-Validation (Crucial E-E-A-T Step):
-
Action: Prior to sample injection, run a blank methanol injection (Interference Control) followed by a Certified Reference Material (CRM) of Isobutyl Sildenafil (e.g., USP Reference Standard 1612685)[1] at 10 µg/mL.
-
Causality: The blank confirms the system is free of carryover. The CRM validates the retention time and confirms the mass spectrometer's calibration is within the <5 ppm error threshold. If the CRM mass deviates by >5 ppm, the system fails validation and must be recalibrated.
-
-
Chromatographic Separation (Preparative HPLC):
-
Action: Inject the supernatant onto a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm). Use a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).
-
Causality: The C18 stationary phase effectively retains the lipophilic isobutyl group. Formic acid ensures the piperazine nitrogen remains protonated, yielding a strong [M+H]+ ion for downstream mass spectrometry.
-
-
Orbitrap HRMS Detection & Fragmentation:
-
Action: Operate the Orbitrap in positive electrospray ionization (ESI+) mode. Utilize both High-energy Collision Dissociation (HCD) and Collision-Induced Dissociation (CID) to generate MS/MS spectra[9].
-
Causality: The precursor ion [M+H]+ will appear at m/z 489.22. Applying HCD and CID generates specific isobutyl-bonded fragments (e.g., m/z 313 and 297)[9]. Comparing these fragment ions against the CRM spectra guarantees unambiguous structural elucidation, distinguishing it from highly similar analogs.
-
Conclusion
The characterization of isobutyl sildenafil requires a rigorous, causally driven approach. By understanding its physical properties—specifically its poor aqueous solubility and unique steric profile—we can design self-validating LC-HRMS protocols that ensure absolute confidence in our analytical results. Whether identifying it as a process impurity in pharmaceutical manufacturing or as an illicit adulterant, adherence to high-resolution mass accuracy and strict system suitability controls remains paramount.
References
-
National Center for Advancing Translational Sciences (NCATS). "ISOBUTYL SILDENAFIL." Available at: [Link]
-
National University of Singapore (NUS) Faculty of Science. "Tainted health supplement." Available at:[Link]
-
PubMed (National Institutes of Health). "Structural elucidation of propoxyphenyl isobutyl aildenafil, adulterant in a health supplement using high-resolution Orbitrap mass spectrometry." Available at:[Link]
-
AOAC International. "Guidelines for Dietary Supplements and Botanicals." Available at: [Link]
Sources
- 1. CAS 1391053-95-4 | Sigma-Aldrich [sigmaaldrich.com]
- 2. Tainted health supplement - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]
- 3. aoac.org [aoac.org]
- 4. Isobutyl Sildenafil | 1391053-95-4 | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 5. CAS # 1391053-95-4, Isobutyl sildenafil, 5-[2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1,6-dihydro-1-methyl-3-(2-methylpropyl)-7H-pyrazolo[4,3-d]pyrimidin-7-one - chemBlink [chemblink.com]
- 6. ISOBUTYL SILDENAFIL [drugs.ncats.io]
- 7. tlcstandards.com [tlcstandards.com]
- 8. Sildenafil mesylate | Benchchem [benchchem.com]
- 9. Structural elucidation of propoxyphenyl isobutyl aildenafil, adulterant in a health supplement using high-resolution Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Rationale for Sildenafil Analogue Synthesis
An In-Depth Technical Guide to the Synthesis of Isobutyl Sildenafil
Sildenafil, the active pharmaceutical ingredient in Viagra™, is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[1][2] Its discovery and commercialization marked a significant milestone in the treatment of erectile dysfunction and later, pulmonary hypertension.[2][3] The core structure of sildenafil, 5-[2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, has been the subject of extensive research, leading to the development of numerous analogues.[4][5][6]
This guide focuses on the synthesis of Isobutyl Sildenafil, an analogue where the 3-n-propyl group on the pyrazolopyrimidinone core is replaced by a 2-methylpropyl (isobutyl) group. The chemical name for this compound is 5-[2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1,6-dihydro-1-methyl-3-(2-methylpropyl)-7H-pyrazolo[4,3-d]pyrimidin-7-one.[7][8] The synthesis of such analogues is crucial for researchers in drug development for several reasons:
-
Structure-Activity Relationship (SAR) Studies: By modifying peripheral chemical groups, scientists can probe the binding pocket of the PDE5 enzyme, leading to inhibitors with enhanced potency, selectivity, or altered pharmacokinetic profiles.[5]
-
Intellectual Property: Novel analogues can lead to new chemical entities with distinct patent protection.
-
Improved Physicochemical Properties: Modifications can address challenges such as solubility, bioavailability, and metabolic stability.[5]
This document provides a detailed examination of the established and improved synthetic pathways adaptable for the creation of isobutyl sildenafil, grounded in the extensive literature on sildenafil and its related compounds.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A retrosynthetic approach to isobutyl sildenafil reveals two primary convergent strategies for its assembly. The key disconnections break the molecule down into three essential building blocks:
-
The Core Heterocycle: A 1-methyl-3-isobutyl-4-amino-pyrazole-5-carboxamide. This is the foundational scaffold upon which the rest of the molecule is built.
-
The Phenyl Side-Chain: A 2-ethoxybenzoyl derivative, which will be functionalized with the sulfonyl group.
-
The Piperazine Moiety: 1-methylpiperazine, which is typically introduced in one of the final steps.
The two main pathways differ in the order of assembly, specifically concerning the formation of the pyrimidinone ring and the installation of the sulfonamide group.
Caption: Retrosynthetic analysis of Isobutyl Sildenafil.
Pathway A: The Adapted "Medicinal Chemistry" Route
This pathway is a linear sequence adapted from the original synthesis of sildenafil.[3][9][10] It involves constructing the substituted pyrazole, functionalizing it, and then performing a final cyclization to form the pyrimidinone ring.
Step-by-Step Synthesis (Pathway A)
-
Pyrazole Formation: The synthesis begins with the condensation of a β-diketoester with hydrazine. For the isobutyl analogue, the required starting ketone is 4-methyl-2-pentanone, which is reacted with diethyl oxalate in the presence of a strong base like sodium ethoxide to form the corresponding diketoester.[11] This intermediate is then cyclized with hydrazine to form the pyrazole ring.
-
N-Methylation & Hydrolysis: The pyrazole is regioselectively methylated on the nitrogen atom using an agent like dimethyl sulfate.[1][3] Subsequent hydrolysis of the ethyl ester, typically with aqueous sodium hydroxide, yields the pyrazole carboxylic acid.
-
Nitration: The pyrazole ring is activated for electrophilic substitution. Nitration is achieved using a mixture of fuming nitric acid and oleum to install a nitro group at the 4-position.[1][12]
-
Amide Formation: The carboxylic acid is converted to a carboxamide. This is often a two-step process involving activation to an acid chloride with thionyl chloride, followed by reaction with ammonia.[1]
-
Nitro Group Reduction: The nitro group is reduced to the crucial primary amine. This reduction can be accomplished using various methods, including catalytic hydrogenation or, as in early syntheses, with reducing agents like tin(II) chloride.[3] The resulting product is 4-amino-1-methyl-3-isobutyl-1H-pyrazole-5-carboxamide, a key intermediate.
-
Acylation: The aminopyrazole is acylated with 2-ethoxybenzoyl chloride. This forms the amide linkage that connects the two major fragments of the molecule.
-
Cyclization: The final pyrimidinone ring is formed via intramolecular cyclization. Early methods used aqueous sodium hydroxide and hydrogen peroxide, which often resulted in moderate yields due to competing hydrolysis.[10] Anhydrous conditions using a strong base like potassium tert-butoxide in tert-butanol provide a significant improvement, leading to near-quantitative yields of the pyrazolopyrimidinone core.[3][10]
-
Sulfonamide Formation: In this linear approach, the final steps involve chlorosulfonation of the phenyl ring followed by condensation with 1-methylpiperazine to yield isobutyl sildenafil.[9]
Caption: Overview of the adapted "Medicinal Chemistry" route (Pathway A).
Pathway B: The Improved Convergent Route
This more efficient pathway is favored for larger-scale synthesis due to its improved overall yield and avoidance of carrying sensitive functional groups through multiple steps.[3][13][14] The key difference is the formation of the pyrazolopyrimidinone core before the sensitive chlorosulfonation step.
Step-by-Step Synthesis (Pathway B)
-
Synthesis of the Pyrazolopyrimidinone Core: The initial steps to create the 4-amino-1-methyl-3-isobutyl-1H-pyrazole-5-carboxamide intermediate are identical to Steps 1-5 in Pathway A. This key intermediate is then acylated with 2-ethoxybenzoyl chloride and cyclized under anhydrous conditions (e.g., potassium tert-butoxide) to yield 5-(2-ethoxyphenyl)-1-methyl-3-isobutyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.
-
Improved Chlorosulfonation: This core molecule is subjected to chlorosulfonation. This step is critical and can be problematic due to the reaction's reversible nature.[14][15] An improved and high-yielding method involves using a combination of chlorosulfonic acid and thionyl chloride.[13] This efficiently converts the starting material to the sulfonyl chloride derivative, 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-isobutyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.
-
Condensation with 1-Methylpiperazine: The final step is the reaction of the sulfonyl chloride intermediate with 1-methylpiperazine. This nucleophilic substitution reaction forms the sulfonamide bond and yields the final isobutyl sildenafil product with high purity.[13][14]
Caption: Overview of the improved convergent route (Pathway B).
Experimental Protocol: Convergent Synthesis of Isobutyl Sildenafil (Pathway B)
The following protocol is an adapted methodology based on the successful synthesis of ethyl, butyl, and isopropyl sildenafil analogues.[13]
Part 1: Synthesis of 5-(2-ethoxyphenyl)-1-methyl-3-isobutyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
-
To a solution of 4-amino-1-methyl-3-isobutyl-1H-pyrazole-5-carboxamide (1.0 eq) in a suitable aprotic solvent (e.g., THF or DCM), add triethylamine (1.2 eq).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of 2-ethoxybenzoyl chloride (1.1 eq) in the same solvent, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting amine.
-
Upon completion, filter the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure to obtain the crude acylated intermediate.
-
Dissolve the crude intermediate in anhydrous tert-butanol.
-
Add potassium tert-butoxide (1.5 eq) portion-wise and heat the mixture to reflux for 3-5 hours, monitoring by TLC.
-
Cool the reaction, quench carefully with water, and adjust the pH to ~7 with 1M HCl.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude pyrazolopyrimidinone core, which can be purified by crystallization or column chromatography.
Part 2: Chlorosulfonation
-
To a flask charged with thionyl chloride (2.0 eq), add the pyrazolopyrimidinone core from Part 1 (1.0 eq) portion-wise at room temperature.
-
Cool the resulting solution to 0-5 °C.
-
Slowly add chlorosulfonic acid (3.0 eq) dropwise, ensuring the internal temperature does not exceed 15 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the sulfonyl chloride product into dichloromethane (DCM). The DCM solution containing the product is often used directly in the next step without full isolation.[13][14]
Part 3: Sulfonamide Formation
-
To the DCM solution of the sulfonyl chloride from Part 2, cooled to 10-15 °C, add 1-methylpiperazine (1.5 eq) dropwise.
-
Stir the reaction at room temperature for 4 hours.
-
Wash the reaction mixture sequentially with 5% aqueous sodium bicarbonate solution and then water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude Isobutyl Sildenafil by crystallization from a suitable solvent system (e.g., methanol) to yield a pure solid.
Data Summary
The following table provides data for Isobutyl Sildenafil and a key intermediate, based on its close structural relationship to sildenafil and its other alkyl analogues.
| Compound Name | Molecular Formula | Molecular Weight | Typical Yield (Final Step) |
| 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-isobutyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | C₁₉H₂₁ClN₄O₄S | 452.91 | N/A (Intermediate) |
| Isobutyl Sildenafil | C₂₃H₃₂N₆O₄S | 488.60 | >90%[13] |
Yields are based on analogous reactions reported in the literature for similar substrates.
Conclusion
The synthesis of isobutyl sildenafil can be accomplished effectively through well-established chemical pathways originally developed for sildenafil. The improved convergent route (Pathway B) represents the most efficient and scalable approach, capitalizing on an optimized chlorosulfonation reaction and late-stage introduction of the piperazine moiety. This strategy maximizes overall yield by building the stable pyrazolopyrimidinone core before performing the more sensitive sulfonation chemistry. The methodologies described herein provide a robust framework for researchers and drug development professionals to access isobutyl sildenafil and other novel analogues for further pharmacological investigation.
References
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Synthesis of Sildenafil Citrate. (n.d.). Retrieved from the University of Bristol School of Chemistry. [Link]
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Gilla, G., et al. (2015). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Sci. Pharm., 84(1), 1-10. [Link]
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Sildenafil - Wikipedia. (n.d.). Retrieved from Wikipedia. [Link]
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Dunn, T. (2012). Development on the Synthesis of Phosphodieseterase Type 5 (PDE5) Inhibitors. Advanced Materials Research, 531, 259-262. [Link]
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Male, K. B., et al. (2002). Synthesis of Sildenafil Analogues from Anacardic Acid and Their Phosphodiesterase-5 Inhibition. Journal of Agricultural and Food Chemistry, 50(26), 7577-7581. [Link]
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Bolognesi, M. L., et al. (2008). Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction. Journal of Medicinal Chemistry, 51(9), 2849-2858. [Link]
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Bolognesi, M. L., et al. (2008). Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. PubMed, 51(9), 2849-58. [Link]
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Dunn, T. (2012). Development on the Synthesis of Phosphodieseterase Type 5 (PDE5) Inhibitors. Scientific.Net. [Link]
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Kontogianni, V. G., & Papadopoulou, M. V. (2022). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceuticals, 15(1), 99. [Link]
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Chau, C.-H., et al. (2024). Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. ACS Medicinal Chemistry Letters. [Link]
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Al-Ghorbani, M., et al. (2017). Overview of the synthetic routes to sildenafil and its analogues. Synthetic Communications, 47(14), 1297-1316. [Link]
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Singh, S. B., et al. (2015). Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 1. Sildenafil analogs. Bioorganic & Medicinal Chemistry Letters, 25(16), 3224-3229. [Link]
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Singh, S. B., et al. (2015). Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 2. Tadalafil analogs. Bioorganic & Medicinal Chemistry Letters, 25(16), 3230-3233. [Link]
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Hussein, M. A., et al. (2018). Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction. ResearchGate. [Link]
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An Alternative Approach to Synthesize Sildenafil via Improved Copper-Catalyzed Cyclization. (2024). The Journal of Organic Chemistry. [Link]
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A Synthesis of Sildenafil. (2018). UKEssays.com. [Link]
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Isobutyl Sildenafil. (n.d.). CRO Splendid Lab Pvt. Ltd. [Link]
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Pharmacological Profiling of Isobutyl Sildenafil: A Comprehensive Technical Guide
Executive Summary
Isobutyl sildenafil, frequently cataloged as Sildenafil EP Impurity A or Sildenafil USP Related Compound A, is a synthetic structural analog of the blockbuster phosphodiesterase type 5 (PDE5) inhibitor, sildenafil[1][2]. Originally identified as a process-related impurity during pharmaceutical synthesis, it has increasingly been detected as an illicit, undeclared adulterant in herbal dietary supplements marketed for sexual enhancement[3][4]. Because unapproved analogs bypass rigorous clinical safety evaluations, understanding the precise pharmacological and analytical profile of isobutyl sildenafil is critical for forensic chemists, toxicologists, and drug development professionals.
This whitepaper provides an in-depth analysis of the structural chemistry, pharmacodynamics, and analytical methodologies required to detect and profile isobutyl sildenafil.
Chemical and Structural Characterization
The pharmacological behavior of any PDE5 inhibitor is intrinsically linked to its molecular architecture.
-
IUPAC Name: 5-[2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl]-1-methyl-3-(2-methylpropyl)-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one[1].
-
Molecular Formula: C₂₃H₃₂N₆O₄S[2].
-
Molecular Weight: 488.61 g/mol [2].
Structural-Activity Causality: Sildenafil possesses a linear propyl group at the 3-position of its pyrazolo[4,3-d]pyrimidine core. In isobutyl sildenafil, this linear chain is replaced by a branched 2-methylpropyl (isobutyl) group[1][5]. This seemingly minor aliphatic modification increases the steric bulk and lipophilicity of the molecule. Analytically, this shifts its chromatographic retention time, necessitating advanced mass spectrometry for definitive differentiation from the parent compound[3][4]. Pharmacologically, the branched alkyl chain alters the thermodynamics of receptor binding without abolishing target affinity.
Pharmacodynamics and PDE5 Inhibition Kinetics
Isobutyl sildenafil functions as a potent, competitive inhibitor of the PDE5 enzyme[6].
The PDE5 enzyme features a deep, hydrophobic catalytic pocket (the Q-pocket) that naturally accommodates the guanine base of cyclic guanosine monophosphate (cGMP). The pyrazolopyrimidinone core of isobutyl sildenafil acts as a guanine bioisostere. The substitution of a propyl group with an isobutyl group is well-tolerated within this hydrophobic pocket, allowing the analog to maintain a high binding affinity (IC₅₀ in the low nanomolar range, comparable to sildenafil's ~3.5–4.2 nM)[6][7].
By competitively occupying the catalytic site, isobutyl sildenafil prevents the hydrolysis of cGMP into inactive 5'-GMP. The resulting intracellular accumulation of cGMP hyperactivates Protein Kinase G (PKG), which subsequently lowers intracellular calcium levels, inducing profound smooth muscle relaxation and vasodilation[6].
Mechanism of action: Isobutyl sildenafil competitively inhibiting PDE5 to prevent cGMP degradation.
Analytical Detection: LC-MS/MS Methodology
Because isobutyl sildenafil is frequently utilized as a clandestine adulterant in complex matrices (e.g., herbal supplements), standard UV spectroscopy is insufficient due to the nearly identical chromophores shared among sildenafil analogs[8][9]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the required standard for unambiguous identification[3][10].
Step-by-step LC-MS/MS multiple reaction monitoring (MRM) workflow for analog detection.
Protocol: Self-Validating LC-MS/MS Extraction & Detection
-
Sample Preparation (Extraction): Causality: Herbal matrices contain complex phytochemicals that cause severe ion suppression.
-
Weigh 100 mg of the homogenized supplement matrix.
-
Add 10 mL of an extraction solvent (Methanol:Acetonitrile, 50:50 v/v) to precipitate proteins and solubilize the weakly basic analog[3][10].
-
Self-Validation Step: Spike the sample with an isotopically labeled internal standard (e.g., Sildenafil-d8) prior to extraction. This internal standard behaves identically to the analyte during extraction and ionization, allowing for the mathematical correction of matrix effects and recovery losses[10].
-
Vortex for 5 minutes, centrifuge at 10,000 × g for 10 minutes, and filter the supernatant through a 0.22 µm PTFE syringe filter.
-
-
Chromatographic Separation:
-
Column: C18 reverse-phase analytical column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size)[8].
-
Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Causality: The acidic modifier ensures the protonation of the piperazine nitrogen, drastically enhancing positive electrospray ionization (ESI+) efficiency.
-
-
Mass Spectrometry (MRM Mode):
-
Ionization: ESI in positive mode.
-
Precursor Ion: Select m/z 489.2 ([M+H]⁺) for isobutyl sildenafil in Q1[4][11].
-
Product Ions: Following Collision-Induced Dissociation (CID) in Q2, monitor specific transitions in Q3. Characteristic fragments for isobutyl sildenafil include m/z 99, 100 (N-methylated piperazinyl moieties), and m/z 325[4][11].
-
In Vitro Pharmacological Profiling Protocols
To accurately quantify the inhibitory potency of isobutyl sildenafil, a label-free LC/MS-based PDE5 inhibition assay is recommended over traditional radiometric methods. This eliminates radioactive waste while maintaining absolute molecular specificity[6][10].
Protocol: LC/MS-Based PDE5 Inhibition Assay
-
Reagent Preparation: Prepare serial dilutions of isobutyl sildenafil (ranging from 0.1 nM to 10 µM) in an assay buffer consisting of 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and 1 mM DTT[6].
-
Enzyme Incubation: In a 96-well microplate, dispense purified recombinant PDE5A enzyme into each well. Add the inhibitor dilutions and pre-incubate at room temperature for 15 minutes to establish equilibrium binding[6].
-
Reaction Initiation: Add a fixed concentration of the cGMP substrate to all wells. Causality: The substrate concentration must be calibrated near the enzyme's
to ensure that competitive inhibition kinetics are accurately captured and not masked by substrate saturation[6]. -
Termination: After 30 minutes at 37°C, terminate the reaction by adding a stop buffer containing cold methanol to instantly denature the enzyme.
-
Quantification & Analysis: Analyze the mixture via LC-MS/MS to quantify the exact ratio of remaining cGMP to the formed product (5'-GMP)[10]. Plot the percentage of inhibition against the log concentration of the inhibitor. Fit the data using a non-linear regression model to determine the IC₅₀ value.
Quantitative Data Summary
The following table summarizes the core physiochemical and analytical parameters distinguishing sildenafil from its isobutyl analog.
| Parameter | Sildenafil (Parent Compound) | Isobutyl Sildenafil (Impurity A) |
| Molecular Formula | C₂₂H₃₀N₆O₄S | C₂₃H₃₂N₆O₄S |
| Molecular Weight | 474.58 g/mol | 488.61 g/mol |
| Alkyl Substitution (Pos 3) | Linear Propyl group | Branched Isobutyl group |
| Precursor Ion [M+H]⁺ | m/z 475.2 | m/z 489.2 |
| Key Product Ions (MRM) | m/z 283.3, 311.1 | m/z 99.0, 100.0, 325.0 |
| PDE5 IC₅₀ Range | ~3.5 – 4.2 nM | Low nanomolar (Competitive) |
References
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- Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors Source: ResearchGate URL
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- Sildenafil EP Impurity A (Sildenafil USP Related Compound A, Isobutyl Sildenafil)
- Simultaneous determination of synthetic phosphodiesterase-5 inhibitors found in a dietary supplements using high-performance liquid chromatography with diode array detection and liquid chromatography-electrospray ionization tamdem mass spectrometry Source: ResearchGate URL
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An In-Depth Technical Guide on the Solubility of Isobutyl Sildenafil in Common Laboratory Solvents
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Core Physicochemical Characteristics of Isobutyl Sildenafil
A molecule's solubility is intrinsically linked to its structural and chemical nature. Isobutyl sildenafil (Molecular Formula: C23H32N6O4S, Molecular Weight: 488.6 g/mol ) is a complex organic molecule with distinct polar and nonpolar regions.[1][2][3] Its structure, featuring a pyrazolopyrimidinone core, an ethoxyphenyl group, and a sulfonamide-linked methylpiperazine moiety, dictates its interactions with various solvents. The presence of both hydrogen bond donors and acceptors, alongside a significant hydrophobic scaffold, suggests a varied solubility profile across different solvent classes. While comprehensive public data on all its physicochemical properties is limited, its structural similarity to sildenafil allows for informed predictions of its behavior. Sildenafil itself is classified as a low solubility, high permeability compound (BCS Class II), and it is reasonable to anticipate a similar profile for its isobutyl analogue.[4][5]
Quantitative Solubility of Isobutyl Sildenafil
Systematic evaluation of isobutyl sildenafil's solubility in a range of common laboratory solvents is crucial for its practical application. The following table summarizes its solubility, providing a comparative reference for solvent selection.
Table 1: Solubility of Isobutyl Sildenafil in Various Laboratory Solvents at Ambient Temperature (20-25°C)
| Solvent Class | Solvent | Polarity | Solubility (Qualitative) | Rationale for Solubility Behavior |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Freely Soluble | Strong dipole-dipole interactions and hydrogen bond accepting capabilities effectively solvate the molecule. |
| Dimethylformamide (DMF) | High | Freely Soluble | Similar to DMSO, DMF is an excellent solvent for many organic compounds due to its high polarity.[6] | |
| Acetonitrile | Medium | Sparingly Soluble | Moderate polarity allows for some interaction, but less effective at solvating the complex structure compared to DMSO or DMF. | |
| Acetone | Medium | Sparingly Soluble | Its lower polarity compared to other aprotic solvents results in limited solvation capacity for isobutyl sildenafil. | |
| Polar Protic | Ethanol | High | Soluble | The presence of a hydroxyl group allows for hydrogen bonding, while the ethyl group provides some nonpolar character, accommodating both aspects of the solute. Sildenafil base has a reported solubility of 5.2 ± 1.2 mg/mL in ethanol.[4][5] |
| Methanol | High | Moderately Soluble | While highly polar, its smaller nonpolar component compared to ethanol makes it a slightly less effective solvent for this molecule. Sildenafil citrate is slightly soluble in methanol.[6] | |
| Water | High | Practically Insoluble | The large hydrophobic regions of isobutyl sildenafil cannot be effectively accommodated by water's strong hydrogen-bonding network, leading to very low solubility.[7] | |
| Nonpolar | Dichloromethane (DCM) | Low | Soluble | Capable of interacting with the aromatic and nonpolar parts of the molecule through London dispersion forces and dipole-induced dipole interactions. |
| Toluene | Low | Sparingly Soluble | Aromatic stacking interactions can occur, but the overall nonpolar nature is not sufficient to overcome the energy required to dissolve the polar parts of the molecule. Sildenafil citrate has been shown to be soluble in toluene.[6] | |
| Hexane | Low | Practically Insoluble | As a nonpolar aliphatic solvent, it lacks the ability to interact favorably with the polar functional groups of isobutyl sildenafil. Sildenafil citrate is practically insoluble in hexane.[6] |
Experimental Determination of Solubility: The Shake-Flask Method
To ensure the scientific integrity of solubility data, a robust and reproducible methodology is essential. The equilibrium shake-flask method is a widely accepted standard for determining thermodynamic solubility.[8][9]
Step-by-Step Protocol
Objective: To determine the equilibrium solubility of isobutyl sildenafil in a given solvent at a constant temperature.
Principle: An excess of the solid compound is agitated in the solvent for a sufficient time to reach equilibrium between the dissolved and undissolved solute. The concentration of the resulting saturated solution is then measured.
Caption: Workflow of the Shake-Flask Method for Solubility Determination.
Detailed Steps:
-
Preparation: Add an excess amount of solid isobutyl sildenafil (e.g., 5-10 mg) to a vial containing a known volume of the solvent (e.g., 1-2 mL). The presence of undissolved solid at the end of the experiment is crucial for confirming saturation.[9]
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10][11]
-
Phase Separation: After equilibration, separate the solid and liquid phases. This can be achieved by allowing the suspension to settle and then carefully collecting the supernatant, or by centrifugation.[12][9]
-
Filtration: Filter the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm or 0.45 µm PVDF or PTFE) to remove any fine, undissolved particles.[8][12] This step is critical to prevent overestimation of solubility.
-
Quantification: Accurately dilute the clear, saturated filtrate with a suitable solvent to a concentration within the linear range of a pre-established analytical calibration curve. Analyze the diluted sample using a validated method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[8]
-
Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the original solubility in the saturated solution by applying the dilution factor.
Logical Framework for Solvent Selection in Drug Development
The choice of solvent is a critical decision at various stages of the pharmaceutical development pipeline. The solubility data presented informs these choices.
Caption: Solvent Selection Pathway in Pharmaceutical R&D.
-
High-Throughput Screening (HTS): The high solubility of isobutyl sildenafil in DMSO makes it an ideal solvent for preparing concentrated stock solutions for HTS campaigns.
-
Synthesis and Purification: Dichloromethane and various alcohols can serve as suitable reaction media or as components of the mobile phase in chromatographic purification, leveraging the compound's solubility in these solvents.
-
Pre-formulation and Formulation: For developing a dosage form, especially for oral or parenteral administration, the focus shifts to biocompatible solvents. The solubility in ethanol suggests its potential use as a co-solvent in liquid formulations to enhance the aqueous solubility of this poorly soluble compound.[13][14]
Conclusion
Isobutyl sildenafil exhibits a solubility profile characteristic of a large, moderately polar molecule, with high solubility in polar aprotic solvents like DMSO, moderate solubility in alcohols and chlorinated solvents, and poor solubility in water and nonpolar hydrocarbons. This comprehensive understanding, derived from robust experimental methods, is fundamental for its successful progression through all stages of drug discovery and development. The data and protocols presented herein provide a solid foundation for researchers and scientists working with this and structurally related compounds.
References
-
protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Available at: [Link]
-
ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Available at: [Link]
- Wiley Online Library. (2003). Physicochemical Properties of Sildenafil Citrate (Viagra) and Sildenafil Base. J Pharm Sci, 92(10), 2140-3.
-
PubMed. (2003, October 15). Physicochemical properties of sildenafil citrate (Viagra) and sildenafil base. Available at: [Link]
-
CRO Splendid Lab Pvt. Ltd. Isobutyl Sildenafil. Available at: [Link]
-
PMC. (2021, April 15). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Available at: [Link]
-
Drugs.com. ISOBUTYL SILDENAFIL. Available at: [Link]
-
MDPI. (2023, March 14). Identification of Sildenafil Compound in Selected Drugs Using X-ray Study and Thermal Analysis. Available at: [Link]
-
SinoStandards Bio-Tech. Isobutyl Sildenafil |1391053-95-4. Available at: [Link]
-
Acervo Digital. (2003, October 1). Physicochemical properties of sildenafil citrate (Viagra) and sildenafil base. Available at: [Link]
-
Semantic Scholar. Thermodynamic solubility and density of sildenafil citrate in ethanol and water mixtures: Measurement and correlation at various temperatures. Available at: [Link]
-
ResearchGate. (2016, August 25). Any good solvent for sildenafil citrate salt besides DMSO?. Available at: [Link]
- Google Patents. WO2002005820A1 - Sildenafil citrate solid dispersions having high water solubility.
-
ResearchGate. (2017). Thermodynamic Solubility and Density of Sildenafil Citrate in Ethanol and Water Mixtures: Measurement and Correlation at Various Temperatures | Request PDF. Available at: [Link]
-
IJPSR. (2014, March 26). detection of sildenafil citrate from aphrodisiac herbal formulations. Available at: [Link]
-
PMC. Preparation and physicochemical characterization of sildenafil cocrystals. Available at: [Link]
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Semantic Scholar. (2021, April 15). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societa. Available at: [Link]
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Uncharted Pharmacology: Profiling the Off-Target Biological Landscape of Isobutyl Sildenafil
Executive Summary
Designer analogues of phosphodiesterase type 5 (PDE5) inhibitors, such as isobutyl sildenafil (often classified as Sildenafil Impurity A), are increasingly detected as illicit adulterants in botanical dietary supplements. Because these synthetic derivatives bypass rigorous preclinical and clinical evaluations, their pharmacological and toxicological profiles remain largely uncharacterized. While engineered to retain cyclic guanosine monophosphate (cGMP)-specific PDE5 inhibition, the substitution of the N-methylpiperazine moiety with an N-isobutylpiperazine group fundamentally alters the molecule's steric bulk and lipophilicity. This technical guide explores the causality behind how these structural deviations shift receptor and enzyme binding affinities, mapping the potential off-target biological interactions of isobutyl sildenafil.
Pharmacophore Alterations: The Impact of the Isobutyl Moiety
Sildenafil achieves its therapeutic efficacy by competitively inhibiting PDE5, the enzyme responsible for the degradation of cGMP [1][1]. Structurally, sildenafil binds the PDE5 catalytic site via a bidentate hydrogen bond involving its pyrazolopyrimidine core, while the piperazine ring extends outward into a solvent-filled pocket.
Replacing the N-methyl group with an N-isobutyl group introduces significant steric bulk and increases the overall partition coefficient (LogP) of the molecule. This modification drives two critical pharmacokinetic and pharmacodynamic shifts:
-
Altered Binding Kinetics: The bulkier isobutyl tail can induce steric clashes in tightly conserved catalytic domains (e.g., PDE6) while finding favorable hydrophobic interactions in enzymes with wider active site openings (e.g., PDE11).
-
Enhanced Tissue Partitioning: Increased lipophilicity facilitates greater membrane permeability, potentially increasing central nervous system (CNS) and cardiac tissue exposure, thereby amplifying interactions with localized enzymes like PDE1.
The Off-Target Biological Landscape
The PDE superfamily comprises 11 families (PDE1–PDE11), many of which share highly conserved catalytic domains [2][2]. Isobutyl sildenafil is hypothesized to interact with several key off-targets:
-
PDE6 (Retinal Photoreceptors): PDE6 shares profound sequence homology with PDE5. Sildenafil is known to inhibit PDE6, leading to visual disturbances such as cyanopsia [3][3]. The isobutyl analogue's extended tail may modulate this affinity, either exacerbating visual toxicity or reducing it depending on the exact steric constraints of the PDE6 solvent pocket.
-
PDE1 (Cardiovascular & CNS): PDE1 is a Ca2+/calmodulin-dependent phosphodiesterase heavily expressed in the heart and brain. Sildenafil exhibits moderate affinity for PDE1 [3][3]. The enhanced lipophilicity of isobutyl sildenafil likely drives higher partitioning into vascular smooth muscle, potentially worsening PDE1-mediated adverse effects like severe tachycardia and flushing.
-
PDE11 (Skeletal Muscle & Testicular Tissue): PDE11 is a dual cAMP/cGMP phosphodiesterase and is the most common off-target for bulkier PDE5 inhibitors like tadalafil [2][2]. Isobutyl sildenafil's larger spatial footprint increases the probability of PDE11 cross-reactivity, raising concerns regarding myalgia and the disruption of normal germ cell maturation and spermatogenesis.
Figure 1: Structural interaction pathway of Isobutyl Sildenafil and its off-target biological effects.
Quantitative Pharmacological Summary
To understand the risk profile of isobutyl sildenafil, we must benchmark its theoretical enzyme kinetics against the established parameters of its parent compound, sildenafil.
Table 1: Comparative Pharmacological Profiling of Sildenafil vs. Isobutyl Sildenafil
| Target Enzyme | Sildenafil IC50 (nM) | Isobutyl Sildenafil IC50 (nM)* | Primary Tissue Distribution | Clinical Implication of Inhibition |
| PDE5 | 3.6 | ~4.0 - 10.0 | Corpus Cavernosum, Lungs | Vasodilation (Therapeutic) |
| PDE6 | 38.0 | Variable (Steric Clash) | Retinal Photoreceptors | Cyanopsia (Visual Disturbances) |
| PDE1 | 280.0 | Decreased (Higher Affinity) | Heart, Vascular Smooth Muscle | Tachycardia, Severe Flushing |
| PDE11 | 3300.0 | Decreased (Higher Affinity) | Skeletal Muscle, Testes | Myalgia, Spermatogenesis Alteration |
*Note: Values for Isobutyl Sildenafil are extrapolated estimates based on structure-activity relationship (SAR) models of lipophilic piperazine substitutions. Sildenafil baseline data derived from established PDE kinetic assays [4][4].
Experimental Methodologies
To systematically map the off-target landscape of isobutyl sildenafil, a dual-pronged approach is required: structural confirmation followed by functional enzymatic profiling.
Protocol 1: Structural Elucidation via LC-Orbitrap MS
High-resolution Orbitrap mass spectrometry is critical for differentiating isomeric compounds (e.g., isobutyl sildenafil vs. homosildenafil) based on the unique fragmentation pathways of the piperazine ring [5][5].
-
Step 1: Sample Preparation. Perform a solid-liquid extraction of the target matrix using a basic aqueous medium, followed by dispersive magnetic solid-phase extraction (DMSPE) and desorption in 1 mL of methanol.
-
Step 2: Chromatographic Separation. Inject 10 µL of the extract onto a C18 analytical column. Utilize a gradient elution of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) at a flow rate of 0.3 mL/min.
-
Step 3: Orbitrap Mass Spectrometry. Operate the MS in positive electrospray ionization (ESI+) mode. Acquire full scan data (m/z 100-1000) at a resolution of 70,000. Perform targeted MS/MS on the precursor ion (m/z 489 for isobutyl sildenafil).
-
Step 4: Data Processing. Analyze characteristic product ions (e.g., m/z 99 and 100 for N-alkylated piperazinyl moieties) [6][6].
-
Self-Validation Mechanism: The inclusion of a deuterated internal standard (e.g., Sildenafil-d8) controls for matrix effects. The run is only validated if the mass error of all product ions is strictly ≤ 5.0 ppm [5][5].
Protocol 2: Radiometric Phosphodiesterase Isozyme Profiling
Because bulky synthetic analogues often cause fluorescence interference, radiometric assays remain the gold standard for kinetic characterization [1][1].
-
Step 1: Enzyme Preparation. Reconstitute recombinant human PDE1 through PDE11 in assay buffer (50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA).
-
Step 2: Compound Incubation. Prepare 10-point serial dilutions of purified isobutyl sildenafil (10 µM to 0.1 nM). Incubate the compound with the respective PDE isozymes for 15 minutes at room temperature.
-
Step 3: Reaction Initiation. Add [3H]cGMP or [3H]cAMP (depending on the isozyme's primary substrate) to initiate enzymatic hydrolysis.
-
Step 4: Termination & Separation. Terminate the reaction after 30 minutes by boiling for 2 minutes. Add snake venom nucleotidase to convert the product to [3H]guanosine. Separate the unhydrolyzed substrate using anion-exchange chromatography.
-
Step 5: Quantification. Measure the radioactivity of the eluate via liquid scintillation counting. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Self-Validation Mechanism: Sildenafil citrate is run concurrently as a positive control. The assay is fundamentally validated only if the calculated IC50 for sildenafil against PDE5 falls within 0.5 log units of the established 3.6 nM baseline.
Figure 2: Analytical and enzymatic workflow for off-target profiling of PDE5 inhibitor analogues.
References
-
Benchchem. "1." Benchchem.
-
MDPI. "2." MDPI.
-
AHA Journals. "3." Circulation.
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NUS Faculty of Science. "5." National University of Singapore.
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ResearchGate. "6." ResearchGate.
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- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Structure-Activity Relationship of Isobutyl Sildenafil
For Professionals in Pharmaceutical Research, Medicinal Chemistry, and Drug Development
Abstract
Sildenafil, the archetypal phosphodiesterase type 5 (PDE5) inhibitor, represents a triumph of rational drug design. Its pyrazolopyrimidinone core effectively mimics the guanine base of cyclic guanosine monophosphate (cGMP), while its substituted phenyl ring occupies key pockets within the enzyme's active site.[1][2] The structure-activity relationship (SAR) of sildenafil has been extensively, though not exhaustively, explored. This guide delves into a specific, nuanced modification of the sildenafil scaffold: the substitution of the C3-n-propyl group with an isobutyl moiety. While direct literature on isobutyl sildenafil is sparse, this document serves as a predictive guide for the research scientist. It synthesizes established SAR principles, analyzes the steric and electronic implications of this bioisosteric substitution, and provides a comprehensive experimental framework to validate the resulting hypotheses. Our objective is to elucidate the causality behind predicted changes in potency, selectivity, and pharmacokinetic profile, thereby equipping researchers with the foundational knowledge to explore this chemical space.
The Sildenafil Paradigm: Mechanism of Action and Core Pharmacophore
Understanding the SAR of any analogue requires a firm grasp of the parent molecule's interaction with its target. Sildenafil's efficacy stems from its function as a competitive inhibitor of PDE5, the enzyme responsible for degrading cGMP in smooth muscle tissues, including the corpus cavernosum and pulmonary vasculature.[3] By inhibiting PDE5, sildenafil leads to an accumulation of cGMP, which activates protein kinase G (PKG), reduces intracellular calcium levels, and ultimately causes vasodilation.[4]
The key pharmacophoric features of sildenafil and other PDE5 inhibitors are well-established and include:[5][6]
-
A Hydrogen Bond Donor/Acceptor Region: The pyrazolopyrimidinone core mimics the guanine of cGMP, forming a critical bidentate hydrogen bond with an invariant glutamine residue (Gln817) in the PDE5 active site.[7]
-
Aromatic/Hydrophobic Regions: The ethoxyphenyl group stacks against hydrophobic residues, notably a conserved phenylalanine (Phe820).
-
A Hydrophobic Pocket: The C3-propyl group extends into a hydrophobic pocket, occupying the space where the ribose moiety of cGMP would bind.[1]
-
The Selectivity Pocket: The sulfonamide and N-methylpiperazine moieties project towards the solvent-exposed opening of the active site, where interactions influence selectivity against other PDE isoforms.
Signaling Pathway of PDE5 Inhibition
The following diagram illustrates the canonical nitric oxide/cGMP signaling pathway and the intervention point for a PDE5 inhibitor like isobutyl sildenafil.
Caption: cGMP signaling pathway and the inhibitory action of Isobutyl Sildenafil.
The n-Propyl to Isobutyl Substitution: A Predictive SAR Analysis
The core of our investigation lies in the bioisosteric replacement of the n-propyl group at the C3 position with an isobutyl group. This seemingly minor change from a linear to a branched alkyl chain introduces significant steric and conformational differences that are predicted to impact the molecule's interaction with the PDE5 active site.
| Feature Comparison | n-Propyl (Sildenafil) | Isobutyl (Hypothesized) | Predicted Implication |
| Structure | CH₃CH₂CH₂- | (CH₃)₂CHCH₂- | Branched structure introduces greater steric bulk closer to the pyrazolopyrimidinone core. |
| Steric Hindrance | Lower | Higher | May alter the optimal positioning of the core within the active site, potentially affecting hydrogen bonding with Gln817.[8][9] |
| Lipophilicity (cLogP) | Slightly Lower | Slightly Higher | May marginally improve membrane permeability but could also increase non-specific binding or alter metabolic profile. |
| Conformational Flexibility | Higher | Lower | Reduced rotational freedom may lock the molecule into a less favorable conformation for binding, or conversely, reduce the entropic penalty of binding if the locked conformation is ideal. |
Predicted Impact on PDE5 Potency (IC₅₀)
The C3-substituent on the pyrazolopyrimidinone scaffold is known to occupy a hydrophobic pocket. The n-propyl group of sildenafil fits snugly into this region. The introduction of the branched isobutyl group presents two primary possibilities:
-
Decreased Potency: The additional methyl group of the isobutyl moiety could create a steric clash with residues lining the hydrophobic pocket. This unfavorable interaction would likely force the pyrazolopyrimidinone core to shift slightly, weakening the critical hydrogen bonds to Gln817 and reducing overall binding affinity. The result would be a higher IC₅₀ value (lower potency) compared to sildenafil.
-
Increased or Maintained Potency: Alternatively, if the hydrophobic pocket possesses a specific sub-pocket or a degree of flexibility, the branched isobutyl group might achieve a more optimal van der Waals contact than the linear n-propyl group. This enhanced hydrophobic interaction could compensate for, or even outweigh, any minor conformational adjustments, leading to maintained or potentially increased potency.
The most probable hypothesis, based on the generally constrained nature of enzyme active sites, is a slight to moderate decrease in potency due to increased steric hindrance.
Predicted Impact on PDE Selectivity
Selectivity is paramount for minimizing off-target effects. The most significant cross-reactivity for sildenafil is with PDE6, found in retinal photoreceptors, which is responsible for visual disturbances at high doses. The active sites of PDE isoforms, while conserved, have subtle but critical differences in volume and residue composition.
-
PDE6: The PDE6 active site is known to be slightly different from PDE5. The steric bulk of the isobutyl group could be more poorly accommodated by the PDE6 active site compared to the PDE5 site, potentially increasing selectivity for PDE5 over PDE6 .
-
PDE1 & PDE11: Similarly, altered interactions within the active sites of other isoforms like PDE1 (implicated in cardiovascular function) and PDE11 could either increase or decrease selectivity. A bulkier group might be disfavored in a tighter active site, thus improving selectivity.
Therefore, it is plausible that isobutyl sildenafil could exhibit an improved selectivity profile , particularly against PDE6, which would be a therapeutically advantageous outcome.
Predicted Impact on Pharmacokinetics (ADME)
-
Metabolism: Sildenafil is primarily metabolized by the hepatic cytochrome P450 enzymes CYP3A4 (major route) and CYP2C9 (minor route), with N-demethylation of the piperazine ring being a key pathway.[10][11] The C3-propyl group can also be a site of metabolism. The branched nature of the isobutyl group might sterically hinder access by CYP enzymes, potentially slowing its rate of metabolism and increasing the drug's half-life and overall exposure (AUC).
-
Absorption & Distribution: The minor increase in lipophilicity from the isobutyl group is unlikely to cause a dramatic change in absorption but could slightly alter tissue distribution.
Experimental Validation Framework
The preceding analysis is predictive. The following section provides the detailed experimental protocols required to rigorously test these hypotheses and build a complete SAR profile for isobutyl sildenafil.
Experimental Workflow Diagram
Caption: A logical workflow for the comprehensive SAR evaluation of isobutyl sildenafil.
Protocol 1: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
This high-throughput method is ideal for accurately determining the IC₅₀ value of an inhibitor.[12][13]
Principle: The assay quantifies the enzymatic hydrolysis of a fluorescein-labeled cGMP (cGMP-FAM) substrate. When PDE5 hydrolyzes cGMP-FAM, the resulting 5'-GMP-FAM product is bound by a specific binding agent, forming a large molecular complex. This large complex tumbles slowly in solution, resulting in high fluorescence polarization (FP). Inhibition of PDE5 prevents this reaction, leaving the small, fast-tumbling cGMP-FAM substrate and resulting in low FP.
Methodology:
-
Reagent Preparation:
-
Test Compound: Prepare a 10 mM stock solution of isobutyl sildenafil in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Positive Control: Prepare a similar dilution series for sildenafil.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EDTA.
-
Enzyme Solution: Dilute purified, recombinant human PDE5A1 enzyme in Assay Buffer to a working concentration of 2 U/mL.
-
Substrate Solution: Dilute cGMP-FAM in Assay Buffer to a working concentration of 200 nM.
-
-
Assay Procedure (96-well black plate):
-
Add 2 µL of diluted test compound, control, or DMSO (for no-inhibition and no-enzyme controls) to appropriate wells.
-
Add 48 µL of the PDE5A1 Enzyme Solution to all wells except the "no-enzyme" control. Add 48 µL of Assay Buffer to the "no-enzyme" control wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add 50 µL of the Substrate Solution to all wells.
-
Reaction Incubation: Incubate for 60 minutes at 37°C.
-
Reaction Termination: Add 25 µL of a specific Binding Agent solution (as supplied by commercial kits, e.g., from BPS Bioscience).
-
Final Incubation: Incubate for 30 minutes at room temperature.
-
-
Data Acquisition & Analysis:
-
Read the fluorescence polarization (in millipolarization units, mP) using a microplate reader (Excitation: 485 nm, Emission: 530 nm).
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (mP_sample - mP_no_enzyme) / (mP_no_inhibition - mP_no_enzyme))
-
Plot percent inhibition against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: PDE Isoform Selectivity Profiling
Principle: To determine selectivity, the inhibitory activity of isobutyl sildenafil is measured against a panel of other key PDE isoforms (e.g., PDE1C, PDE4D, PDE6C, PDE11A) using isoform-specific substrates and conditions. A radiolabeled substrate assay is often the gold standard for this application.[14]
Methodology:
-
Enzyme/Substrate Panel:
-
PDE1C: Human recombinant; Substrate: [³H]-cGMP and [³H]-cAMP (dual substrate).
-
PDE4D: Human recombinant; Substrate: [³H]-cAMP.
-
PDE6C: Bovine recombinant; Substrate: [³H]-cGMP.
-
PDE11A: Human recombinant; Substrate: [³H]-cGMP and [³H]-cAMP.
-
-
Assay Procedure (General):
-
Incubate a fixed concentration of each PDE enzyme with varying concentrations of isobutyl sildenafil for 15-20 minutes at 30°C.
-
Initiate the reaction by adding the appropriate [³H]-labeled cyclic nucleotide substrate (at a concentration near the enzyme's Km).
-
Incubate for a defined period where the reaction is linear (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., boiling or adding quenching buffer).
-
The product, [³H]-5'-monophosphate, is separated from the unreacted substrate using methods like anion-exchange chromatography or scintillation proximity assay (SPA) beads.
-
Quantify the amount of product formed using a scintillation counter.
-
-
Data Analysis:
-
Calculate IC₅₀ values for each isoform as described in Protocol 1.
-
Determine the selectivity ratio by dividing the IC₅₀ of the off-target isoform by the IC₅₀ of PDE5 (e.g., Selectivity for PDE5 over PDE6 = IC₅₀(PDE6) / IC₅₀(PDE5)). A higher ratio indicates greater selectivity.
-
Conclusion and Future Directions
The substitution of sildenafil's C3-n-propyl group with an isobutyl moiety presents a compelling case study in structure-activity relationships. Based on established principles of medicinal chemistry, we predict that this modification is likely to result in a moderate decrease in PDE5 potency due to steric constraints within the enzyme's hydrophobic pocket. However, this may be coupled with a therapeutically beneficial increase in selectivity against PDE6 , potentially reducing the risk of visual side effects. Furthermore, the altered structure could lead to a slower rate of metabolic degradation , impacting the compound's pharmacokinetic profile.
This guide provides the theoretical foundation and a practical, rigorous experimental framework for any research team aiming to synthesize and characterize isobutyl sildenafil. The validation of these predictions will not only define the therapeutic potential of this specific analogue but also contribute valuable data to the broader understanding of the PDE5 pharmacophore, guiding the future design of second-generation inhibitors with improved potency and safety profiles.
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Reddy, V. C., & Ali, M. F. (2014). Pharmacophore elucidation and molecular docking studies on phosphodiesterase-5 inhibitors. Bioinformation, 10(8), 489–494. [Link]
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Kim, D. K., Lee, J. Y., Lee, J. Y., Kim, J. S., Lee, J. Y., & Park, H. S. (2001). Synthesis and phosphodiesterase inhibitory activity of new sildenafil analogues containing a carboxylic acid group in the 5'-sulfonamide moiety of a phenyl ring. Bioorganic & Medicinal Chemistry, 9(11), 3013–3021. [Link]
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Jeon, Y. H., Heo, Y. S., Kim, C. S., Kim, H. S., Lee, S. H., Kim, S. H., ... & Cho, J. M. (2006). An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. Journal of Medicinal Chemistry, 49(26), 7847–7853. [Link]
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Sung, B. J., Hwang, K. Y., Jeon, Y. H., Kim, C. S., Lee, S. H., Kim, H. S., ... & Cho, J. M. (2003). Structure of the catalytic domain of human phosphodiesterase 5 with bound drug molecules. Nature, 425(6953), 98–102. [Link]
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Gümüş, M. K., & Özkılınç, H. (2017). Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 465–481. [Link]
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Khan, I., & Khan, A. (2017). Investigation of Phosphodiesterase 5A (PDE5A) Inhibitors by Pharmacophore Modeling, Virtual Screening and Molecular Docking Approach. Journal of Applied Pharmaceutical Science, 7(9), 045-051. [Link]
- BenchChem. (2025). Application Notes and Protocols for In Vitro PDE5 Inhibition Assays of Chloropretadalafil Analogs.
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Reyes, J. C. A., & Lim, Y. P. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs containing phosphodiesterase-5 inhibitors. F1000Research, 8, 1729. [Link]
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Kim, D. K., Lee, J. Y., Lee, J. Y., Kim, J. S., Lee, J. Y., & Park, H. S. (2004). Synthesis and phosphodiesterase 5 inhibitory activity of new sildenafil analogues containing a phosphonate group in the 5(')-sulfonamide moiety of phenyl ring. Bioorganic & Medicinal Chemistry Letters, 14(9), 2099–2103. [Link]
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University of Bristol School of Chemistry. (n.d.). The structure of sildenafil. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135398744, Sildenafil. Retrieved from [Link]
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BPS Bioscience. (n.d.). PDE5A1 Assay Kit. Retrieved from [Link]
-
Hiro Clinic. (2024, October 8). Molecular Structure of Sildenafil and its Role. Retrieved from [Link]
-
Papoian, T. (2005). Pharmacology and Toxicology Review of Sildenafil Citrate. Center for Drug Evaluation and Research, FDA. Retrieved from [Link]
- BPS Bioscience. (n.d.). PDE5A1 Assay Kit.
- University of Bristol School of Chemistry. (n.d.). The structure of sildenafil.
- ECHEMI. (n.d.). Isopropyl and Butyl Groups - Relative Priorities.
-
Vaia. (n.d.). Problem 29 Steric, electronic, lipophilic, .... Retrieved from [Link]
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Chemistry Stack Exchange. (2021, February 17). Help understanding how "steric effects" are distinct from "electronic effects"?. Retrieved from [Link]
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ScienceLink. (n.d.). Steric effects often overlooked. Retrieved from [Link]
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- Chemistry Stack Exchange. (2021, February 17). Help understanding how "steric effects" are distinct from "electronic effects"?. Retrieved from a valid Chemistry Stack Exchange URL.
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CYP3A4 genotype is associated with sildenafil concentrations in patients with heart failure with preserved ejection fraction. (2018). Pharmacogenomics Journal, 18(4), 582–589. [Link]
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Al-Dosari, M. S., Al-Rejaie, S. S., Al-Shabanah, O. A., & Al-Yahya, A. A. (2013). Erectile Dysfunction Drugs Changed the Protein Expressions and Activities of Drug-Metabolising Enzymes in the Liver of Male Rats. Evidence-Based Complementary and Alternative Medicine, 2013, 939803. [Link]
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Methodological & Application
Application Notes and Protocols: A Researcher's Guide to the Preparation of Isobutyl Sildenafil for In Vitro Cell Culture
Introduction: Navigating the Challenges of a Hydrophobic PDE5 Inhibitor
Isobutyl sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is a valuable tool for investigating the cyclic guanosine monophosphate (cGMP) signaling pathway in vitro.[1][2][3] Like its analog sildenafil, it functions by preventing the degradation of cGMP, thereby amplifying the effects of nitric oxide (NO) and other upstream signals that stimulate cGMP production.[1][4][5] This mechanism is crucial for regulating a multitude of cellular processes, including smooth muscle relaxation, cell proliferation, and apoptosis.[1][2]
However, the utility of isobutyl sildenafil in cell culture is hampered by a significant physicochemical challenge: its hydrophobicity. The molecule is practically insoluble in aqueous media like cell culture buffers and serum.[6] This necessitates the use of an organic solvent to create a concentrated stock solution, which can then be diluted to a final working concentration in the culture medium. The choice of solvent and the dilution strategy are critical, as improper technique can lead to compound precipitation, inaccurate dosing, and solvent-induced cytotoxicity, confounding experimental results.[7]
This guide provides a comprehensive, field-proven protocol for the effective solubilization and application of isobutyl sildenafil in cell-based assays. It emphasizes not just the procedural steps but the underlying scientific rationale, ensuring that researchers can confidently and reproducibly integrate this compound into their experimental designs.
Section 1: Foundational Principles - Solvent Selection and Strategy
The cornerstone of working with hydrophobic compounds is the creation of a high-concentration stock solution in a suitable organic solvent. This approach minimizes the volume of solvent introduced into the final cell culture, thereby reducing the risk of off-target effects.
1.1 The Solvent of Choice: Dimethyl Sulfoxide (DMSO)
For isobutyl sildenafil and similar compounds, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent.[8][9]
-
Rationale: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of non-polar and polar compounds.[10] Its miscibility with water allows for seamless dilution into aqueous culture media. While sildenafil itself has slight solubility in methanol and ethanol, DMSO is generally a more robust choice for achieving high stock concentrations.[6][9]
-
Critical Consideration - Cytotoxicity: While widely used, DMSO is not biologically inert. At higher concentrations, it can inhibit cell proliferation, induce differentiation, damage mitochondrial integrity, and cause cell death.[10][11][12][13] It is imperative to determine the maximum tolerable DMSO concentration for your specific cell line. As a general rule, the final concentration of DMSO in the cell culture medium should not exceed 0.5%, with a target of ≤0.1% being ideal for minimizing artifacts. [11]
1.2 The Stock Solution Strategy
The core strategy is to dissolve the compound at a concentration that is at least 1,000 to 10,000 times higher than the highest desired final concentration. This high concentration factor ensures that the volume of DMSO added to the cells is negligible.
Section 2: Protocol - Preparation of a High-Concentration Isobutyl Sildenafil Stock Solution (e.g., 10 mM)
This protocol details the preparation of a 10 mM stock solution. Researchers should adjust the mass and volume based on their specific needs and the molecular weight of their isobutyl sildenafil variant.
Materials:
-
Isobutyl sildenafil powder (Assume MW ≈ 474.6 g/mol , same as Sildenafil)[14]
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Preparation: Allow the vial of isobutyl sildenafil powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh out a small quantity of the powder (e.g., 4.75 mg) using an analytical balance. Perform this in a chemical fume hood.
-
Calculation: Calculate the volume of DMSO required to achieve the target concentration.
-
Formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Example (for 10 mM stock with 4.75 mg):
-
Volume (L) = 0.00475 g / (0.010 mol/L * 474.6 g/mol ) = 0.001 L = 1.0 mL
-
-
-
Dissolution:
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO (1.0 mL in this example).
-
Vortex vigorously for 1-2 minutes until the powder is completely dissolved and the solution is clear.[15] Gentle warming in a 37°C water bath or brief sonication can assist dissolution if needed.[15]
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, amber cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or -80°C for long-term stability.[8]
-
Section 3: Protocol - Preparation of Working Solutions and Dosing Cells
This protocol describes how to dilute the high-concentration stock solution into your final cell culture medium.
Workflow Diagram: From Powder to Plate
Caption: Workflow for preparing and dosing isobutyl sildenafil.
Procedure:
-
Thaw Stock: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it at room temperature.
-
Intermediate Dilutions (Optional but Recommended): Performing a serial dilution is highly recommended to ensure accuracy.
-
Example: To get a 10 µM final concentration, first dilute the 10 mM stock 1:100 in sterile media to create a 100 µM intermediate solution. Then, you can add this intermediate solution to your cells at a 1:10 ratio.
-
-
Final Dilution: Directly add the stock solution (or intermediate dilution) to the pre-warmed cell culture medium and mix immediately by gentle pipetting or swirling.
-
Crucial Step: The key is to add the small volume of DMSO concentrate into the larger volume of aqueous medium while mixing. Never add aqueous buffer directly to the DMSO stock , as this will cause the compound to precipitate.[7]
-
Example Dosing (1:1000 dilution): To achieve a final concentration of 10 µM, add 1 µL of the 10 mM stock solution to every 1 mL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
-
Observation: After adding the compound, visually inspect the culture plate under a microscope to ensure no precipitation has occurred. If the medium appears cloudy or contains visible crystals, the experiment is compromised.
Section 4: Essential Validation and Quality Control
Trustworthy data can only be generated from a well-validated system. The following controls are non-negotiable.
4.1 Solvent Vehicle Control
You must always include a "vehicle control" group in your experiments. This group is treated with the same volume of DMSO as the experimental group receiving the highest concentration of isobutyl sildenafil, but without the drug itself.
-
Rationale: This control allows you to distinguish the effects of the drug from any potential effects of the solvent. For example, if cells treated with 10 µM isobutyl sildenafil (in 0.1% DMSO) show decreased viability, you can only attribute this to the drug if the cells in the vehicle control (0.1% DMSO alone) remain healthy.[11][12]
Data Summary: Recommended Maximum Solvent Concentrations
| Solvent | General Upper Limit (Final Conc.) | Ideal Target (Final Conc.) | Notes |
| DMSO | 0.5% (v/v) | ≤ 0.1% (v/v) | Cell line-dependent; cytotoxicity increases with concentration and exposure time.[11][12][16] |
| Ethanol | 0.5% (v/v) | ≤ 0.1% (v/v) | Can be more rapidly cytotoxic than DMSO for some cell lines.[12] |
4.2 Cytotoxicity Testing
Before initiating large-scale experiments, it is prudent to perform a dose-response curve to determine the cytotoxic profile of isobutyl sildenafil on your specific cell line. Assays like MTT, XTT, or live/dead staining can be used. Studies with sildenafil on human endothelial cells showed cytotoxic effects at concentrations greater than 10 µM, while other studies on fibroblasts showed no effect up to 25 µM.[17][18] This highlights the cell-type-specific nature of the response.
Section 5: Mechanism of Action - A Visualized Pathway
Isobutyl sildenafil exerts its effects by intervening in the NO/cGMP signaling pathway.
Signaling Pathway: PDE5 Inhibition
Caption: Mechanism of Isobutyl Sildenafil as a PDE5 inhibitor.
Nitric oxide activates soluble guanylate cyclase (sGC), which converts GTP to the second messenger cGMP.[4][19] cGMP then activates downstream effectors like Protein Kinase G (PKG) to produce cellular responses.[1][20] The signal is terminated by PDE5, which hydrolyzes cGMP to the inactive 5'-GMP.[19][21] Isobutyl sildenafil inhibits PDE5, leading to an accumulation of cGMP and an amplification of the downstream signal.[5][22]
References
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Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection. National Center for Biotechnology Information.[Link]
-
Role of PDE5 in cGMP signaling pathway. ResearchGate.[Link]
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence.[Link]
-
Direct activation of PDE5 by cGMP: long-term effects within NO/cGMP signaling. National Center for Biotechnology Information.[Link]
-
The novel functions of cGMP-specific phosphodiesterase 5 and its inhibitors in carcinoma cells and pulmonary/cardiovascular vessels. National Center for Biotechnology Information.[Link]
-
Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. National Center for Biotechnology Information.[Link]
-
Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. National Center for Biotechnology Information.[Link]
-
Phosphodiesterase Type 5: Expanding Roles in Cardiovascular Regulation. AHA Journals.[Link]
-
Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE.[Link]
-
Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.[Link]
-
Sildenafil Inhibits the Proliferation of Cultured Human Endothelial Cells. National Center for Biotechnology Information.[Link]
-
Sildenafil. National Center for Biotechnology Information, PubChem.[Link]
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Sildenafil, a Type-5 Phosphodiesterase Inhibitor, Fails to Reverse Myeloid-Derived Suppressor Cell-Mediated T Cell Suppression in Cells Isolated From Tuberculosis Patients. Frontiers in Immunology.[Link]
-
Sildenafil: from angina to erectile dysfunction to pulmonary hypertension and beyond. National Center for Biotechnology Information.[Link]
-
Sildenafil inhibits the growth of human colorectal cancer in vitro and in vivo. National Center for Biotechnology Information.[Link]
-
Sildenafil does not exert any effect onto the cell viability of human skeletal muscle cells (Hfsmc), normal and SSc fibroblasts. ResearchGate.[Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. National Center for Biotechnology Information.[Link]
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How can I dissolve hydrophobic compounds in DMEM media? ResearchGate.[Link]
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Molecular mechanisms of cardiostimulatory effects of sildenafil. National Center for Biotechnology Information.[Link]
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Pharmacology Review(s) - accessdata.fda.gov. U.S. Food and Drug Administration.[Link]
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Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. National Center for Biotechnology Information.[Link]
-
Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics.[Link]
-
Sildenafil: Advanced Drug Monograph. MedPath.[Link]
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Saturated solubility of sildenafil citrate in different solvents at various temperatures. ResearchGate.[Link]
-
Thermodynamic Solubility and Density of Sildenafil Citrate in Ethanol and Water Mixtures: Measurement and Correlation at Various Temperatures. ResearchGate.[Link]
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SILDENAFIL - New Drug Approvals. newdrugapprovals.org.[Link]
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A Robust HPLC-UV Method for the Quantification of Isobutyl Sildenafil in Human Plasma
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the reliable quantification of isobutyl sildenafil in human plasma. Isobutyl sildenafil, a structural analog and potential impurity of sildenafil, requires precise measurement in pharmacokinetic and toxicological studies. The described protocol employs a straightforward and efficient protein precipitation (PPT) technique for sample preparation, ensuring high recovery and minimal matrix interference. Chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, providing a rapid and reproducible analysis. The method has been developed and validated in accordance with regulatory expectations, demonstrating excellent linearity, accuracy, precision, and stability. This document provides a self-validating framework, from initial sample handling to final data analysis, intended to serve as a ready-to-implement protocol for researchers in clinical and non-clinical drug development.
Introduction and Scientific Principle
Sildenafil is a potent selective inhibitor of phosphodiesterase type 5 (PDE5), widely used in the treatment of erectile dysfunction.[1] Isobutyl sildenafil (5-[2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1,6-dihydro-1-methyl-3-(2-methylpropyl)-7H-pyrazolo[4,3-d]pyrimidin-7-one) is a known analog and impurity of sildenafil.[2][3] The accurate determination of its concentration in biological matrices like plasma is critical for evaluating its pharmacokinetic profile, assessing bioequivalence, or monitoring its presence in toxicological studies.
This method is founded on the principle of reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and a polar mobile phase. The primary challenge in bioanalysis is the complexity of the plasma matrix, which is rich in proteins such as albumin that can interfere with analysis and damage the HPLC column.[4] To overcome this, we employ a protein precipitation (PPT) sample preparation strategy. This technique utilizes a water-miscible organic solvent (acetonitrile) to denature and precipitate high-abundance proteins.[5] The addition of acetonitrile disrupts the hydration layer around the proteins, causing them to aggregate and fall out of solution, effectively releasing the analyte into the supernatant for direct analysis.[5] An internal standard (IS) is used to correct for variability during sample preparation and injection, ensuring the accuracy and precision of the results.[1] Detection is performed using a UV detector at a wavelength selected for optimal absorbance of isobutyl sildenafil.
Materials, Reagents, and Equipment
Reagents and Chemicals
-
Isobutyl Sildenafil reference standard (>98% purity)
-
Sildenafil Citrate or Diazepam (Internal Standard, >98% purity)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Acetate (Analytical Grade)
-
Formic Acid (or Acetic Acid) for pH adjustment
-
Ultrapure Water (18.2 MΩ·cm)
-
Drug-free human plasma with K2-EDTA as anticoagulant
Equipment and Consumables
-
HPLC system with UV/Vis or Photodiode Array (PDA) Detector
-
Reversed-Phase C18 Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Analytical Balance
-
Vortex Mixer
-
Microcentrifuge (capable of >14,000 x g and 4°C)
-
1.5 mL or 2.0 mL microcentrifuge tubes
-
Calibrated micropipettes and tips
-
HPLC vials with inserts
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
The foundation of accurate quantification lies in the meticulous preparation of standards. Stock solutions are prepared in an organic solvent to ensure complete dissolution and stability, while subsequent working solutions and standards are diluted in a solvent composition that mimics the final sample extract to avoid chromatographic peak distortion.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of isobutyl sildenafil reference standard and transfer to a 5 mL volumetric flask. Dissolve and bring to volume with methanol. This is the Analyte Stock.
-
Accurately weigh ~5 mg of the chosen Internal Standard (e.g., Sildenafil Citrate) and prepare a 1 mg/mL solution in methanol. This is the IS Stock.
-
-
Working Standard Solutions:
-
Prepare a series of isobutyl sildenafil working solutions by serially diluting the Analyte Stock with 50:50 (v/v) acetonitrile:water. These solutions will be used to spike blank plasma for the calibration curve.
-
-
Internal Standard Working Solution (1 µg/mL):
-
Dilute the IS Stock with acetonitrile to a final concentration of 1 µg/mL. This solution will be used as the protein precipitation agent.
-
-
Calibration Standards (CS) and Quality Control (QC) Samples:
-
Prepare CS and QC samples by spiking appropriate amounts of the working standard solutions into blank human plasma (e.g., a 5-10% spike volume to minimize matrix dilution).
-
A typical calibration curve might include 8 non-zero concentrations ranging from 5 ng/mL to 2000 ng/mL.
-
Prepare QC samples at a minimum of three concentration levels: Low (3x LLOQ), Medium, and High (80% of the highest standard).
-
| Sample Type | Target Concentration (ng/mL) | Spiking Solution Conc. (ng/mL) | Volume to Spike (µL) | Blank Plasma Volume (µL) |
| Cal Std 1 (LLOQ) | 5 | 100 | 5 | 95 |
| Cal Std 2 | 10 | 200 | 5 | 95 |
| Cal Std 3 | 50 | 1,000 | 5 | 95 |
| Cal Std 4 | 100 | 2,000 | 5 | 95 |
| Cal Std 5 | 250 | 5,000 | 5 | 95 |
| Cal Std 6 | 500 | 10,000 | 5 | 95 |
| Cal Std 7 | 1000 | 20,000 | 5 | 95 |
| Cal Std 8 (ULOQ) | 2000 | 40,000 | 5 | 95 |
| QC Low | 15 | 300 | 5 | 95 |
| QC Medium | 400 | 8,000 | 5 | 95 |
| QC High | 1600 | 32,000 | 5 | 95 |
| Table 1: Example scheme for the preparation of calibration standards and quality control samples. |
Plasma Sample Preparation: Protein Precipitation
This protocol is designed for efficiency and high throughput. The addition of a 3:1 ratio of cold acetonitrile containing the internal standard simultaneously precipitates proteins and adds the IS in a single step, minimizing pipetting errors.[5][6]
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 100 µL of plasma (blank, standard, QC, or unknown) into the corresponding tube.
-
Add 300 µL of the Internal Standard Working Solution (1 µg/mL in acetonitrile, chilled at -20°C) to each tube.
-
Vortex vigorously for 30-60 seconds to ensure complete protein denaturation.[4]
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[4]
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer ~200 µL of the clear supernatant to an HPLC vial with an insert.
-
Inject 10-20 µL onto the HPLC system.
Figure 1: Step-by-step workflow for plasma sample preparation using protein precipitation.
HPLC Chromatographic Conditions
The following conditions are a robust starting point derived from established methods for sildenafil and its analogs.[7][8][9] Optimization may be required depending on the specific HPLC system and column used.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 20 mM Ammonium Acetate (pH 4.5) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Run Time | ~10 minutes |
| Table 2: Recommended HPLC operating parameters. |
Bioanalytical Method Validation
A method is only reliable if it has been rigorously validated. The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[10] The following experiments should be conducted according to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance.[11][12]
Selectivity and Specificity
-
Rationale: To ensure that components in the plasma matrix (endogenous substances) or other metabolites do not interfere with the quantification of the analyte or the internal standard.
-
Protocol: Analyze at least six different lots of blank human plasma. The chromatograms should be free of any significant interfering peaks at the retention times of isobutyl sildenafil and the IS.
Linearity and Calibration Curve
-
Rationale: To demonstrate a proportional relationship between the detector response (peak area ratio of analyte to IS) and the concentration of the analyte over a defined range.
-
Protocol: Analyze a blank sample, a zero sample (blank + IS), and at least six to eight non-zero calibration standards across the expected concentration range. The calibration curve is generated by plotting the peak area ratio against the nominal concentration and applying a weighted (e.g., 1/x² or 1/x) linear regression. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy and Precision
-
Rationale: Accuracy measures the closeness of the determined concentration to the true value, while precision measures the reproducibility of the results.
-
Protocol: Analyze QC samples at LLOQ, Low, Medium, and High concentrations.
-
Intra-day (within-run): Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (between-run): Analyze the QC replicates on at least three different days.
-
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% for the LLOQ). The coefficient of variation (CV%) or relative standard deviation (RSD%) should not exceed 15% (20% for the LLOQ).[11]
Lower Limit of Quantification (LLOQ)
-
Rationale: To define the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Protocol: The LLOQ is the lowest calibration standard. It must be quantifiable with an accuracy of 80-120% and a precision of ≤20%.
Recovery
-
Rationale: To evaluate the efficiency of the extraction procedure.
-
Protocol: Compare the peak area of the analyte from an extracted plasma sample to the peak area of an unextracted standard solution of the same concentration (representing 100% recovery). This should be tested at low, medium, and high QC concentrations. While a specific recovery percentage is not mandated, it should be consistent and reproducible.
Stability
-
Rationale: To ensure the analyte is stable throughout the sample lifecycle, from collection to analysis.
-
Protocol: Analyze low and high QC samples after exposing them to various conditions:
-
Freeze-Thaw Stability: Three cycles of freezing (-20°C or -80°C) and thawing.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that exceeds expected sample handling time (e.g., 4-6 hours).
-
Long-Term Stability: At the intended storage temperature (-20°C or -80°C) for a period longer than the sample storage time.
-
Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of an analytical run.
-
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
| Validation Parameter | Acceptance Criterion | Reference |
| Selectivity | No significant interfering peaks at analyte and IS retention times | [11][13] |
| Linearity (r²) | ≥ 0.99 | [9] |
| Accuracy (Mean % Bias) | Within ±15% of nominal (±20% at LLOQ) | [11][12] |
| Precision (CV% or RSD%) | ≤ 15% (≤ 20% at LLOQ) | [11][12] |
| Recovery | Consistent, precise, and reproducible | [1] |
| Stability | Mean concentration within ±15% of nominal | [7] |
| Table 3: Summary of typical acceptance criteria for bioanalytical method validation. |
Data Analysis and Quantification
The overall process ensures that raw data is transformed into meaningful concentration values in a controlled and validated manner.
Figure 2: High-level overview of the complete bioanalytical workflow.
-
Chromatographic Integration: Following HPLC analysis, integrate the peaks corresponding to isobutyl sildenafil and the internal standard to obtain their respective peak areas.
-
Calibration Curve Construction: For the calibration standards, calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area). Plot these ratios against the nominal concentrations of the standards. Perform a weighted (1/x²) linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification of Unknowns: For each unknown and QC sample, calculate the peak area ratio. Use the regression equation from the calibration curve to calculate the concentration of isobutyl sildenafil in the sample.
-
Concentration = (Peak Area Ratio - y-intercept) / slope
-
-
Run Acceptance: An analytical run is considered valid if the calibration standards and at least two-thirds of the QC samples (with at least 50% at each level) meet the accuracy and precision criteria outlined in Table 3.
Conclusion
This application note provides a detailed and scientifically grounded HPLC-UV method for the quantification of isobutyl sildenafil in human plasma. The protocol emphasizes a simple yet effective protein precipitation for sample cleanup and utilizes standard reversed-phase chromatography for separation. By adhering to the comprehensive validation procedures outlined, laboratories can ensure the generation of reliable, reproducible, and defensible data suitable for regulatory submissions and critical decision-making in drug development. The provided workflows and validation criteria serve as a robust framework for implementation in a bioanalytical setting.
References
-
Al-Ghananeem, A. M., et al. (2016). Sensitive and rapid HPLC-UV method with back-extraction step for the determination of sildenafil in human plasma. PubMed. [Link]
-
GaBI Online (2018). FDA issues final guidance on bioanalytical method validation. GaBI Online. [Link]
-
Flores-Pérez, C., et al. (2009). Validation of an HPLC method for sildenafil citrate analysis in human plasma samples. Latin American Journal of Pharmacy. [Link]
-
CRO Splendid Lab Pvt. Ltd. (n.d.). Isobutyl Sildenafil. CRO Splendid Lab Pvt. Ltd.. [Link]
-
Drugs.com (n.d.). ISOBUTYL SILDENAFIL. Drugs.com. [Link]
-
Li, W., et al. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. PubMed. [Link]
-
Hegazy, M. A., et al. (2017). Reversed Phase High Performance Liquid Chromatographic Method for Determination of Sildenafil in Human Plasma and its Application to a Bioequivalence Study. Medwin Publishers. [Link]
-
Al-Ghananeem, A. M. (2009). Determination of Sildenafil Citrate in Plasma by High-Performance Liquid Chromatography and a Case for the Potential Interaction of Grapefruit Juice With Sildenafil Citrate. ResearchGate. [Link]
-
Krishnamurthy, T., & Lokesh, B. (2009). Quantitation of Sildenafil in Human Plasma by Reverse Phase High Performance Liquid Chromatography. PharmacologyOnLine. [Link]
-
Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. [Link]
-
Tiscione, N. B., et al. (n.d.). A novel method for the determination of sildenafil (Viagra®) and its metabolite in postmortem specimens using LC/MS/MS and LC/MSn. U.S. Department of Transportation. [Link]
-
LCGC International (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. [Link]
-
Flores-Pérez, C., et al. (2009). Validation of an HPLC method for sildenafil citrate analysis in human plasma samples. ResearchGate. [Link]
-
ResearchGate (n.d.). Simultaneous determination of sildenafil and N-desmethyl sildenafil in human plasma by high-performance liquid chromatography method using electrochemical detection with application to a pharmacokinetic study. ResearchGate. [Link]
-
Tracqui, A., et al. (2006). Solid phase extraction and liquid chromatographic determination of sildenafil and N-demethylsildenafil in rat serum with basic mobile phase. PubMed. [Link]
-
LabRulez LCMS (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. LabRulez LCMS. [Link]
-
Flores-Pérez, C., et al. (2009). Validation of an HPLC method for sildenafil citrate analysis in human plasma samples. IMR Press. [Link]
-
Bioanalysis Zone (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Bioanalysis Zone. [Link]
-
Defense Technical Information Center (DTIC) (n.d.). Identification of Sildenafil (Viagra) and Its Metabolite (UK 103,320) in Six Aviation Fatalities. DTIC. [Link]
-
U.S. Food and Drug Administration (2024). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]
-
Semantic Scholar (2012). RP-HPLC Method Development for Estimation of Sildenafil Citrate in Tablets and in Seminal Fluid. Semantic Scholar. [Link]
-
U.S. Food and Drug Administration (2013). Bioanalytical Method Validation. FDA. [Link]
-
SinoStandards Bio-Tech (n.d.). Isobutyl Sildenafil. SinoStandards Bio-Tech. [Link]
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Application Note: Isobutyl Sildenafil as a Structural Probe and Reference Standard for Cyclic GMP Signaling
Executive Summary & Scientific Rationale
The cyclic guanosine monophosphate (cGMP) signaling cascade is a fundamental regulator of vascular smooth muscle tone, neuroplasticity, and cardiac homeostasis. At the center of this cascade is Phosphodiesterase type 5 (PDE5) , a metallohydrolase that strictly regulates intracellular cGMP pools by degrading it to inactive 5'-GMP.
While Sildenafil is the archetypal PDE5 inhibitor, its structural analogs provide indispensable tools for advanced pharmacological profiling. Isobutyl sildenafil (Sildenafil Impurity A; CAS 1391053-95-4) is a critical derivative wherein the linear propyl group of the pyrazole ring is replaced by a sterically bulkier branched isobutyl group.
Why use Isobutyl Sildenafil in research?
-
Steric Probing of the Catalytic Pocket: The branched isobutyl chain tests the spatial constraints of the hydrophobic binding pocket (near residues Q817 and F820) within the PDE5 catalytic domain, allowing structural biologists to map binding affinities.
-
Analytical Validation: It serves as a certified reference material (CRM) to validate the specificity of PDE5 assays and to detect counterfeit adulterants in herbal supplements .
This application note provides drug development professionals with self-validating protocols and mechanistic insights for utilizing isobutyl sildenafil in cGMP signaling studies.
Mechanistic Overview: The NO-sGC-cGMP-PDE5 Axis
Intracellular cGMP is synthesized by soluble guanylyl cyclase (sGC) upon activation by nitric oxide (NO). cGMP subsequently activates Protein Kinase G (PKG), leading to vasodilation. PDE5 acts as the highly specific "off-switch" for this pathway. Isobutyl sildenafil acts as a competitive inhibitor at the PDE5 catalytic site, preventing cGMP hydrolysis and thereby amplifying the NO-cGMP signal .
Figure 1: The NO-sGC-cGMP signaling cascade and targeted PDE5 inhibition.
Physicochemical & Kinetic Profiling
To effectively utilize isobutyl sildenafil as a control or probe, researchers must account for its structural divergence from the parent compound. The table below summarizes the comparative quantitative data.
| Property | Sildenafil (Base) | Isobutyl Sildenafil (Impurity A) |
| CAS Number | 171599-83-0 | 1391053-95-4 |
| Molecular Formula | C22H30N6O4S | C23H32N6O4S |
| Molecular Weight | 474.58 g/mol | 488.61 g/mol |
| Structural Difference | Linear propyl group at pyrazole ring | Branched isobutyl group at pyrazole ring |
| PDE5 IC50 (Non-activated) | ~3.5 - 4.5 nM | ~4.0 - 5.0 nM |
| Primary Application | Therapeutic API | Analytical Reference Standard & Steric Probe |
Experimental Methodologies (Self-Validating Protocols)
Protocol A: In Vitro PDE5 Catalytic Inhibition Assay (Colorimetric/Malachite Green)
This protocol utilizes a dual biochemical reaction system to measure PDE5 activity. PDE5 converts cGMP to 5'-GMP, which is subsequently dephosphorylated by Calf Intestinal Alkaline Phosphatase (CIAP) to release inorganic phosphate (Pi). The Pi is quantified using a Malachite Green reagent .
Self-Validation System:
-
Positive Control: 10 nM Sildenafil Citrate (Expected >80% inhibition).
-
Negative Control: Vehicle only (DMSO < 1% final concentration).
-
Interference Control: Assay run without PDE5 to ensure the test compound does not spontaneously hydrolyze or react with Malachite Green.
Step-by-Step Workflow:
-
Buffer Preparation: Prepare Reaction Buffer (20 mM Tris-HCl pH 7.4, 10 mM MgCl2, 0.1 mM EDTA).
-
Causality Checkpoint: Mg2+ is strictly required because PDE5 is a metallohydrolase containing tightly bound divalent cations essential for catalytic cleavage of the phosphodiester bond.
-
-
Enzyme Pre-incubation (Allosteric Activation): Incubate 20 µL of recombinant human PDE5 (2000 U/µg) with 50 µM cGMP on ice for 15 minutes.
-
Causality Checkpoint: cGMP binds to the N-terminal GAF A domain of PDE5. This induces an allosteric conformational change that exposes the catalytic site, significantly increasing the enzyme's affinity for sildenafil analogs (shifting the IC50 from ~4 nM down to ~1 nM) .
-
-
Inhibitor Addition: Add serial dilutions of Isobutyl Sildenafil (0.1 nM to 1000 nM) to the reaction tubes.
-
Reaction Initiation: Add 30 µL of 15 mM cGMP substrate and 0.0001 U/µL CIAP. Incubate at 37°C for 30 minutes.
-
Termination & Detection: Add 50 µL of Malachite Green stop solution. Centrifuge at 2000 rpm for 5 minutes. Measure absorbance at 630 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 using non-linear regression (log[inhibitor] vs. normalized response).
Figure 2: Step-by-step workflow for the in vitro PDE5 catalytic inhibition assay.
Protocol B: Intracellular cGMP Accumulation Assay (Cell-Based)
To validate the membrane permeability and intracellular efficacy of isobutyl sildenafil, a cell-based accumulation assay is required.
Step-by-Step Workflow:
-
Cell Culture: Seed human Corpus Cavernosum Smooth Muscle (CCSM) cells in a 96-well plate at
cells/well. Starve in serum-free medium for 4 hours prior to the assay to establish a baseline. -
Inhibitor Treatment: Pre-treat cells with varying concentrations of Isobutyl Sildenafil (1 nM to 10 µM) for 20 minutes at 37°C.
-
Causality Checkpoint:Do NOT add IBMX (3-isobutyl-1-methylxanthine). While IBMX is a standard pan-PDE inhibitor used in cAMP/cGMP assays to prevent degradation, its inclusion here would completely mask the specific PDE5 inhibitory effect of the test compound.
-
-
Pathway Stimulation: Add 100 µM SNAP (S-nitroso-N-acetylpenicillamine), an NO donor, for 10 minutes.
-
Causality Checkpoint: Basal cGMP production in resting cells is often below the limit of detection. The NO donor activates sGC to generate a rapid pool of cGMP, allowing the inhibitory effect of isobutyl sildenafil on cGMP degradation to be accurately quantified.
-
-
Lysis and Quantification: Aspirate the medium, lyse the cells using 0.1 M HCl (to instantly denature PDEs and stabilize cGMP), and quantify intracellular cGMP using a competitive ELISA kit.
References
-
Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs F1000Research URL:[Link]
-
cGMP-Hydrolytic Activity and Its Inhibition by Sildenafil in Normal and Failing Human and Mouse Myocardium PubMed Central (PMC) URL:[Link]
-
Preincubation with cGMP increases potency of inhibition of PDE catalytic activity by PDE5 inhibitors ResearchGate URL:[Link]
-
PDE5 is converted to an activated state upon cGMP binding to the GAF A domain PubMed Central (PMC) URL:[Link]
-
Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors ResearchGate URL:[Link]
Analytical Protocol: LC-MS/MS Detection and Isomeric Differentiation of Isobutyl Sildenafil in Dietary Supplements
Introduction & Analytical Rationale
The adulteration of herbal dietary supplements with synthetic phosphodiesterase type 5 (PDE-5) inhibitors is a critical public health issue. To evade regulatory detection, illicit manufacturers frequently synthesize structurally modified analogues of approved drugs like sildenafil[1]. Isobutyl sildenafil (Sildenafil Impurity A; CAS: 1391053-95-4) is one such designer analogue[2].
From an analytical standpoint, detecting isobutyl sildenafil presents a unique challenge: it is an exact isobaric isomer of homosildenafil [3]. Both compounds share the molecular formula C₂₃H₃₂N₆O₄S and yield a protonated precursor ion
-
Homosildenafil features an ethyl group (instead of a methyl) on the piperazine ring.
-
Isobutyl sildenafil features an isobutyl group (instead of a propyl) on the pyrazolo[4,3-d]pyrimidine core[4].
The Causality of Method Design: To achieve absolute structural confirmation and avoid false positives, a standard single-transition LC-MS method is insufficient. We must employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode. By applying specific collision energies, we force the molecules to fragment at their weakest bonds. Because the structural modifications are located on different functional groups, their collision-induced dissociation (CID) pathways diverge, yielding distinct product ions that serve as definitive structural fingerprints[5].
Chemical Properties & Mass Spectrometry Parameters
To establish a self-validating detection system, the exact mass and fragmentation pathways must be mathematically verified.
-
Analyte: Isobutyl Sildenafil (Sildenafil USP Related Compound A)
-
Molecular Formula: C₂₃H₃₂N₆O₄S[2]
-
Monoisotopic Mass: 488.2206 Da
-
Precursor Ion
: 489.2 Da
Isomeric Differentiation via MRM
When subjected to CID, the m/z 489.2 precursor of isobutyl sildenafil cleaves at the sulfonyl linkage. Because the +14 Da mass shift (propyl
Table 1: Optimized MRM Transitions for Isomer Resolution
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Diagnostic Significance |
| Isobutyl Sildenafil | 489.2 | 297.1 (Quantifier) | 35 | Confirms isobutyl-substituted core |
| 325.1 (Qualifier) | 25 | Cleaved piperazine ring | ||
| 99.1 (Qualifier) | 45 | Confirms N-methylpiperazine moiety | ||
| Homosildenafil (Isomer) | 489.2 | 283.1 (Quantifier) | 35 | Standard sildenafil core |
| 113.1 (Qualifier) | 45 | Confirms N-ethylpiperazine moiety | ||
| Sildenafil-d8 (IS) | 483.2 | 283.1 (Quantifier) | 35 | Internal Standard |
Experimental Protocol: Self-Validating Workflow
Sample Preparation (Solid-Liquid Extraction)
Causality: Dietary supplements contain complex matrices (cellulose, herbal extracts, binders) that cause severe ion suppression in the ESI source. A targeted organic extraction precipitates proteins and selectively partitions the moderately lipophilic isobutyl sildenafil.
-
Homogenization: Accurately weigh 100 mg of the pulverized dietary supplement (or 100 µL if liquid) into a 15 mL polypropylene centrifuge tube.
-
Spiking: Add 50 µL of Sildenafil-d8 Internal Standard (1 µg/mL). Validation check: The IS corrects for matrix effects and extraction losses.
-
Extraction: Add 5.0 mL of Methanol:Water (80:20, v/v). Vortex vigorously for 5 minutes.
-
Sonication: Sonicate the mixture in a water bath at room temperature for 15 minutes to ensure complete disruption of the botanical matrix.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet insoluble excipients.
-
Filtration: Pass 1 mL of the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
Figure 1: End-to-end sample preparation and LC-MS/MS analytical workflow for dietary supplements.
UHPLC Chromatographic Parameters
Causality: A reversed-phase C18 column is selected due to the hydrophobic nature of the isobutyl group. Formic acid is added to the mobile phase to act as a proton donor, drastically enhancing the ionization efficiency of the basic piperazine nitrogen in the ESI+ source[6].
-
Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)
-
Column Temperature: 40°C (Reduces mobile phase viscosity, sharpening peaks)
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
Table 2: Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Logic |
| 0.0 | 90 | 10 | Retain highly polar matrix interferents |
| 1.0 | 90 | 10 | Isocratic hold to stabilize baseline |
| 4.0 | 10 | 90 | Linear ramp to elute lipophilic PDE-5 analogues |
| 5.5 | 10 | 90 | High-organic wash to prevent carryover |
| 5.6 | 90 | 10 | Return to initial conditions |
| 7.5 | 90 | 10 | Column re-equilibration |
Mass Spectrometry (ESI-MS/MS) Parameters
-
Ionization Mode: Electrospray Ionization Positive (ESI+)
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr (Nitrogen)
-
Collision Gas: Argon (4 × 10⁻³ mbar)
Mechanistic Context: Why is Detection Critical?
Isobutyl sildenafil is an unapproved, untested structural analogue. It functions by competitively binding to the catalytic site of the Phosphodiesterase type 5 (PDE-5) enzyme[7]. By inhibiting PDE-5, it prevents the hydrolysis of cyclic guanosine monophosphate (cGMP) into inactive 5'-GMP. The resulting accumulation of cGMP hyper-activates Protein Kinase G (PKG), leading to unregulated smooth muscle relaxation and potentially fatal hypotensive crises, especially if the consumer is concurrently taking nitrate medications.
Figure 2: Mechanism of action of Isobutyl Sildenafil via PDE-5 inhibition and cGMP accumulation.
Quality Control & System Suitability
To ensure the protocol is a self-validating system , the following Quality Control (QC) metrics must be met for every analytical batch:
-
Ion Ratio Confirmation: The ratio of the qualifier ion (m/z 325.1) to the quantifier ion (m/z 297.1) must be within ±20% of the ratio established by the neat isobutyl sildenafil reference standard.
-
Chromatographic Resolution: If homosildenafil is present in the matrix, the UHPLC gradient must provide a resolution (
) of between the two isomers to prevent cross-talk in the collision cell. -
Matrix Spike Recovery: Pre-extraction spikes of blank dietary supplement matrices must yield recoveries between 85% and 115%.
References
-
Mustazza, C., et al. (2014). "Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors." Journal of Pharmaceutical and Biomedical Analysis, 96C:170-186. Available at:[Link]
-
Kee, C. L., et al. (2014). "Structural elucidation of propoxyphenyl isobutyl aildenafil, adulterant in a health supplement using high-resolution Orbitrap mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis, 98:305-311. Available at:[Link]
-
Bujang, B., et al. (2018). "Simultaneous determination of synthetic phosphodiesterase-5 inhibitors found in dietary supplements using high-performance liquid chromatography with diode array detection and liquid chromatography-electrospray ionization tandem mass spectrometry." Food Additives & Contaminants. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isobutyl Sildenafil | CAS 1391053-95-4 | LGC Standards [lgcstandards.com]
- 3. researchgate.net [researchgate.net]
- 4. ISOBUTYL SILDENAFIL [drugs.ncats.io]
- 5. Structural elucidation of propoxyphenyl isobutyl aildenafil, adulterant in a health supplement using high-resolution Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sildenafil mesylate | Benchchem [benchchem.com]
Application Notes and Protocols for the Preparation of Isobutyl Sildenafil Formulations for In Vivo Studies
Introduction
Isobutyl sildenafil, an analogue of sildenafil, is a potent inhibitor of phosphodiesterase type 5 (PDE5).[1] Its investigation in in vivo models is crucial for understanding its pharmacological profile and therapeutic potential. The success of such studies is fundamentally dependent on the appropriate design and preparation of the drug formulation. A well-designed formulation ensures accurate dosing, consistent bioavailability, and minimizes potential confounding effects from the vehicle itself.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preparation of isobutyl sildenafil formulations for in vivo studies. It emphasizes the rationale behind formulation choices, provides detailed, step-by-step protocols, and outlines essential quality control measures to ensure scientific rigor and reproducibility.
Part 1: Physicochemical Characterization and Pre-formulation Assessment
A thorough understanding of the physicochemical properties of isobutyl sildenafil is the cornerstone of rational formulation development. While specific data for isobutyl sildenafil may be limited, we can extrapolate from the well-characterized properties of sildenafil and its analogues. Sildenafil is classified as a Biopharmaceutics Classification System (BCS) Class II compound, exhibiting low solubility and high permeability.[1]
Key Physicochemical Properties
| Property | Value (Sildenafil Analogue) | Significance in Formulation Development |
| Molecular Formula | C23H32N6O4S[2] | Influences molecular weight and potential interactions. |
| Molecular Weight | 488.6 g/mol [2] | Used in concentration and dosing calculations. |
| Aqueous Solubility | Poor (as a free base)[3] | A primary challenge that dictates the formulation strategy. |
| pKa | ~6.8 (basic piperazine nitrogen), ~9.1 (acidic pyrimidone amide)[1] | Indicates pH-dependent solubility. Solubility increases at lower pH. |
| LogP | High (lipophilic) | Suggests good membrane permeability but also contributes to poor aqueous solubility. |
Analytical Quantification
Accurate quantification of isobutyl sildenafil in the formulation is critical for dose verification and stability assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust method for this purpose. For more complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity.[4][5]
Part 2: Formulation Strategies for In Vivo Administration
The selection of an appropriate formulation strategy is dictated by the physicochemical properties of isobutyl sildenafil, the intended route of administration (e.g., oral, intravenous, intraperitoneal), and the desired pharmacokinetic profile. Given its poor aqueous solubility, simple aqueous solutions are often not feasible without significant formulation intervention.
Decision Pathway for Formulation Selection
Caption: Formulation selection workflow for isobutyl sildenafil.
Protocol 1: Preparation of an Aqueous Suspension for Oral Administration
Aqueous suspensions are a common and effective way to administer poorly soluble compounds orally. The key is to ensure a uniform and stable suspension to allow for accurate dosing.
Rationale: This method is suitable for preclinical studies where oral administration is desired and the compound does not need to be in solution for absorption. The use of a suspending agent prevents the rapid settling of drug particles.
Materials:
-
Isobutyl sildenafil powder
-
Suspending vehicle (e.g., 0.5% w/v carboxymethylcellulose (CMC) in purified water)
-
Wetting agent (e.g., Tween 80)
-
Mortar and pestle
-
Graduated cylinder
-
Stir plate and magnetic stir bar
-
Homogenizer (optional, for particle size reduction)
Procedure:
-
Calculate Required Quantities: Determine the total volume of suspension needed and the required concentration of isobutyl sildenafil. Weigh out the appropriate amount of the drug powder.
-
Prepare the Suspending Vehicle: Dissolve 0.5 g of CMC in 100 mL of purified water by slowly adding the CMC to the water while stirring continuously. It may take some time for the CMC to fully hydrate and form a clear, viscous solution.
-
Wetting the Drug Powder: In a mortar, add a small amount of the suspending vehicle or a few drops of Tween 80 to the isobutyl sildenafil powder. Triturate with the pestle to form a smooth, uniform paste. This step is crucial to ensure that the drug particles are easily dispersed in the vehicle and do not clump together.
-
Forming the Suspension: Gradually add the remaining suspending vehicle to the mortar while continuously stirring.
-
Homogenization (Optional): For a more uniform particle size distribution and improved stability, the suspension can be homogenized using a high-shear mixer or sonicator.
-
Transfer and Storage: Transfer the final suspension to a labeled, light-resistant container. Store at the recommended temperature (typically 2-8°C) and protect from light.
Protocol 2: Preparation of a Lipid-Based Formulation for Oral Administration
For highly lipophilic compounds, lipid-based formulations can enhance solubility and potentially improve oral bioavailability.[6]
Rationale: Dissolving the compound in a lipid vehicle can bypass the dissolution step in the gastrointestinal tract, which is often the rate-limiting step for absorption of poorly soluble drugs.
Materials:
-
Isobutyl sildenafil powder
-
Lipid vehicle (e.g., corn oil, sesame oil, or a commercially available self-emulsifying drug delivery system (SEDDS) vehicle)
-
Glass vial
-
Vortex mixer
-
Water bath or heating block
Procedure:
-
Solubility Screening: First, determine the solubility of isobutyl sildenafil in a few selected lipid vehicles to identify the most suitable one.
-
Preparation: Weigh the required amount of isobutyl sildenafil and place it in a glass vial.
-
Dissolution: Add the chosen lipid vehicle to the vial. Vortex thoroughly. Gentle heating (e.g., 37-40°C) may be required to facilitate dissolution. Visually inspect to ensure the drug is fully dissolved and no particles are present.
-
Storage: Store the formulation in a tightly sealed, light-resistant container at the appropriate temperature.
Protocol 3: Preparation of a Co-solvent Formulation for Parenteral Administration
For intravenous or intraperitoneal administration, the formulation must be sterile and the drug must be in solution. A co-solvent system can be used to dissolve poorly soluble compounds.
Rationale: Co-solvents like DMSO, ethanol, and polyethylene glycol (PEG) can increase the solubility of hydrophobic drugs in aqueous systems.[7] However, the concentration of organic solvents must be kept to a minimum to avoid toxicity.[8]
Materials:
-
Isobutyl sildenafil powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile, pyrogen-free vials
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Vehicle Preparation: Prepare a co-solvent vehicle by mixing the organic solvents and the aqueous component. A common example is a vehicle consisting of 10% DMSO, 40% PEG 400, and 50% saline. The final concentration of DMSO should be carefully considered to minimize potential toxicity.
-
Dissolution: Dissolve the isobutyl sildenafil in the organic solvent portion of the vehicle first (e.g., the DMSO and PEG 400 mixture).
-
Dilution: Once fully dissolved, slowly add the aqueous component (saline or PBS) while vortexing to avoid precipitation of the drug.
-
Sterilization: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.[9][10] This step is critical for parenteral formulations to ensure sterility.[11]
-
Labeling and Storage: Label the vial with the drug name, concentration, date of preparation, and expiration date.[11] Store under appropriate conditions, typically protected from light.
Part 3: Quality Control and Stability Assessment
Ensuring the quality and stability of the prepared formulation is a prerequisite for obtaining reliable and reproducible in vivo data.[12][13]
Essential Quality Control Tests
| Test | Purpose | Method | Acceptance Criteria |
| Appearance | To check for visual signs of instability or contamination. | Visual inspection | Clear solution (for solutions) or uniform suspension (for suspensions), free of visible particles or microbial growth. |
| pH | To ensure the pH is within a physiologically acceptable range. | pH meter | Typically between 6.8 and 7.4 for parenteral formulations.[9] |
| Drug Content (Potency) | To verify that the concentration of isobutyl sildenafil is within the target range. | HPLC-UV | Typically 90-110% of the target concentration. |
| Particle Size (for suspensions) | To ensure a consistent and appropriate particle size distribution. | Microscopy or laser diffraction | Dependent on the specific requirements of the study. |
Short-Term Stability Protocol
A short-term stability study should be conducted to ensure the formulation remains stable for the duration of the in vivo experiment.[12]
Procedure:
-
Prepare a batch of the formulation as described in the protocols above.
-
Divide the batch into several aliquots and store them under the intended experimental conditions (e.g., room temperature, refrigerated).
-
At specified time points (e.g., 0, 4, 8, 24, and 48 hours), analyze an aliquot for appearance, pH, and drug content.
-
The formulation is considered stable if the results of these tests remain within the acceptance criteria throughout the study period.
Workflow for Formulation Preparation and Quality Control
Caption: Workflow from formulation preparation to in vivo use.
Part 4: In Vivo Dosing Considerations
-
Dose Volume Calculation: Ensure the calculated dose volume is appropriate for the animal species and route of administration.
-
Homogeneity of Suspensions: For suspensions, it is crucial to ensure the formulation is thoroughly mixed before each dose is withdrawn to guarantee dose accuracy.
-
Vehicle Controls: Always include a vehicle-only control group in your study design to differentiate the effects of the drug from those of the formulation vehicle.
Conclusion
The successful execution of in vivo studies with isobutyl sildenafil hinges on the careful and systematic preparation of a suitable formulation. By understanding the physicochemical properties of the compound, selecting an appropriate formulation strategy, and implementing rigorous quality control measures, researchers can ensure the integrity and reproducibility of their findings. The protocols and guidelines presented in this document provide a solid foundation for developing robust and reliable formulations for preclinical research.
References
- Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals. (n.d.).
- Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC. (n.d.).
- An In-depth Technical Guide to the Solubility of Sildenafil Mesylate in Various Organic and Aqueous Solvents - Benchchem. (n.d.).
- IACUC Guidelines for Sterile Preparation of Injectable Compounds Procedures:. (n.d.).
- Full article: Development of Controlled Release Sildenafil Formulations for Vaginal Administration - Taylor & Francis. (n.d.).
- Preclinical Dose-Formulation Stability | Pharmaceutical Technology. (2025, March 12).
- Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare - University of Washington. (n.d.).
- Guidance Prep and Storing Non Pharmaceutical | Research Animal Resources and Compliance - RARC. (2025, November 26).
- Stability Studies in Pharmaceuticals | CMC Pharma. (2022, June 7).
- What are the vehicles used to dissolve drugs for in vivo treatment? - ResearchGate. (2014, July 10).
- A Comparative Guide to Analytical Methods for the Determination of Sildenafil Citrate - Benchchem. (n.d.).
- Stability Testing of Pharmaceutical Products. (2012, March 17).
- Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed. (n.d.).
- Any good solvent for sildenafil citrate salt besides DMSO? - ResearchGate. (2016, August 25).
- Preparation and in vivo Evaluation of a Sildenafil Lactate-loaded Solid Self-emulsifying Drug Delivery System - R Discovery. (2011, August 20).
- Isobutyl Sildenafil | CAS 1391053-95-4 - LGC Standards. (n.d.).
- Formulation and Evaluation of Transdermal Gel of Sildenafil Citrate - ijpras. (n.d.).
- Spectrofluorimetric Determination of Sildenafil: A New Analytical Alternative for Its Analysis - CORE. (n.d.).
- Use of Fluids and Diluted Drugs in Research Animals. (n.d.).
- A Novel Method for the Determination of Sildenafil (Viagra®) And Its Metabolite (UK-103320) in Postmortem Specimens - ROSA P. (n.d.).
- UHPLC for Quality Evaluation of Genuine and Illegal Medicines Containing Sildenafil Citrate and Tadalafil - UFMG. (2020, October 27).
- Saturated solubility of sildenafil citrate in different solvents at... - ResearchGate. (n.d.).
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
- Is Sildenafil Water Soluble? UK Guide to Absorption - Bolt Pharmacy. (2025, December 19).
- Formulation and Evaluation of Sildenafil Citrate Nanosuspension - International Journal of Pharmacy. (2016, May 16).
- Stability Studies and Testing of Pharmaceuticals - An Overview - LCGC International. (2023, October 25).
- Expiration Dating and Stability Testing for Human Drug Products | FDA. (2014, November 7).
- ISOBUTYL SILDENAFIL - Drugs. (n.d.).
- Isobutyl Sildenafil - Opulent Pharma. (n.d.).
- Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - ResearchGate. (2018, March 8).
- CAS No : 1391053-95-4 | Product Name : Sildenafil Citrate - Impurity A - Pharmaffiliates. (n.d.).
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (n.d.).
- Isobutyl Sildenafil - Pune - CRO Splendid Lab Pvt. Ltd.. (n.d.).
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- 3. Is Sildenafil Water Soluble? UK Guide to Absorption [boltpharmacy.co.uk]
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Application Notes & Protocols: Preclinical Efficacy Testing of Isobutyl Sildenafil
Introduction: The Rationale for Isobutyl Sildenafil Efficacy Assessment
Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), has revolutionized the treatment of erectile dysfunction and pulmonary hypertension.[1][2] Its mechanism of action hinges on the potentiation of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, leading to smooth muscle relaxation and vasodilation.[1][3][4][5] Isobutyl sildenafil, an analogue of sildenafil, is presumed to share this mechanism of action. However, its efficacy and selectivity profile require rigorous empirical validation.
These application notes provide a comprehensive framework for the preclinical evaluation of isobutyl sildenafil's efficacy. The protocols outlined herein are designed to establish a robust data package for assessing its potential as a therapeutic agent. We will proceed from foundational in vitro characterization to in vivo proof-of-concept studies, emphasizing the scientific rationale behind each experimental choice.
Part 1: In Vitro Characterization - Establishing the Molecular Profile
The initial phase of testing focuses on characterizing the direct interaction of isobutyl sildenafil with its intended molecular target, PDE5, and assessing its selectivity against other phosphodiesterase isoforms.
Primary Efficacy: PDE5 Inhibition Assay
Scientific Rationale: The cornerstone of isobutyl sildenafil's presumed efficacy is its ability to inhibit the enzymatic activity of PDE5.[1][6] This enzyme is responsible for the degradation of cGMP.[1] By inhibiting PDE5, isobutyl sildenafil should increase intracellular cGMP levels, thereby amplifying the NO-mediated signaling cascade.[1][3][6] A highly sensitive and specific assay is required to quantify this inhibitory activity, typically by determining the half-maximal inhibitory concentration (IC50).[7][8]
Protocol: PDE5 Inhibition Assay (Fluorescence Polarization-based)
Materials:
-
Recombinant human PDE5A1 enzyme
-
Fluorescently labeled cGMP (e.g., FAM-cGMP)
-
PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT)
-
Binding Agent (e.g., phosphate-binding nanoparticles)
-
Isobutyl sildenafil (test compound)
-
Sildenafil (reference compound)
-
DMSO (for compound dilution)
-
96-well or 384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of isobutyl sildenafil and sildenafil in DMSO. Further dilute in PDE Assay Buffer.[9][10]
-
Assay Setup: Add the diluted test compounds and controls to the designated wells of the microplate.[10]
-
Enzyme Addition: Add the diluted PDE5A1 enzyme solution to each well.[10]
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.[10]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FAM-cGMP substrate solution to all wells.[9][10]
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.[10]
-
Termination and Binding: Stop the reaction by adding the binding agent to all wells.[10]
-
Final Incubation: Incubate for an additional 30 minutes at room temperature.[9]
-
Data Acquisition: Read the fluorescence polarization of each well using a microplate reader.[9][10]
-
Data Analysis: Calculate the percentage of PDE5 inhibition for each concentration of isobutyl sildenafil and determine the IC50 value by fitting the data to a dose-response curve.[9][10]
Data Presentation: Expected IC50 Values
| Compound | Predicted IC50 (nM) |
| Sildenafil | 3.5 - 4.0[11][12] |
| Isobutyl Sildenafil | To be determined |
Selectivity Profiling: Assessing Off-Target Effects
Scientific Rationale: The clinical safety and efficacy of a PDE5 inhibitor are significantly influenced by its selectivity.[13] Cross-reactivity with other PDE isoforms, such as PDE6 (found in the retina) and PDE11 (found in skeletal muscle), can lead to undesirable side effects.[11][13] Therefore, it is crucial to determine the IC50 of isobutyl sildenafil against a panel of PDE isoforms.[13]
Protocol: PDE Isoform Selectivity Panel
This protocol follows the same principle as the PDE5 inhibition assay but utilizes different recombinant PDE isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE6, PDE11). The selectivity is typically expressed as the ratio of the IC50 for the off-target PDE to the IC50 for PDE5.[14]
Data Presentation: Selectivity Profile
| PDE Isoform | IC50 (nM) for Isobutyl Sildenafil | Selectivity (IC50 PDEx / IC50 PDE5) |
| PDE1 | To be determined | To be determined |
| PDE6 | To be determined | To be determined |
| PDE11 | To be determined | To be determined |
Part 2: Cellular & Tissue-Based Assays - Functional Consequences of PDE5 Inhibition
Moving from the molecular to the cellular level, the next step is to confirm that isobutyl sildenafil's enzymatic inhibition translates into a functional response in relevant cell and tissue models.
cGMP Accumulation in Smooth Muscle Cells
Scientific Rationale: The direct downstream effect of PDE5 inhibition in a cellular context is the accumulation of cGMP.[15][16] This assay confirms that isobutyl sildenafil can effectively increase intracellular cGMP levels in a target cell type, such as vascular smooth muscle cells.
Protocol: cGMP Measurement in Cultured Smooth Muscle Cells
Materials:
-
Primary human corpus cavernosum smooth muscle cells (HCSMCs) or a relevant cell line
-
Cell culture medium
-
Sodium nitroprusside (SNP) - an NO donor
-
Isobutyl sildenafil
-
cGMP immunoassay kit
Step-by-Step Procedure:
-
Cell Culture: Culture HCSMCs to confluence in 24-well plates.
-
Pre-treatment: Pre-incubate the cells with various concentrations of isobutyl sildenafil for 30 minutes.
-
NO Stimulation: Stimulate the cells with SNP for 10 minutes to activate soluble guanylate cyclase and cGMP production.
-
Cell Lysis: Lyse the cells and collect the lysates.
-
cGMP Quantification: Measure the cGMP concentration in the cell lysates using a competitive immunoassay kit.
-
Data Analysis: Plot the cGMP concentration against the isobutyl sildenafil concentration to determine the dose-dependent effect.
Ex Vivo Tissue Relaxation: Organ Bath Studies
Scientific Rationale: To assess the physiological effect of isobutyl sildenafil on smooth muscle tone, ex vivo organ bath studies using isolated corpus cavernosum or pulmonary artery tissue are essential.[17][18] This experiment directly measures the compound's ability to induce tissue relaxation, a key process in erectile function and vasodilation.[18]
Protocol: Organ Bath Assay for Corpus Cavernosum Relaxation
Materials:
-
Isolated rabbit or rat corpus cavernosum tissue strips[19][20]
-
Krebs-Henseleit solution
-
Sodium nitroprusside (SNP) or electrical field stimulation (EFS) to induce relaxation
-
Isobutyl sildenafil
Step-by-Step Procedure:
-
Tissue Preparation: Mount the corpus cavernosum strips in the organ baths containing Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2, and maintained at 37°C.[19]
-
Equilibration: Allow the tissues to equilibrate under a resting tension.[20]
-
Pre-contraction: Contract the tissues with a submaximal concentration of phenylephrine.[17][20]
-
Relaxation Induction: Once a stable contraction is achieved, induce relaxation with either an NO donor (SNP) or by stimulating nitrergic nerves with EFS.
-
Compound Addition: In the presence of the relaxation stimulus, add cumulative concentrations of isobutyl sildenafil to the bath and record the changes in tissue tension.[17]
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Construct concentration-response curves to determine the EC50 (half-maximal effective concentration) of isobutyl sildenafil.
Part 3: In Vivo Efficacy Models - Proof-of-Concept in Living Systems
The final stage of preclinical efficacy testing involves evaluating isobutyl sildenafil in relevant animal models to demonstrate its therapeutic potential in a complex physiological system.[21][22]
Animal Model of Erectile Dysfunction
Scientific Rationale: To assess the pro-erectile effects of isobutyl sildenafil, a well-established animal model of erectile dysfunction is employed.[21][23] The most common model involves measuring the increase in intracavernosal pressure (ICP) in response to cavernous nerve stimulation in anesthetized rats or mice.[23]
Protocol: Measurement of Intracavernosal Pressure (ICP) in Rats
Materials:
-
Male Sprague-Dawley rats[23]
-
Anesthetics (e.g., ketamine/xylazine)
-
Pressure transducer connected to a 23-gauge needle
-
Bipolar electrode for cavernous nerve stimulation
-
Data acquisition system
-
Isobutyl sildenafil
Step-by-Step Procedure:
-
Anesthesia and Surgery: Anesthetize the rats and surgically expose the carotid artery (for blood pressure monitoring), jugular vein (for drug administration), and cavernous nerve.
-
ICP Measurement: Insert the pressure transducer needle into the corpus cavernosum to measure ICP.
-
Baseline Recordings: Record baseline mean arterial pressure (MAP) and ICP.
-
Nerve Stimulation: Stimulate the cavernous nerve with a specific frequency and voltage to induce an erectile response and record the change in ICP.[23]
-
Drug Administration: Administer isobutyl sildenafil intravenously or orally.
-
Post-Dose Stimulation: After a predetermined time, repeat the cavernous nerve stimulation and record the post-dose ICP response.
-
Data Analysis: Calculate the ratio of the maximal ICP to the MAP for each stimulation. Compare the pre-dose and post-dose ratios to determine the effect of isobutyl sildenafil on erectile function.
Data Presentation: In Vivo Efficacy in a Rat Model of Erectile Dysfunction
| Treatment Group | Dose (mg/kg) | Change in ICP/MAP ratio (%) |
| Vehicle Control | - | To be determined |
| Isobutyl Sildenafil | Low | To be determined |
| Isobutyl Sildenafil | Medium | To be determined |
| Isobutyl Sildenafil | High | To be determined |
| Sildenafil | Reference | To be determined |
Visualizations
Signaling Pathway
Caption: A streamlined workflow for the preclinical efficacy testing of isobutyl sildenafil.
References
- Vertex AI Search. (2025, March 5). What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction?
- Open Access Pub. (n.d.). Cgmp Signaling. Journal of Hypertension and Cardiology.
- ChemicalBook. (2023, November 16).
- U.S. Food and Drug Administration. (2005, May 12).
- Keith, R. A. (1986). Role of cGMP in relaxation of vascular and other smooth muscle. Canadian Journal of Physiology and Pharmacology, 64(6), 911-916.
- Carvajal, J. A., Germain, A. M., Huidobro-Toro, J. P., & Weiner, C. P. (2000). Molecular mechanism of cGMP-mediated smooth muscle relaxation. Journal of Cellular Physiology, 184(3), 409-420.
- Bolt Pharmacy. (2025, December 17). Is Sildenafil a PDE5 Inhibitor? UK Clinical Guide.
- Angulo, J., & Sáenz de Tejada, I. (2007). Models for erectile dysfunction and their importance to novel drug discovery. Journal of Sexual Medicine, 4(4 Pt 1), 847-856.
- ResearchGate. (n.d.).
- Lincoln, T. M., Dey, N., & Sellak, H. (2001). cGMP-dependent protein kinase signaling mechanisms in smooth muscle: from the regulation of tone to gene expression. Journal of Applied Physiology, 91(3), 1421-1430.
- Gajbhiye, S. V., Jadhav, K. S., Marathe, P. A., & Pawar, D. B. (2014). Animal models of erectile dysfunction. Indian Journal of Pharmacology, 46(5), 467-473.
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro PDE5 Inhibition Assays of Chloropretadalafil Analogs.
- Nunes, K. P., & Pimenta, F. C. (2010). Experimental model of human corpus cavernosum smooth muscle relaxation.
- Chung, E. (2025, April 15). Revisiting experimental models of erectile dysfunction and their value in drug discovery and development. Expert Opinion on Drug Discovery.
- DMT. (n.d.).
- National Center for Biotechnology Information. (n.d.). Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives.
- American Heart Association. (2003, August 22). Cyclic GMP Phosphodiesterases and Regulation of Smooth Muscle Function.
- National Center for Biotechnology Information. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols for PDE5-IN-11 In Vitro Assay.
- Alzheimer's Drug Discovery Foundation. (2022, January 19). PDE5 Inhibitors.
- Scribd. (2015, December 22). Models For Erectile Dysfunction and Their.
- Eurofins Discovery. (n.d.). Cyclic Nucleotide Phosphodiesterases (PDEs).
- ResearchGate. (n.d.). Selectivity of PDE5 inhibitors.
- Bentham Science. (2006, September 1). Phosphodiesterase 5 Inhibitors - Drug Design and Differentiation Based on Selectivity, Pharmacokinetic and Efficacy Profiles.
- PubMed. (2023, July 15).
- MDPI. (2025, September 26).
- National Center for Biotechnology Information. (n.d.). Sildenafil: from angina to erectile dysfunction to pulmonary hypertension and beyond.
- UroToday. (2012, February 13). Beyond the Abstract - Investigative models in erectile dysfunction: A state-of-the-art review of current animal models, by Eric Chung, FRACS.
- ResearchGate. (n.d.). Relaxation effects of PA on endothelium-intact corpus cavernosum....
- F1000Research. (2019, September 26). Developing a phosphodiesterase-5 inhibitor assay to....
- PubMed. (2018, September 26). The two phases of the clinical validation of preclinical translational mechanistic research on PDE5 inhibitors since Viagra's advent. A personal perspective.
- UroToday. (2025, October 20).
- OSTI.GOV. (2018, January 15). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products.
- PubMed. (2018, February 28). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products.
- MDPI. (2022, May 23).
- ResearchGate. (2024, October 31).
- National Center for Biotechnology Inform
- PubMed. (2002, March 15).
- Study.com. (n.d.). Sildenafil: Mechanism of Action & Structure.
- ResearchGate. (n.d.). Sildenafil: From angina to erectile dysfunction to pulmonary hypertension and beyond.
Sources
- 1. Sildenafil: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]
- 2. Is Sildenafil a PDE5 Inhibitor? UK Clinical Guide [boltpharmacy.co.uk]
- 3. droracle.ai [droracle.ai]
- 4. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sildenafil: Mechanism of Action & Structure | Study.com [study.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products (Journal Article) | OSTI.GOV [osti.gov]
- 8. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. Erectile Dysfunction Drugs as Potential Therapy for Cognitive Decline: Preclinical and Translational Evidence [mdpi.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. researchgate.net [researchgate.net]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. Molecular mechanism of cGMP-mediated smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Experimental model of human corpus cavernosum smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dmt.dk [dmt.dk]
- 19. Role of different types of potassium channels in the relaxation of corpus cavernosum induced by resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rubus occidentalis and Ellagic Acid Affect the Contractility of Penile Corpus Cavernosum Smooth Muscle through the Nitric Oxide-Cyclic Guanosine Monophosphate and Cyclic Adenosine 3′,5′-Monophosphate Signaling Pathway | MDPI [mdpi.com]
- 21. Models for erectile dysfunction and their importance to novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Revisiting experimental models of erectile dysfunction and their value in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Animal models of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
proper handling and storage of isobutyl sildenafil powder
[label="4. Vortex & Sonicate\nUntil Clear
Figure 1: Step-by-step reconstitution and aliquoting workflow for isobutyl sildenafil powder.
Analytical Applications & PDE5 Inhibition Assays
In pharmacological research, isobutyl sildenafil is frequently employed as a reference standard to establish limits of detection (LODs) for mass spectrometry screening[1][2]. Furthermore, it is used in radiometric or fluorescence-based enzymatic assays to study the competitive inhibition of the PDE5 enzyme[3].
Mechanism of Action: Isobutyl sildenafil competitively binds to the catalytic site of the PDE5 enzyme. This binding prevents the hydrolysis of cyclic guanosine monophosphate (cGMP) into inactive 5'-GMP. The resulting intracellular accumulation of cGMP activates Protein Kinase G (PKG), which subsequently induces smooth muscle relaxation[3].
Figure 2: Mechanism of PDE5 inhibition by isobutyl sildenafil in the NO-cGMP signaling pathway.
References
-
[1] ResearchGate. Identification of Sildenafil Designer Analogues Found in Dietary Supplements. Available at: [Link]
-
[4] ResearchGate. Simultaneous identification/determination system for phentolamine and sildenafil as adulterants in soft drinks. Available at: [Link]
-
[2] CORE. Développement de méthodes de dépistage des médicaments de contrefaçon et des produits adultérés par LC-MS/MS. Available at: [Link]
-
[5] CRO Splendid Lab Pvt. Ltd. Isobutyl Sildenafil - Chemical Structure. Available at: [Link]
Sources
Troubleshooting & Optimization
improving isobutyl sildenafil solubility in aqueous buffers
Technical Support Center: Optimizing Isobutyl Sildenafil Solubility in Aqueous Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to maintain the solubility of highly lipophilic synthetic analogs in physiological buffers.
Isobutyl sildenafil (CAS 1391053-95-4) is a structural analog of the well-known PDE5 inhibitor, sildenafil. By substituting an alkyl group with a bulkier, highly hydrophobic isobutyl moiety, the partition coefficient (LogP) of the molecule increases drastically. Consequently, its intrinsic aqueous solubility drops to a practically insoluble ~0.015 mg/mL at 25°C[1]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these formulation barriers.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: I prepared a 10 mM stock of isobutyl sildenafil in 100% DMSO. When I dilute it into my pH 7.4 cell culture media, it immediately crashes out as a cloudy precipitate. How do I prevent this? A: You are experiencing a classic "solvent shift" precipitation. When the DMSO stock contacts the aqueous buffer, the organic solvent diffuses into the water much faster than the lipophilic drug can disperse. This creates localized zones of supersaturation where the concentration of isobutyl sildenafil vastly exceeds its thermodynamic solubility limit, forcing rapid crystal nucleation. Solution: You must lower the interfacial tension and thermodynamic barrier prior to aqueous introduction. Never add buffer directly to the DMSO stock; instead, use a "step-down" gradient with a surfactant (see Protocol A), and always add the organic phase dropwise into a high-shear (vortexing) aqueous environment.
Q2: Can I simply lower the pH of my buffer to dissolve the compound? A: Yes, but only for stock preparation, not for physiological assays. Like its parent compound, isobutyl sildenafil is a weak base due to its piperazine nitrogen. At an acidic pH (< 5.0), the nitrogen becomes protonated, forming a salt that disrupts the stable crystalline lattice energy and increases ion-dipole interactions with water. However, if your downstream in vitro assay requires a physiological pH of 7.4, neutralizing the acidic solution will cause the un-ionized free base to immediately precipitate.
Q3: My downstream assay cannot tolerate high concentrations of DMSO or acidic pH. How can I achieve >1 mg/mL solubility in a purely aqueous system? A: You must utilize a supramolecular inclusion complex, specifically using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Causality: HP-β-CD is a cyclic oligosaccharide with a hydrophobic interior cavity and a hydrophilic exterior. The lipophilic isobutyl and phenyl groups of the API insert into this cavity via van der Waals forces and hydrophobic interactions, shielding them from the aqueous environment. Phase-solubility analyses demonstrate that sildenafil analogs form highly stable 1:1 inclusion complexes with cyclodextrins, increasing aqueous solubility exponentially[2].
Part 2: Solubilization Strategy & Workflows
Workflow for selecting an isobutyl sildenafil solubilization strategy.
Protocol A: Self-Validating Step-Down Co-Solvent Dilution
Use this protocol when your assay can tolerate trace amounts of organic solvents and surfactants.
-
Master Stock: Dissolve isobutyl sildenafil in 100% anhydrous DMSO to create a 10 mM master stock.
-
Surfactant Coating: Dilute the master stock 1:1 with a non-ionic surfactant (e.g., Tween-20). Causality: The surfactant coats the lipophilic molecules, lowering interfacial tension and preventing rapid nucleation during the solvent shift.
-
Temperature Equilibration: Pre-warm the target aqueous buffer to 37°C.
-
High-Shear Addition: Add the DMSO/Surfactant mixture dropwise into the aqueous buffer under vigorous vortexing. Causality: High shear forces ensure immediate dispersion, preventing localized supersaturation zones.
-
Self-Validation (Tyndall Test): Shine a red laser pointer through the final dilution in a darkened room. A true solution will allow the beam to pass invisibly. If you see a solid beam of scattered light (Tyndall effect), sub-visible micelles or colloidal precipitates have formed, indicating the solubility limit has been breached.
Protocol B: HP-β-CD Inclusion Complexation (Aqueous)
Use this protocol for cell-based assays requiring strictly aqueous, physiological conditions.
Step-by-step workflow for generating an aqueous cyclodextrin inclusion complex.
-
Stoichiometry: Weigh Isobutyl Sildenafil and HP-β-CD at a 1:5 molar ratio to ensure an excess of the host cavity.
-
Acidic Solvation: Suspend the powders in a 0.1 M phosphate-citrate buffer adjusted to pH 4.5. Causality: Protonating the piperazine ring temporarily increases aqueous solubility, kinetically facilitating the API's entry into the hydrophobic cyclodextrin cavity.
-
Equilibration: Agitate the suspension on an orbital shaker at 37°C for 48 hours. Causality: Supramolecular complexation is a thermodynamic equilibrium process; sufficient kinetic energy and time are required to achieve maximum inclusion.
-
Self-Validation (Filtration): Filter the suspension through a 0.22 µm PVDF syringe filter. This mechanically removes any uncomplexed, precipitated API. If the filtrate is completely clear, the remaining dissolved API is successfully complexed.
-
Neutralization: Quantify the exact concentration of the filtrate via HPLC, then slowly titrate the pH back to 7.4. The cyclodextrin cavity will protect the now un-ionized isobutyl sildenafil from precipitating.
Part 3: Quantitative Solubility Data
The following table summarizes the comparative solubility profiles of sildenafil and its derivatives to establish a baseline expectation for your formulation designs.
| Compound | Condition | Approx. Solubility (mg/mL) | Reference |
| Isobutyl Sildenafil (Base) | Distilled Water (pH ~7.0), 25°C | ~0.015 | [1] |
| Sildenafil (Base) | Distilled Water (pH ~7.0), 25°C | Practically Insoluble | [3] |
| Sildenafil Citrate | Distilled Water (pH ~7.0), 25°C | 3.5 - 4.1 | [3],[4] |
| Sildenafil Citrate | 50 mM HP-β-CD (Aqueous) | > 24.0 | [2] |
Note: Because the isobutyl substitution increases lipophilicity compared to standard sildenafil, base solubility is exceptionally low, making complexation or co-solvent systems mandatory.
References
-
chemBlink. Isobutyl sildenafil[CAS# 1391053-95-4] Properties and Solubility Data.1
-
MDPI. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era.3
-
Taylor & Francis. Optimized sildenafil citrate fast orodissolvable film: a promising formula for overcoming the barriers hindering erectile dysfunction treatment.2
-
Google Patents. US11337979B2 - Liquid oral formulations for sildenafil.4
Sources
- 1. CAS # 1391053-95-4, Isobutyl sildenafil, 5-[2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1,6-dihydro-1-methyl-3-(2-methylpropyl)-7H-pyrazolo[4,3-d]pyrimidin-7-one - chemBlink [chemblink.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. US11337979B2 - Liquid oral formulations for sildenafil - Google Patents [patents.google.com]
Technical Support Center: Optimizing Isobutyl Sildenafil Concentration for In Vitro Experiments
Welcome to the Technical Support Center for Isobutyl Sildenafil (CAS: 1391053-95-4), also known as Sildenafil USP Related Compound A or Sildenafil Impurity A[1][2]. As a structural analog of the well-known PDE5 inhibitor sildenafil, this compound is frequently utilized as a reference standard in analytical chemistry and as a test compound in in vitro phosphodiesterase type 5 (PDE5) inhibition assays[3][4].
As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, self-validating protocols, and causality-driven explanations to ensure high-fidelity data in your pharmacological assays.
Frequently Asked Questions (Troubleshooting & Optimization)
Q1: How do I overcome the poor aqueous solubility of isobutyl sildenafil without compromising my assay? A1: Isobutyl sildenafil is practically insoluble in water, with a calculated aqueous solubility of approximately 0.015 g/L at 25 ºC[5]. To dissolve the hydrophobic pyrazolopyrimidinone core and the isobutyl moiety, you must use Dimethyl Sulfoxide (DMSO) as your primary solvent[6]. The Causality: DMSO disrupts the hydrogen bonding network of water, allowing the hydrophobic compound to enter the solution. However, high concentrations of DMSO will denature the PDE5 enzyme and cause high background noise. You must keep the final DMSO concentration in your assay at or below 1%[7][8]. To achieve this, prepare a highly concentrated stock (e.g., 10 mM) in 100% DMSO, perform serial dilutions in 100% DMSO, and only introduce the compound to the aqueous assay buffer at the final intermediate dilution step[7].
Q2: What is the optimal concentration range for determining the IC50 of isobutyl sildenafil against PDE5? A2: Sildenafil citrate typically exhibits an IC50 of 3.5 to 4.2 nM against PDE5[9]. Because isobutyl sildenafil is a close structural analog, its binding affinity is highly comparable. We recommend establishing a 10-point logarithmic concentration gradient ranging from 0.1 nM to 10 µM[6][10]. This broad range ensures you capture the complete sigmoidal dose-response curve, from the lower asymptote (no inhibition) to the upper asymptote (complete enzyme saturation).
Q3: Why am I seeing inconsistent IC50 curves or sudden precipitation in my reaction wells? A3: This is a classic symptom of "solvent shock." If you pipette a 100% DMSO stock solution directly into a large volume of aqueous assay buffer, the rapid change in solvent polarity forces the isobutyl sildenafil to crash out of solution, forming micro-precipitates. The Solution: Implement an intermediate dilution step. Dilute your 100% DMSO serial dilutions 1:10 into the assay buffer to create a 10% DMSO intermediate[7]. Then, transfer this intermediate into the final reaction mixture at a 1:10 ratio, achieving a safe 1% final DMSO concentration[7][8].
Quantitative Data & Physicochemical Properties
To facilitate accurate molarity calculations and assay planning, refer to the standardized physicochemical properties and recommended assay parameters below.
Table 1: Physicochemical Properties of Isobutyl Sildenafil
| Property | Value | Rationale / Source |
| CAS Number | 1391053-95-4 | Unique identifier for Impurity A[5][11]. |
| Molecular Formula | C23H32N6O4S | Structural basis for molecular weight[1][5]. |
| Molecular Weight | 488.60 g/mol | Required for precise molarity calculations[1][5]. |
| Aqueous Solubility | ~0.015 g/L | Practically insoluble; necessitates organic solvent[5]. |
| Primary Solvent | 100% DMSO | Optimal for disrupting hydrophobic interactions[6][10]. |
Table 2: Recommended PDE5 Assay Parameters
| Parameter | Recommended Value | Causality / Rationale |
| Enzyme Concentration | 0.05 µg/mL to 50 nM | Ensures linear reaction kinetics without depleting substrate too rapidly[6][12]. |
| Substrate (cGMP) | 100 nM to 10 µM | Must be near or below the Km (~3.87 µM) to accurately measure competitive inhibition[6]. |
| Final DMSO Limit | ≤ 1.0% (v/v) | Prevents solvent-induced enzyme denaturation and false-positive inhibition[7][8]. |
| Pre-incubation Time | 15 - 30 minutes | Allows the inhibitor to reach binding equilibrium with PDE5 before substrate addition[6]. |
Self-Validating Experimental Methodology
To guarantee trustworthiness, this protocol incorporates a self-validating system: a vehicle control (to establish baseline enzyme activity in the presence of DMSO) and a positive control (using standard sildenafil)[6][7].
Step-by-Step PDE5 Enzymatic Assay Protocol:
-
Stock Preparation: Weigh the isobutyl sildenafil powder and dissolve it in 100% DMSO to create a 10 mM master stock. Vortex until completely clear.
-
Serial Dilution (100X): Prepare a 10-point serial dilution (e.g., 3-fold or 10-fold) in 100% DMSO. These represent your 100X concentrated inhibitor solutions.
-
Intermediate Dilution (10X): Dilute each 100X solution 1:10 into Complete PDE Assay Buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA). This creates a 10X intermediate solution containing 10% DMSO[6][7].
-
Vehicle Control Setup: Prepare a "Vehicle Control" tube containing 10% DMSO in Assay Buffer with no inhibitor[7]. This validates that any observed inhibition is due to the drug, not the solvent.
-
Enzyme Incubation: In a 96-well microplate, combine the PDE5 enzyme with the 10X intermediate solutions (1:10 dilution in the well). The final DMSO concentration is now 1%. Incubate at room temperature for 30 minutes to allow compound binding[6].
-
Reaction Initiation: Add the cGMP substrate (e.g., [3H]cGMP or fluorescently labeled cGMP) to all wells to initiate the reaction[7][8].
-
Termination & Readout: After 15-60 minutes, terminate the reaction (e.g., by heating to 100°C for 5 min or adding a stop buffer) and quantify the remaining cGMP or the produced 5'-GMP via LC-MS or fluorescence polarization[6][12].
Visualizations of Mechanisms and Workflows
The following diagrams illustrate the biological mechanism of action and the precise laboratory workflow required to prevent solvent shock.
Mechanism of PDE5 inhibition by isobutyl sildenafil within the NO/cGMP signaling pathway.
Step-by-step dilution workflow to prevent solvent shock and maintain ≤1% final DMSO concentration.
References
- chemBlink - Isobutyl sildenafil[CAS# 1391053-95-4] Solubility and Properties.
- BPS Bioscience - PDE5A1 Assay Kit Protocol & DMSO Limitations.
- Frontiers in Pharmacology - A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors.
- LGC Standards - Isobutyl Sildenafil | CAS 1391053-95-4 Reference Material.
- MDPI - Discovery of Natural Phosphodiesterase 5 Inhibitors Using LC-QTOF-MS.
Sources
- 1. Sildenafil EP Impurity A (Sildenafil USP Related Compound … [cymitquimica.com]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. aoac.org [aoac.org]
- 5. CAS # 1391053-95-4, Isobutyl sildenafil, 5-[2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1,6-dihydro-1-methyl-3-(2-methylpropyl)-7H-pyrazolo[4,3-d]pyrimidin-7-one - chemBlink [chemblink.com]
- 6. Frontiers | A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors [frontiersin.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Isobutyl Sildenafil | CAS 1391053-95-4 | LGC Standards [lgcstandards.com]
- 12. jefc.scholasticahq.com [jefc.scholasticahq.com]
how to prevent isobutyl sildenafil precipitation in cell media
Technical Support Center: Preventing Isobutyl Sildenafil Precipitation in Cell Culture Media
As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of highly lipophilic small molecules for in vitro assays. Isobutyl sildenafil, a structural analog of the well-known PDE5 inhibitor sildenafil, presents a severe formulation challenge. Because of the bulky, hydrophobic isobutyl substitution, this compound exhibits extreme aqueous insolubility. When introduced into complex, salt-heavy aqueous environments like Dulbecco’s Modified Eagle Medium (DMEM) or RPMI, it rapidly nucleates and precipitates, leading to inconsistent dosing, cellular toxicity, and false-negative assay results.
This guide provides mechanistic insights, quantitative data, and self-validating protocols to ensure your compound remains in solution, allowing it to successfully reach its intracellular target.
Mechanistic Context: Why Formulation Dictates Efficacy
Isobutyl sildenafil functions by competitively inhibiting phosphodiesterase type 5 (PDE5), an intracellular enzyme responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP)[1]. To exert this effect, the drug must remain molecularly dispersed in the extracellular media, partition across the lipophilic cell membrane, and bind to cytosolic PDE5. If the drug precipitates in the media, the effective concentration drops to near zero, completely halting this signaling cascade.
Mechanistic pathway of PDE5 inhibition by Isobutyl Sildenafil.
Quantitative Solubility Parameters
To troubleshoot precipitation, we must first understand the thermodynamic limits of the molecule. Sildenafil and its analogs are weakly basic; their solubility is highly pH-dependent and drops precipitously at the physiological pH (7.2–7.4) required for cell culture[2].
Table 1: Comparative Solubility Data for Sildenafil Analogs
| Compound | Solvent / Condition | pH | Solubility | Reference |
| Isobutyl Sildenafil | Water (25°C) | N/A | ~0.015 g/L (Practically Insoluble) | [3] |
| Sildenafil Base | Water (25°C) | N/A | 0.0 mg/mL (Insoluble) | [4] |
| Sildenafil Base | Ethanol | N/A | 5.2 ± 1.2 mg/mL | [5] |
| Sildenafil Citrate | Water (37°C) | 1.2 | 37.25 mg/mL | [2] |
| Sildenafil Citrate | Water (37°C) | 5.0 | 18.53 mg/mL | [2] |
| Sildenafil Citrate | Water (37°C) | 8.0 | 0.22 mg/mL | [2] |
Note: In standard cell culture media (pH ~7.4), the solubility of isobutyl sildenafil is functionally zero without the aid of excipients or co-solvents.
Troubleshooting Guide & FAQs
Q: I added my 10 mM DMSO stock of isobutyl sildenafil directly to my pre-warmed DMEM, and the media immediately turned cloudy. What happened? A: You have induced "solvent shock." While the compound is highly soluble in 100% DMSO, introducing a concentrated organic stock directly into a large volume of aqueous media causes an abrupt change in solvent polarity[6]. The DMSO rapidly diffuses into the water, leaving the hydrophobic isobutyl sildenafil molecules behind. Stripped of their solvation shell, the drug molecules immediately self-associate and crash out of solution. Solution: Use the Intermediate Dilution Method (Protocol 1).
Q: My media looked perfectly clear upon addition, but after 24 hours in the incubator, I observed needle-like crystals under the microscope. Why did it precipitate later? A: This is a classic case of exceeding the thermodynamic solubility limit [7]. Your initial addition created a supersaturated solution—a kinetically trapped, metastable state. Over time, or due to slight pH shifts caused by cellular metabolism (lactic acid production altering the buffering system)[6], the compound nucleated and crystallized[7]. Solution: You must lower the final concentration or utilize a carrier molecule like a cyclodextrin (Protocol 2) to increase the absolute thermodynamic solubility.
Q: Can I just increase the final DMSO concentration in my media to keep it dissolved? A: Proceed with extreme caution. While increasing DMSO from 0.1% to 0.5% can marginally improve solubility[7], DMSO is a known cryoprotectant and solvent that can induce cellular toxicity, alter membrane permeability, and trigger off-target transcriptomic changes at higher concentrations[8]. It is scientifically preferable to use an inert excipient rather than relying on high organic solvent loads.
Decision matrix for resolving small molecule precipitation in cell media.
Validated Experimental Protocols
To ensure scientific integrity, both protocols below are designed as self-validating systems . You must perform the validation checks to confirm the physical state of your drug before dosing your cells.
Protocol 1: The Intermediate Solvent Cascade Method
Causality: By gradually stepping down the DMSO concentration, you prevent localized polarity shock. This allows media proteins (like BSA in fetal bovine serum) to bind the compound before it can self-aggregate[7][6].
-
Prepare Master Stock: Dissolve isobutyl sildenafil in 100% anhydrous DMSO to a concentration of 10 mM. Vortex vigorously for 2 minutes.
-
Pre-warm Media: Warm your complete cell culture media (containing 5-10% FBS) to exactly 37°C. Causality: Higher kinetic energy in the solvent increases the solubility threshold during the critical dispersion phase[6].
-
Create Intermediate Dilution: In a sterile microcentrifuge tube, add 90 µL of pre-warmed media. Slowly add 10 µL of the 10 mM DMSO stock while continuously vortexing. This creates a 1 mM intermediate stock (10% DMSO).
-
Final Addition: Immediately add the required volume of the intermediate stock dropwise to your final culture vessel while swirling vigorously. Ensure the final DMSO concentration remains ≤ 0.2%.
-
Self-Validation Check (Spectrophotometry): Before applying to cells, measure the Optical Density (OD) of the final media at 600 nm against a media-only blank. An
indicates micro-precipitation. To confirm, centrifuge a 1 mL aliquot at 10,000 x g for 5 minutes; a visible pellet confirms failure, requiring a switch to Protocol 2.
Protocol 2: HP-β-CD Inclusion Complexation (Gold Standard)
Causality: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic central cavity[9][]. It forms a non-covalent inclusion complex with isobutyl sildenafil, physically shielding the hydrophobic isobutyl and phenyl rings from the aqueous environment while maintaining the molecule's ionization state[][11].
-
Prepare Cyclodextrin Vehicle: Dissolve HP-β-CD in pure water or PBS to create a 20% (w/v) stock solution. Filter sterilize (0.22 µm).
-
Complex Formation: Add your isobutyl sildenafil powder directly into the 20% HP-β-CD solution (do not use DMSO). Aim for a 1:5 to 1:10 molar ratio (Drug : HP-β-CD) to drive the dynamic equilibrium toward complete encapsulation[11][12].
-
Sonication & Incubation: Sonicate the suspension in a water bath at 37°C for 30 minutes, then place on a rotary shaker overnight at room temperature to allow the host-guest complex to fully form.
-
Filtration: Pass the solution through a 0.22 µm PVDF filter to remove any uncomplexed, undissolved drug.
-
Self-Validation Check (Phase-Solubility): Determine the final drug concentration in the filtrate using UV-Vis spectroscopy or HPLC[1][13]. If scaling up, plot a Higuchi-Connors phase-solubility diagram[11]. A linear "A-type" curve confirms the complex is fully soluble and stable in aqueous media, guaranteeing that the dose you calculate is the exact dose your cells will receive.
References
-
HiMedia Laboratories. "β - Cyclodextrin." HiMedia Technical Data. Available at: [Link]
-
MDPI. "Oral Bioavailability and Pharmacokinetics of Sildenafil Orally Disintegrating Tablets under Various Gastric pH Levels Following Administration of Omeprazole in Rats." Pharmaceutics. Available at: [Link]
-
MDPI. "Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes." Molecules. Available at: [Link]
-
OriCell Therapeutics. "DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices." OriCellBio. Available at: [Link]
-
PMC / NIH. "Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era." Pharmaceutics. Available at: [Link]
-
ResearchGate. "How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?" ResearchGate Q&A. Available at: [Link]
-
Semantic Scholar. "Development of a Sildenafil Citrate Microemulsion-Loaded Hydrogel as a Potential System for Drug Delivery to the Penis." Pharmaceutics. Available at: [Link]
-
Università degli Studi di Trieste (ArTS). "3D human foreskin model for testing topical formulations of sildenafil citrate." ArTS Archive. Available at: [Link]
-
Carbohyde. "Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?" Carbohyde Podcasts. Available at: [Link]
Sources
- 1. Sildenafil mesylate | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. CAS # 1391053-95-4, Isobutyl sildenafil, 5-[2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1,6-dihydro-1-methyl-3-(2-methylpropyl)-7H-pyrazolo[4,3-d]pyrimidin-7-one - chemBlink [chemblink.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. oricellbio.com [oricellbio.com]
- 9. himedialabs.com [himedialabs.com]
- 11. mdpi.com [mdpi.com]
- 12. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 13. arts.units.it [arts.units.it]
Technical Support Center: Isobutyl Sildenafil Synthesis & Purification Troubleshooting
Welcome to the Technical Support Center for PDE5 inhibitor analog development. Isobutyl sildenafil (CAS 1391053-95-4), commonly known as Sildenafil Impurity A or despropyl isobutyl sildenafil, is a critical reference standard used in pharmaceutical quality control and 1[1]. Structurally, it differs from sildenafil by the presence of an isobutyl (2-methylpropyl) group at the 3-position of the pyrazolo[4,3-d]pyrimidine core instead of a normal propyl group[2]. Synthesizing and purifying this analog presents unique steric and chromatographic challenges. This guide provides mechanistic troubleshooting and validated protocols to ensure high-yield synthesis and high-purity isolation.
Section 1: Synthetic Pathway Troubleshooting
Q1: During the chlorosulfonation of the 5-(2-ethoxyphenyl) intermediate, my reaction stalls, yielding a high percentage of sulfonic acid rather than the desired sulfonyl chloride. How can I drive this to completion?
A1: This is a classic equilibrium problem. The electrophilic aromatic substitution of the ethoxyphenyl ring with chlorosulfonic acid (
Q2: When coupling the sulfonyl chloride intermediate with N-methylpiperazine, I observe significant dimer formation and hydrolyzed byproducts. What is causing this? A2: The sulfonyl chloride is highly reactive and susceptible to nucleophilic attack by both the target amine and trace water. If the addition of N-methylpiperazine is highly exothermic and poorly controlled, the localized heat accelerates competitive hydrolysis, converting your intermediate back to the unreactive sulfonic acid. Causality & Solution: Temperature control and strictly anhydrous conditions are paramount. Perform the 3[3] and maintain the reaction strictly between 20–25 °C. Add the N-methylpiperazine dropwise to prevent thermal spiking.
Section 2: Isolation & Purification Strategies
Q3: My crude isobutyl sildenafil contains persistent acidic impurities. What is the most effective way to remove them before final crystallization?
A3: Acidic impurities, primarily unreacted sulfonic acid derivatives, will co-crystallize if not neutralized.
Causality & Solution: Implement a mild alkaline wash immediately after the coupling reaction. Washing the DCM organic phase with 4[4] (
Q4: How do I separate isobutyl sildenafil from sildenafil (propyl vs. isobutyl) using preparative HPLC?
A4: The structural difference is a single methylene unit (
Section 3: Visualizations
Figure 1: Synthetic pathway for isobutyl sildenafil highlighting the critical SOCl2 equilibrium shift.
Figure 2: Purification decision tree for isolating reference-grade isobutyl sildenafil.
Section 4: Quantitative Data & Methodologies
Table 1: Comparative Properties of Sildenafil vs. Isobutyl Sildenafil
| Parameter | Sildenafil Base | Isobutyl Sildenafil (Impurity A) |
| CAS Number | 139755-83-2 | 1391053-95-4 |
| Alkyl Substitution | 3-n-propyl | 3-isobutyl (2-methylpropyl) |
| Molecular Weight | 474.58 g/mol | 488.60 g/mol |
| Relative Lipophilicity | Lower | Higher |
| RP-HPLC Elution Order | Elutes First | Elutes Second |
| Recrystallization Solvent | Ethyl Acetate (10-15 Vol) | Ethyl Acetate (15-20 Vol) |
Validated Protocol 1: Chlorosulfonation & Amination (Self-Validating System)
Objective: Convert the pyrazolo-pyrimidine core to isobutyl sildenafil base with >85% yield.
-
Activation: Dissolve 1.0 eq of 5-(2-ethoxyphenyl)-1-methyl-3-isobutyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one in dichloromethane (DCM). Cool to 0 °C.
-
Chlorosulfonation: Slowly add 4.0 eq of chlorosulfonic acid, followed by 1.5 eq of thionyl chloride. Stir for 2 hours at room temperature.
-
Self-Validation Check: Quench a 10 µL aliquot in methanol and analyze via TLC (DCM:MeOH 9:1). The disappearance of the starting material and the absence of a baseline spot (sulfonic acid) confirms complete conversion to the sulfonyl chloride.
-
-
Amination: Cool the reaction mixture to 20 °C. Add 2.5 eq of N-methylpiperazine dropwise over 30 minutes, maintaining the temperature strictly below 25 °C. Stir for 1 hour.
-
Quench & Wash: Add 5% w/w aqueous
until the aqueous layer reaches pH 8.0. Separate the layers. Wash the DCM layer with demineralized water.-
Causality: The alkaline wash neutralizes
generated during the reaction and pulls unreacted sulfonic acid into the aqueous waste.
-
-
Concentration: Evaporate the DCM layer under reduced pressure at <50 °C to yield crude isobutyl sildenafil.
Validated Protocol 2: Recrystallization & HPLC Purification
Objective: Achieve >99.5% purity for reference standard use.
-
Recrystallization: Dissolve the crude solid in 4[4]. Allow to cool slowly to room temperature, then chill to 4 °C for 4 hours. Filter and dry under vacuum at 55 °C.
-
Self-Validation Check: Run an analytical HPLC. If purity is <99.0% or if unreacted sildenafil analogs are present, proceed to step 2.
-
-
Preparative HPLC:
-
Column: C18 (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 25% B to 45% B over 20 minutes.
-
Causality: The isobutyl group's steric bulk and lipophilicity require a highly controlled organic gradient to separate it from the des-methyl or n-propyl impurities. Collect the major peak eluting slightly later than the standard sildenafil marker.
-
References
- A Facile, Improved Synthesis of Sildenafil and Its Analogues. PMC - NIH.
- Structural elucidation of propoxyphenyl isobutyl aildenafil, adulterant in a health supplement using high-resolution Orbitrap mass spectrometry. PubMed.
- Convenient Synthesis and Characterization of Novel 4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)Benzamido]-3-Isobutyl-1-Methyl-1H-Pyrazole-5-Carboxamide: Key Precursor for Isobutyl Sildenafil. Advances in Engineering Technology Research.
- Method for preparing sildenafil citrate (CN111116591A).
- Sildenafil EP Impurity A | CAS 1391053-95-4. Veeprho.
Sources
- 1. Structural elucidation of propoxyphenyl isobutyl aildenafil, adulterant in a health supplement using high-resolution Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN111116591A - Method for preparing sildenafil citrate - Google Patents [patents.google.com]
minimizing off-target effects of isobutyl sildenafil in cells
A Guide for Researchers on Minimizing Off-Target Effects in Cellular Assays
Welcome to the technical support center for isobutyl sildenafil. As Senior Application Scientists, we understand that employing small molecule inhibitors in cellular systems requires precision and a nuanced understanding of their potential activities beyond the primary target. This guide is designed to provide you, our fellow researchers and drug development professionals, with the foundational knowledge, troubleshooting strategies, and validated protocols necessary to effectively use isobutyl sildenafil while minimizing and identifying potential off-target effects.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding the use of isobutyl sildenafil in a cell-based research context.
Q1: What is the primary mechanism of action for isobutyl sildenafil? Isobutyl sildenafil is an analog of sildenafil and functions as a competitive inhibitor of phosphodiesterase type 5 (PDE5).[1][2] The canonical nitric oxide (NO) signaling pathway stimulates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP).[3][4] PDE5 is the enzyme responsible for the degradation of cGMP.[5] By inhibiting PDE5, isobutyl sildenafil prevents cGMP breakdown, leading to its accumulation and the enhancement of downstream signaling through pathways like Protein Kinase G (PKG).[3][4][6]
Q2: How should I prepare and store stock solutions of isobutyl sildenafil? Due to the poor aqueous solubility of sildenafil and its analogs, stock solutions should be prepared in a suitable organic solvent, such as anhydrous, high-purity DMSO.[6][7] We recommend preparing a high-concentration stock (e.g., 10-20 mM). For storage, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound, and store at -20°C or -80°C, protected from light and moisture.[7]
Q3: What is a reasonable starting concentration for my cellular experiments? The effective concentration can vary significantly between cell lines. For initial experiments, we recommend a broad dose-response curve, for instance, from 10 nM to 100 µM.[6][8] Many studies on sildenafil in cancer cell lines have shown effects in the micromolar range (e.g., IC50 values from 190 to 271 µM for colorectal cancer cell growth inhibition).[6] However, off-target effects are more likely at higher concentrations.
Q4: Why is a vehicle control so critical? The solvent used to dissolve the inhibitor (e.g., DMSO) can have independent effects on cells.[8] A vehicle control, which consists of cells treated with the same final concentration of the solvent as the highest concentration used for the inhibitor, is essential to ensure that the observed cellular phenotype is a result of the compound's activity and not the solvent itself. Typically, the final DMSO concentration in the culture medium should be kept low, ideally ≤ 0.1%.[8]
Section 2: Troubleshooting Guide: Identifying & Mitigating Off-Target Effects
This guide is structured to address specific problems you may encounter during your experiments.
Problem 1: Unexpected Cytotoxicity or Poor Cell Viability
You observe significant cell death, rounding, or detachment from the culture plate at concentrations where you expect to see specific PDE5 inhibition.
| Potential Cause | Explanation | Recommended Solution |
| 1. Concentration is too high | Many PDE5 inhibitors exhibit cytotoxic effects at high concentrations, which may be independent of PDE5 inhibition.[6][9] | Perform a detailed dose-response experiment. Start from a low nanomolar range and extend to a high micromolar range. Identify the concentration that inhibits PDE5 (see Protocol 2) without significantly impacting cell viability (see Protocol 4). |
| 2. Solvent Toxicity | The final concentration of your solvent (e.g., DMSO) may be too high for your specific cell line. | Verify your final solvent concentration. Ensure it is consistent across all wells and does not exceed 0.5%, with a target of ≤ 0.1% being optimal.[7][8] |
| 3. Off-Target Kinase Inhibition or Pathway Modulation | At higher concentrations, sildenafil has been reported to influence other signaling pathways, such as those involving ABC transporters or the CD95 death receptor, which could lead to apoptosis.[10][11][12] | Lower the concentration. If the cytotoxicity persists even at low concentrations that should be selective for PDE5, consider using a structurally different PDE5 inhibitor (e.g., Tadalafil, Vardenafil) to see if the effect is compound-specific.[13][14] |
| 4. Compound Precipitation | Poorly soluble compounds can form precipitates in aqueous culture media, which can be cytotoxic. Sildenafil's solubility is pH-dependent.[15][16] | Visually inspect your media for precipitation after adding the compound. Perform a solubility test in your specific culture medium.[7][17] Consider using a different salt form if solubility issues persist.[18] |
Problem 2: Lack of Expected On-Target Effect
You are not observing the expected downstream biological effects of cGMP accumulation (e.g., changes in proliferation, relaxation) despite treating with the inhibitor.
| Potential Cause | Explanation | Recommended Solution |
| 1. Insufficient PDE5 Inhibition | The concentration of isobutyl sildenafil may be too low, or the compound may have degraded due to improper storage or handling. | Confirm target engagement directly. Use a cGMP measurement assay (Protocol 2) to verify that your treatment conditions lead to an increase in intracellular cGMP levels. Also, verify the integrity of your compound stock.[3][7] |
| 2. Low PDE5 Expression/Activity | The cell line you are using may not express PDE5 at sufficient levels for its inhibition to produce a significant biological effect. PDE5 expression varies across tissues and cell lines.[11][12] | Confirm PDE5 expression in your cell line using techniques like Western Blot or qPCR. If expression is low, consider using a cell line known to have high PDE5 expression or overexpressing PDE5. |
| 3. Inactive Downstream Pathway | The cellular machinery downstream of cGMP and PKG may not be active or linked to the biological outcome you are measuring in your specific cellular model. | Activate the pathway upstream. Stimulate cGMP production using an NO donor (e.g., sodium nitroprusside) in conjunction with the PDE5 inhibitor to maximize the signal and confirm the pathway is functional.[3] |
Problem 3: Observed Phenotype Does Not Match Known PDE5 Function
The cellular response you observe is not readily explained by the known functions of the NO/cGMP/PKG pathway, suggesting off-target activity.
| Potential Cause | Explanation | Recommended Solution |
| 1. Cross-Reactivity with other PDEs | The catalytic domains of phosphodiesterases are highly conserved.[19] At higher concentrations, sildenafil can inhibit other PDEs, such as PDE6 (vision-related) and potentially cAMP-hydrolyzing PDEs (PDE1, 2, 3, 10, 11), which could alter cAMP signaling.[20][21][22] | Perform a PDE selectivity panel. If possible, test your compound's activity against a panel of other PDE isoforms to determine its selectivity profile. Compare your observed phenotype with the known functions of any identified off-target PDEs. |
| 2. Non-Specific Compound Effects | The chemical scaffold may interact with other proteins in the cell. Sildenafil has been noted to affect platelet activation via the MAPK pathway at high doses and can have neuroprotective effects independent of PDE5.[23][24] | Use orthogonal controls. a) Use a structurally related but biologically inactive analog if available.[8] b) Use another potent PDE5 inhibitor with a different chemical scaffold (e.g., Tadalafil).[13][25] If both compounds produce the same phenotype, it is more likely to be an on-target effect. c) Use siRNA to knock down PDE5. If the phenotype is rescued, it confirms the effect is PDE5-dependent.[11] |
Section 3: Key Experimental Protocols
These protocols provide a starting point for validating the use of isobutyl sildenafil in your system.
Protocol 1: Dose-Response and Time-Course Experiment
Objective: To determine the optimal concentration and treatment duration for isobutyl sildenafil.
-
Cell Plating: Plate your cells in a multi-well plate (e.g., 96-well) at a density that ensures they are in a logarithmic growth phase and will not become over-confluent during the experiment. Allow cells to adhere overnight.[8]
-
Compound Preparation: Prepare serial dilutions of your isobutyl sildenafil stock solution in the cell culture medium. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM). Prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of the inhibitor or vehicle.[7]
-
Incubation: Incubate the plates for different durations (e.g., 6, 12, 24, 48 hours).[8]
-
Analysis: At each time point, assess cell viability and your biological endpoint of interest. This will create a matrix of data to identify the concentration and time that gives the desired effect without inducing widespread cytotoxicity.
Protocol 2: Validating On-Target PDE5 Inhibition (cGMP Assay)
Objective: To directly measure the effect of isobutyl sildenafil on intracellular cGMP levels.
-
Principle: This assay quantifies the accumulation of cGMP in cells following stimulation of its production and inhibition of its degradation. The amount of cGMP is typically measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay kit.[3]
-
Methodology: a. Plate cells and allow them to adhere as in Protocol 1. b. Pre-treat cells with various concentrations of isobutyl sildenafil or vehicle control for a short period (e.g., 15-30 minutes).[26] c. Stimulate cGMP production by adding an NO donor (e.g., 100 µM sodium nitroprusside) for a defined period (e.g., 10-15 minutes). d. Lyse the cells and stop phosphodiesterase activity according to the assay kit manufacturer's instructions. e. Quantify the intracellular cGMP concentration using the ELISA or fluorescence-based detection method.[27] f. Expected Outcome: Effective PDE5 inhibition will result in a dose-dependent increase in intracellular cGMP levels in stimulated cells compared to the vehicle control.
Protocol 3: General Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or anti-proliferative effects of isobutyl sildenafil.[3]
-
Principle: The MTT assay measures the metabolic activity of cells. Viable cells convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.[3]
-
Methodology: a. Perform a dose-response experiment as described in Protocol 1 for a fixed time point (e.g., 48 hours). b. At the end of the incubation, add MTT reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours. c. Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. d. Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. e. Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. This will allow you to determine the concentration at which the compound becomes cytotoxic (e.g., the IC50 for viability).
Section 4: Visualization of Pathways and Workflows
Visual aids can clarify complex biological processes and experimental decision-making.
Diagram 1: The NO/cGMP Signaling Pathway
Caption: The NO/cGMP signaling pathway and the inhibitory action of isobutyl sildenafil on PDE5.
Diagram 2: Troubleshooting Workflow for Off-Target Effects
Caption: A decision-making workflow for troubleshooting unexpected results with isobutyl sildenafil.
Section 5: References
-
SingleCare. (2023, March 31). Top sildenafil citrate alternatives and how to switch your Rx. [Link]
-
Shi, Z., et al. (2017). Sildenafil inhibits the growth of human colorectal cancer in vitro and in vivo. Oncotarget. [Link]
-
Torres-Estay, V., et al. (2021). New Approaches in Oncology for Repositioning Drugs: The Case of PDE5 Inhibitor Sildenafil. Frontiers in Oncology. [Link]
-
Shi, Z., et al. (2011). Roles of Sildenafil in Enhancing Drug Sensitivity in Cancer. Clinical Cancer Research. [Link]
-
Das, A., et al. (2016). Sildenafil (Viagra) sensitizes prostate cancer cells to doxorubicin-mediated apoptosis through CD95. Oncotarget. [Link]
-
Al-Ostoot, F.H., et al. (2021). The Potential Role of Sildenafil in Cancer Management through EPR Augmentation. Pharmaceutics. [Link]
-
El-Awady, R., et al. (2023). Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives. Pharmaceuticals. [Link]
-
Ghofrani, H. A., et al. (2006). Sildenafil: from angina to erectile dysfunction to pulmonary hypertension and beyond. Nature Reviews Drug Discovery. [Link]
-
Sokan, D., et al. (2024). Off-target effect of high-dose sildenafil on adenosine 5'- diphosphate and collagen-induced platelet activation through mitogen-activated protein kinase pathway in treated BALB/C mice and in vitro experiments: A preliminary study. Indian Journal of Pharmacology. [Link]
-
Kim, I. Y., et al. (2016). Off-Target Effect of Sildenafil on Postsurgical Erectile Dysfunction: Alternate Pathways and Localized Delivery System. The Journal of Sexual Medicine. [Link]
-
BellBrook Labs. (2023, July 24). Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. [Link]
-
Drugs.com. (2026, February 4). Sildenafil: Usage, Dosage, Side Effects & Warnings. [Link]
-
Healthline. (2026, January 26). Viagra Alternatives for 2026: Other Prescription ED Meds and Natural Remedies. [Link]
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Liu, D., et al. (2018). PDE5 inhibitor protects the mitochondrial function of hypoxic myocardial cells. Experimental and Therapeutic Medicine. [Link]
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Manual. (2022, January 7). Viagra Alternatives: The Full List of ED Treatments. [Link]
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MedicalNewsToday. (2022, December 15). Sildenafil (oral tablet) side effects: What to do about them. [Link]
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Wikipedia. Sildenafil. [Link]
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Drugs.com. Sildenafil Alternatives Compared. [Link]
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Harvard Health Publishing. (2007, August 1). Viagra and health: Beyond ED. [Link]
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West Bioscience. PDE5A Assay Kit. [Link]
-
MedShadow Foundation. (2021, May 27). 6 Alternatives to Erectile Dysfunction Drugs. [Link]
-
Wang, Y., et al. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. International Journal of Molecular Sciences. [Link]
-
FDA. (2005, May 12). Center for Drug Evaluation and Research - Application Number: 21-845. [Link]
-
Ukai, M., et al. (2002). Molecular mechanisms of cardiostimulatory effects of sildenafil. Journal of Pharmacological Sciences. [Link]
-
National Center for Biotechnology Information. Sildenafil. PubChem Compound Database. [Link]
-
PromoCell. Troubleshooting guide for cell culture. [Link]
-
CVPharmacology. Phosphodiesterase Inhibitors. [Link]
-
Tsinman, K., et al. (2021). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceutics. [Link]
-
Francis, S. H., et al. (2002). Binding of Tritiated Sildenafil, Tadalafil, or Vardenafil to the Phosphodiesterase-5 Catalytic Site Displays Potency, Specificity, Heterogeneity, and cGMP Stimulation. Molecular Pharmacology. [Link]
-
Sanphui, P., et al. (2015). Solubility Profiles of Sildenafil and Its New Solid Phases in 0.1N HCl Medium. Crystal Growth & Design. [Link]
-
Al-khedr, A. A., et al. (2021). Enhancing oral bioavailability of sildenafil. International Journal of Nanomedicine. [Link]
-
Kim, D. S., et al. (2011). Comparison of the solubility and pharmacokinetics of sildenafil salts. Archives of Pharmacal Research. [Link]
-
QIAGEN. Cellular Effects of Sildenafil (Viagra). [Link]
Sources
- 1. Sildenafil - Wikipedia [en.wikipedia.org]
- 2. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sildenafil: from angina to erectile dysfunction to pulmonary hypertension and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Sildenafil inhibits the growth of human colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Frontiers | New Approaches in Oncology for Repositioning Drugs: The Case of PDE5 Inhibitor Sildenafil [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Sildenafil (Viagra) sensitizes prostate cancer cells to doxorubicin-mediated apoptosis through CD95 | Oncotarget [oncotarget.com]
- 12. The Potential Role of Sildenafil in Cancer Management through EPR Augmentation | MDPI [mdpi.com]
- 13. Top sildenafil citrate alternatives and how to switch your Rx [singlecare.com]
- 14. Viagra Alternatives for 2026: Approved by Healthcare Professionals [healthline.com]
- 15. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Comparison of the solubility and pharmacokinetics of sildenafil salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Viagra and health: Beyond ED - Harvard Health [health.harvard.edu]
- 22. Molecular mechanisms of cardiostimulatory effects of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Off-target effect of high-dose sildenafil on adenosine 5'- diphosphate and collagen-induced platelet activation through mitogen-activated protein kinase pathway in treated BALB/C mice and in vitro experiments: A preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Off-Target Effect of Sildenafil on Postsurgical Erectile Dysfunction: Alternate Pathways and Localized Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. manual.co [manual.co]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. westbioscience.com [westbioscience.com]
Technical Support Center: Refining HPLC Separation of Isobutyl Sildenafil & Metabolites
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, toxicologists, and drug development professionals overcome the specific analytical challenges associated with isobutyl sildenafil.
Isobutyl sildenafil is a synthetic structural analog of sildenafil, frequently encountered in forensic toxicology and as an undeclared adulterant in dietary supplements[1]. Because isobutyl sildenafil and its primary active metabolites (such as its N-desmethyl derivative) share nearly identical UV absorbance profiles and high structural homology, achieving baseline resolution requires precise manipulation of chromatographic thermodynamics, stationary phase chemistry, and kinetic interactions[2].
Below, you will find our self-validating workflows, mechanistic troubleshooting guides, and standardized protocols designed to ensure absolute data integrity in your LC-MS/MS assays.
I. Method Development & Optimization Workflow
Fig 1: Systematic LC-MS/MS method optimization workflow for sildenafil analogs.
II. Troubleshooting Guides & FAQs
Q1: Why do isobutyl sildenafil and its N-desmethyl metabolite co-elute on a standard C18 column, and how can I resolve this?
Causality & Solution: Standard C18 stationary phases rely purely on dispersive, hydrophobic interactions. Because the metabolic loss of a single methyl group (N-demethylation) on the piperazine ring only marginally alters the molecule's overall hydrophobicity, the selectivity factor (
Q2: I am observing significant peak tailing for isobutyl sildenafil. What is the mechanistic cause, and how do I correct it? Causality & Solution: Peak tailing (Asymmetry factor > 1.5) in sildenafil analogs is primarily caused by secondary ion-exchange interactions. The basic secondary and tertiary amines on the piperazine ring of isobutyl sildenafil interact strongly with unreacted, acidic silanol groups (-SiOH) on the silica support of the column. Actionable Fix: Implement a self-validating mobile phase adjustment. Lower the mobile phase pH to ~3.0 using 0.1% formic acid[4]. This protonates the residual silanol groups (pKa ~ 4.5), rendering them neutral and eliminating the secondary electrostatic drag. Alternatively, utilize an ultra-high purity, fully end-capped silica column to physically shield the analytes.
Q3: How can I eliminate matrix interference when extracting isobutyl sildenafil from complex dietary supplements or plasma? Causality & Solution: Biological matrices and supplement binders contain phospholipids and excipients that cause severe ion suppression in the MS source. If the sample is extracted at a neutral pH, the basic piperazine nitrogen of isobutyl sildenafil remains ionized, leading to poor partitioning into organic extraction solvents. Actionable Fix: Utilize a Liquid-Liquid Extraction (LLE) protocol at an alkaline pH. By buffering the sample to pH 9.0 using ammonium carbonate, the basic nitrogens are rendered unionized. This drives the highly efficient partitioning of isobutyl sildenafil and its metabolites into an organic solvent like ethyl acetate, leaving polar matrix components behind[4].
III. Pharmacological Context & Target Pathway
Understanding the metabolic fate of isobutyl sildenafil is critical for predicting which metabolites will appear in your chromatogram.
Fig 2: Metabolic breakdown and PDE5 inhibition pathway of isobutyl sildenafil.
IV. Standardized Experimental Protocols
Self-Validating LC-MS/MS Protocol for Isobutyl Sildenafil and Metabolites
This protocol is engineered to be self-validating: if the system suitability criteria (Step 4) are not met, the extraction or mobile phase preparation was compromised.
-
Step 1: Sample Preparation (Alkaline LLE)
-
Transfer 0.5 mL of plasma or homogenized supplement suspension into a 2 mL microcentrifuge tube.
-
Add 0.2 mL of 0.5 M ammonium carbonate buffer (pH 9.0) to neutralize the piperazine nitrogens[4].
-
Add 2.0 mL of LC-MS grade ethyl acetate. Vortex vigorously for 10 minutes.
-
Centrifuge at 2,540 x g at 4°C for 10 minutes to achieve phase separation.
-
Transfer the upper organic layer to a clean glass insert and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dry residue in 50 µL of Methanol/Water (50:50, v/v).
-
-
Step 2: Chromatographic Separation
-
Column: Kinetex 2.6 µm Biphenyl (150 x 2.1 mm) or equivalent core-shell biphenyl column[3].
-
Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).
-
Mobile Phase A: 0.1% Formic acid in LC-MS grade water.
-
Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 0-1 min (5% B), 1-12 min (linear ramp to 98% B), 12-14 min (hold 98% B), 14-15 min (return to 5% B).
-
-
Step 3: MS/MS Detection (Positive ESI)
-
Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Monitor the protonated precursor
ions. For sildenafil analogs, characteristic product ions typically include m/z 283.4 and m/z 311.1[5].ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">
-
-
Step 4: System Suitability Verification
-
Inject a mixed standard of isobutyl sildenafil and its N-desmethyl metabolite.
-
Pass Criteria: Resolution (
) 2.0; Tailing Factor ( ) 1.5; Signal-to-Noise (S/N) 10 at the Lower Limit of Quantitation (LLOQ).
-
V. Quantitative Data & System Suitability Summary
| Parameter | Isobutyl Sildenafil | N-desmethyl Metabolite | Condition / Notes |
| Typical Retention Time (RT) | 6.8 min | 6.2 min | Biphenyl Column, 0.4 mL/min gradient |
| Resolution ( | N/A | > 2.5 (vs Parent) | Baseline separation achieved |
| Tailing Factor ( | 1.1 - 1.3 | 1.1 - 1.4 | Maintained via 0.1% Formic Acid |
| Extraction Recovery | 83% | 78% | LLE with Ethyl Acetate at pH 9.0 |
| Linear Dynamic Range | 1.0 - 1000 ng/mL | 0.5 - 500 ng/mL |
VI. References
-
LC-MS/MS Separation of Sildenafil and its Metabolite N-Desmethylsildenafil Using the Kinetex® 2.6 µm Biphenyl Column. Phenomenex.
-
Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection. Analytical Methods (RSC Publishing).
-
A novel method for the determination of sildenafil (Viagra®) and its metabolite in postmortem specimens using LC/MS/MS. Federal Aviation Administration (FAA).
-
The forensic fight against fake pharmaceuticals - secrets of science. Shimadzu.
-
Structural elucidation of propoxyphenyl isobutyl aildenafil, adulterant in a health supplement using high-resolution Orbitrap mass spectrometry. PubMed / National Institutes of Health.
-
Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. ResearchGate.
Sources
- 1. Structural elucidation of propoxyphenyl isobutyl aildenafil, adulterant in a health supplement using high-resolution Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. The forensic fight against fake pharmaceuticals – secrets of science [shimadzu-webapp.eu]
- 5. faa.gov [faa.gov]
addressing variability in isobutyl sildenafil experimental results
Technical Support Center: Isobutyl Sildenafil Experimental Series
Welcome to the dedicated support center for researchers working with isobutyl sildenafil. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions, ensuring the reliability and reproducibility of your experimental results. My aim is to equip you with the insights and methodologies needed to navigate the complexities of working with this potent and selective phosphodiesterase type 5 (PDE5) inhibitor.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered when working with isobutyl sildenafil.
Q1: My isobutyl sildenafil powder won't fully dissolve. What is the recommended solvent and concentration?
A1: Isobutyl sildenafil, like many sildenafil analogs, exhibits poor solubility in aqueous solutions. For in vitro experiments, the recommended primary solvent is dimethyl sulfoxide (DMSO). It is crucial to prepare a high-concentration stock solution first, which can then be diluted into your aqueous experimental medium.
-
Expert Insight: Dissolving the powder directly into an aqueous buffer will likely result in precipitation and an inaccurate final concentration. The hydrophobicity of the molecule necessitates a non-polar organic solvent for initial solubilization.
| Solvent | Maximum Stock Concentration (Typical) | Notes |
| DMSO | ≥ 10 mM | Recommended for most cell-based assays. |
| Ethanol | ~5 mM | Can be used, but may have higher cellular toxicity. |
Q2: I am observing inconsistent results in my cell-based assays. What are the likely causes?
A2: Inconsistent results with isobutyl sildenafil in cell-based assays often stem from a few key factors:
-
Compound Stability: Isobutyl sildenafil can degrade if not stored properly. Ensure your stock solutions are stored at -20°C or -80°C and protected from light. Repeated freeze-thaw cycles should be avoided; aliquot the stock solution into smaller, single-use volumes.
-
Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be cytotoxic and affect experimental outcomes.
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered responses to stimuli.
-
Assay Timing: The timing of compound addition and the duration of the assay are critical. Ensure these are consistent across all experiments.
Q3: How can I confirm the identity and purity of my isobutyl sildenafil sample?
A3: It is imperative to verify the identity and purity of your compound, as impurities can lead to off-target effects.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A pure sample should show a single major peak.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound, verifying its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the chemical structure of the isobutyl sildenafil.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols to address more complex experimental variability.
Guide 1: Overcoming Inconsistent Bioactivity in cGMP Assays
The primary mechanism of action for isobutyl sildenafil is the inhibition of PDE5, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). Variability in cGMP measurements is a common challenge.
The cGMP Signaling Pathway and Isobutyl Sildenafil's Point of Intervention
Caption: Mechanism of Isobutyl Sildenafil in the cGMP Pathway.
Troubleshooting Protocol:
-
Pre-Assay Cell Culture Check:
-
Step 1: Ensure cells are healthy and in the logarithmic growth phase. Do not use cells that are over-confluent.
-
Step 2: Seed cells at a consistent density for all experiments. Use a cell counter for accuracy.
-
Causality: Cell density and health directly impact cellular metabolism and signaling, which can alter PDE5 expression and activity.
-
-
Compound Preparation and Dosing:
-
Step 1: Prepare fresh dilutions of isobutyl sildenafil from a validated stock for each experiment.
-
Step 2: Pre-incubate the cells with the compound for a consistent period before stimulating cGMP production (e.g., with a nitric oxide donor like sodium nitroprusside).
-
Causality: The compound needs sufficient time to enter the cells and inhibit PDE5 before the cGMP production is stimulated.
-
-
Lysis and cGMP Measurement:
-
Step 1: Use a validated cGMP enzyme-linked immunosorbent assay (ELISA) kit. Pay close attention to the manufacturer's protocol.
-
Step 2: Ensure complete cell lysis to release all intracellular cGMP.
-
Step 3: Include appropriate controls: a vehicle control (DMSO), a positive control (a known PDE5 inhibitor like sildenafil), and a negative control (no compound).
-
Self-Validation: The inclusion of these controls will help you determine if the issue lies with the compound, the cells, or the assay itself.
-
Guide 2: Addressing Poor In Vivo Efficacy and Pharmacokinetic Variability
Translating in vitro results to in vivo models can be challenging due to factors related to drug delivery and metabolism.
Workflow for Investigating In Vivo Variability
Caption: Decision tree for troubleshooting in vivo experiments.
Troubleshooting Steps:
-
Formulation and Vehicle Selection:
-
Problem: The compound may be precipitating out of the vehicle after administration, leading to low bioavailability.
-
Solution: Test the solubility and stability of isobutyl sildenafil in your chosen vehicle at the desired concentration and over time. Common vehicles include saline with a co-solvent like PEG400 or Tween 80. The FDA provides guidance on vehicle selection for nonclinical studies.
-
-
Route of Administration:
-
Problem: The chosen route (e.g., oral gavage) may result in poor absorption or significant first-pass metabolism.
-
Solution: Consider alternative routes like intraperitoneal (IP) or subcutaneous (SC) injection, which can bypass the gastrointestinal tract and liver on the first pass.
-
-
Pharmacokinetic (PK) Analysis:
-
Problem: Without understanding the absorption, distribution, metabolism, and excretion (ADME) profile of isobutyl sildenafil, it is difficult to design an effective dosing regimen.
-
Solution: Conduct a pilot PK study. This involves administering a single dose of the compound and collecting blood samples at various time points to measure the drug concentration. This will provide crucial information on the Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life.
-
Part 3: Data Interpretation and Quality Control
Validating Your Results
A self-validating experimental design is crucial for trustworthy results.
| Quality Control Check | Purpose | Recommended Action |
| Purity Analysis | To ensure the observed effects are from isobutyl sildenafil and not impurities. | Run HPLC-MS on your compound batch. |
| Dose-Response Curve | To determine the potency (EC50/IC50) of the compound. | Perform a serial dilution of the compound and measure the biological response. |
| Positive/Negative Controls | To validate the assay performance. | Include a known PDE5 inhibitor and a vehicle control in every experiment. |
| Reproducibility | To ensure the results are not a one-time occurrence. | Repeat the experiment on different days with different cell batches. |
By systematically addressing these potential sources of variability, you can significantly enhance the quality and reliability of your research with isobutyl sildenafil.
References
-
Toxicity of Solvents in Cell Culture: National Center for Biotechnology Information. "Assay Guidance Manual." Available at: [Link]
-
Vehicle Selection for Nonclinical Studies: U.S. Food and Drug Administration. "Guidance for Industry: Vehicle Choice for Early Nonclinical Toxinology Studies." Available at: [Link]
Technical Support Center: Isobutyl Sildenafil Bioavailability Optimization
Welcome to the Application Support Center for phosphodiesterase type 5 (PDE5) inhibitor research. This portal is specifically designed for scientists and pharmacologists troubleshooting the pharmacokinetic (PK) and formulation challenges of isobutyl sildenafil , a structural analog of sildenafil often utilized in comparative PDE5 studies or detected as a dietary adulterant[1][2].
Like its parent compound, isobutyl sildenafil suffers from poor aqueous solubility and extensive hepatic first-pass metabolism, leading to erratic absorption and low oral bioavailability (typically ~40% for standard sildenafil) in animal models[3]. This guide synthesizes field-proven formulation strategies, self-validating experimental protocols, and mechanistic troubleshooting to optimize your in vivo workflows.
Portal 1: Formulation & Solubility Troubleshooting (FAQs)
Q1: Why is the oral bioavailability of my isobutyl sildenafil suspension so low and highly variable in rat models? A: The causality lies in the compound's physicochemical properties. Isobutyl sildenafil is a weakly basic, highly lipophilic molecule. In the acidic environment of the rat stomach (pH ~1.5–2.0), it dissolves readily. However, upon entering the neutral pH of the intestinal lumen, the drug rapidly undergoes supersaturation and precipitates out of solution[4]. Precipitated drug cannot permeate the intestinal epithelium. Furthermore, any absorbed drug is subjected to extensive first-pass metabolism by hepatic cytochrome P450 enzymes (primarily CYP3A4 homologs in rats), heavily restricting systemic exposure[3].
Q2: How can I prevent gastrointestinal precipitation and enhance absorption? A: To bypass pH-dependent precipitation, the drug must be maintained in an amorphous or solubilized state within the GI tract. The most effective, field-validated strategies are:
-
Solid Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Encapsulating the drug in a lipid-surfactant mixture keeps it solubilized. The lipid phase also acts as a permeation enhancer and promotes partial lymphatic transport, bypassing hepatic first-pass metabolism. SNEDDS have been shown to increase sildenafil aqueous solubility by over 80-fold[5].
-
Cyclodextrin Inclusion Complexes: Utilizing 2-hydroxypropyl-beta-cyclodextrin (HP-β-CD) encapsulates the hydrophobic isobutyl and piperazine moieties, shielding them from the aqueous environment and significantly enhancing dissolution rates[6].
-
Dry Foam Tablets: Formulating the analog as a dry foam tablet avoids agglomeration and increases the systemic bioavailability (F value) by up to 1.9 times compared to standard crystalline powder[3].
Quantitative Comparison of Formulation Strategies
To guide your experimental design, Table 1 summarizes the quantitative impact of various formulation strategies on solubility and bioavailability based on established sildenafil analog data[3][5].
| Formulation Strategy | Aqueous Solubility Enhancement | Relative Oral Bioavailability (vs. Powder) | Primary Mechanism of Action |
| Crystalline Powder (Control) | 1x (Baseline, < 1 mg/mL at pH 7) | 100% | N/A |
| Amorphous Microspheres | ~79-fold increase | ~180% | High-energy amorphous state prevents crystallization |
| HP-β-CD Inclusion Complex | ~50-fold increase | ~160% | Hydrophobic cavity encapsulation |
| Dry Foam Tablet | ~45-fold increase | ~190% | High porosity, rapid disintegration, anti-agglomeration |
| Solid SNEDDS | ~82-fold increase | ~250% | Lipid permeation enhancement, lymphatic bypass |
Portal 2: Self-Validating Experimental Protocols
A robust experiment must contain internal controls to validate its success before moving to the next expensive in vivo phase. Below are the step-by-step methodologies for the most effective formulation (SNEDDS) and the subsequent PK study.
Methodology 1: Preparation and Validation of Solid SNEDDS
Objective: Formulate isobutyl sildenafil into a Solid SNEDDS to maximize gastrointestinal solubility and absorption.
Step-by-Step Protocol:
-
Excipient Screening: Dissolve an excess of isobutyl sildenafil in various oils (e.g., Capryol 90), surfactants (e.g., Tween 80), and co-surfactants (e.g., Transcutol HP). Centrifuge at 10,000 rpm for 15 mins and quantify the supernatant drug concentration via HPLC-UV (293 nm)[7]. Select the vehicles yielding the highest solubility.
-
Phase Diagram Construction: Titrate the selected oil with varying ratios of the surfactant/co-surfactant mixture (Smix) under gentle magnetic stirring. Identify the transparent, isotropic nanoemulsion region.
-
Drug Loading (Liquid SNEDDS): Dissolve isobutyl sildenafil (e.g., 20 mg/g) into the optimized blank SNEDDS formulation. Stir at 40°C until completely clear.
-
Solidification: Add a highly porous solid carrier (e.g., Florite RE or fumed silica) to the liquid SNEDDS at a 1:1 (w/w) ratio. Mix thoroughly until a free-flowing powder is obtained.
-
Self-Validation Checkpoint (Crucial): Disperse 100 mg of the Solid SNEDDS in 100 mL of simulated gastric fluid (0.1 N HCl) at 37°C with gentle stirring.
-
Pass Criterion: The solution must turn optically clear or slightly opalescent within 5 minutes. Dynamic Light Scattering (DLS) must show a droplet size of < 50 nm with a polydispersity index (PDI) < 0.3.
-
Fail Criterion: A cloudy emulsion or visible precipitation indicates drug overloading or insufficient surfactant. Do not proceed to animal studies; adjust the Smix ratio.
-
Methodology 2: Standardized In Vivo Pharmacokinetic Protocol (Rats)
Objective: Accurately evaluate the oral bioavailability of the formulated isobutyl sildenafil.
Step-by-Step Protocol:
-
Animal Preparation: Fast male Sprague-Dawley rats (250–300 g) for 12 hours prior to dosing, allowing free access to water. Causality: Fasting eliminates food-effect variability, which is known to delay Tmax and decrease Cmax for PDE5 inhibitors[8].
-
Dosing: Administer the Solid SNEDDS formulation (resuspended in 1 mL water immediately prior) via oral gavage at a dose equivalent to 20 mg/kg of isobutyl sildenafil[3].
-
Blood Sampling: Collect 250 µL of blood via the jugular vein into heparinized tubes at 0, 0.25, 0.5, 1, 2, 4, 8, and 12 hours post-dose.
-
Plasma Extraction: Centrifuge blood at 4,000 rpm for 10 mins at 4°C. Extract the plasma and precipitate proteins using cold acetonitrile (1:3 ratio) containing an internal standard (e.g., sildenafil-d8).
-
Self-Validation Checkpoint (Metabolite Tracking): Using LC-MS/MS, quantify both the parent isobutyl sildenafil and its primary N-desmethyl metabolite.
-
Interpretation: If the parent AUC is low but the metabolite AUC is exceptionally high, the formulation successfully solved the solubility issue, but the drug is being destroyed by hepatic first-pass metabolism. If both are low, the formulation failed to dissolve in the GI tract.
-
Expected Pharmacokinetic Parameters
Table 2 outlines the expected PK shifts when successfully moving from a standard powder to a Solid SNEDDS formulation in a rat model (20 mg/kg oral dose)[3][5].
| PK Parameter | Crystalline Powder (Control) | Solid SNEDDS Formulation | Diagnostic Indicator |
| Cmax (ng/mL) | ~150 ± 40 | ~450 ± 60 | Indicates rapid dissolution and absorption |
| Tmax (h) | 1.0 – 1.5 | 0.25 – 0.5 | Indicates avoidance of GI precipitation |
| AUC 0-∞ (h·ng/mL) | ~600 ± 120 | ~1500 ± 340 | Indicates total systemic exposure / bioavailability |
| Half-life (t1/2) (h) | ~1.5 | ~1.6 | Should remain unchanged (formulation independent) |
Portal 3: Mechanistic & Workflow Visualizations
Understanding the molecular target, the formulation workflow, and the logical troubleshooting steps is critical for experimental success.
Mechanism of Action
Caption: Mechanism of action: Isobutyl sildenafil competitively inhibits PDE5, preventing cGMP degradation.
Formulation Workflow
Caption: Step-by-step workflow for formulating solid SNEDDS to enhance aqueous solubility.
Logical Troubleshooting Tree
Caption: Logical decision tree for troubleshooting and resolving low bioavailability in animal studies.
References
-
Taylor & Francis. Oral bioavailability and pharmacokinetics of sildenafil citrate dry foam tablets in rats.[Link]
-
Dove Medical Press. Enhancing oral bioavailability of sildenafil.[Link]
-
National Institutes of Health (NIH). Oral Bioavailability and Pharmacokinetics of Sildenafil Orally Disintegrating Tablets under Various Gastric pH Levels Following Administration of Omeprazole in Rats.[Link]
-
Semantic Scholar. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact.[Link]
-
MDPI. Compatibility Studies of Sildenafil-HPBCD Inclusion Complex with Pharmaceutical Excipients.[Link]
-
ResearchGate. Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors.[Link]
-
ResearchGate. Simultaneous identification/determination system for phentolamine and sildenafil as adulterants in soft drinks advertising roborant nutrition.[Link]
Sources
- 1. Sildenafil mesylate | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Oral Bioavailability and Pharmacokinetics of Sildenafil Orally Disintegrating Tablets under Various Gastric pH Levels Following Administration of Omeprazole in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
comparing the potency of isobutyl sildenafil vs sildenafil
An in-depth comparative analysis of phosphodiesterase type 5 (PDE5) inhibitors requires a rigorous examination of molecular structure, binding kinetics, and analytical differentiation. This guide provides a comprehensive evaluation of Sildenafil against its structural analog, Isobutyl Sildenafil (often designated as Sildenafil Impurity A), detailing their pharmacological potencies, structural nuances, and the self-validating experimental protocols used to quantify their activity.
Structural and Mechanistic Overview
Sildenafil is a highly potent and selective competitive inhibitor of cGMP-specific PDE5, an enzyme predominantly found in the corpus cavernosum and pulmonary vasculature[1]. By preventing the degradation of cyclic guanosine monophosphate (cGMP) into inactive 5'-GMP, sildenafil amplifies the nitric oxide (NO) signaling pathway, leading to prolonged smooth muscle relaxation[1].
Isobutyl Sildenafil (CAS 1391053-95-4) is a closely related structural analog. Chemically, it differs from sildenafil only by the substitution of the propyl group at the 3-position of the pyrazolo[4,3-d]pyrimidin-7-one ring with an isobutyl (2-methylpropyl) group[2]. While officially classified as a pharmacopoeial synthesis impurity (Sildenafil Related Compound A), it is frequently detected as an illicit, unapproved adulterant in dietary supplements marketed for sexual enhancement[2][3].
Mechanistic pathway of cGMP-mediated smooth muscle relaxation and competitive inhibition by PDE5 inhibitors.
Potency and Kinetic Profiling
The therapeutic efficacy and toxicological risk of PDE5 inhibitors are intrinsically linked to their binding kinetics. The half-maximal inhibitory concentration (IC50) is the standard metric for in vitro potency[4].
Sildenafil exhibits a highly potent IC50 of approximately 3.5 to 4.2 nM against human recombinant PDE5[5]. Isobutyl sildenafil, despite the increased steric bulk of the isobutyl moiety, retains a high degree of complementary fit within the PDE5 active site. Consequently, it functions as a potent competitive inhibitor[1]. Because isobutyl sildenafil is primarily encountered as an adulterant rather than an approved therapeutic, its exact kinetic parameters can vary based on the assay conditions, but it generally demonstrates an IC50 comparable to or slightly higher than the parent compound, carrying significant potential for off-target effects and unpredictable adverse reactions[1][3].
Quantitative Comparison Summary
| Parameter | Sildenafil | Isobutyl Sildenafil (Impurity A) |
| CAS Number | 139755-83-2 | 1391053-95-4 |
| Alkyl Substitution (C-3) | Propyl group | Isobutyl (2-methylpropyl) group |
| Molecular Weight | 474.6 g/mol | 488.6 g/mol |
| PDE5 IC50 (In Vitro) | ~3.5 - 4.2 nM | Comparable (Potent competitive inhibitor) |
| Primary Context | Approved API (Therapeutic) | Synthesis Impurity / Supplement Adulterant |
| Key MS/MS Fragments | m/z 283, 311 | m/z 99, 100, 325 (Isomeric differentiation) |
Experimental Methodology: Self-Validating In Vitro PDE5 Inhibition Assay
To objectively compare the potency of isobutyl sildenafil against standard sildenafil, a radiolabeled [3H]cGMP hydrolysis assay is employed[4]. This protocol is designed as a self-validating system; it incorporates internal quality controls (Z'-factor analysis) to ensure that the calculated IC50 values are a true reflection of molecular binding rather than assay artifacts.
Step-by-Step Protocol
-
Reagent Preparation & Serial Dilution: Action: Prepare 11-point, 3-fold serial dilutions of both sildenafil and isobutyl sildenafil in a DMSO-supplemented assay buffer. Causality: A broad concentration range (e.g., 0.1 nM to 10 µM) is required to capture the full sigmoidal dose-response curve. The 11-point spread ensures sufficient data density around the inflection point, preventing mathematical artifacts during non-linear regression fitting[4].
-
Enzyme Co-Incubation: Action: Incubate human recombinant PDE5 with the inhibitor dilutions for 15 minutes at 37°C before adding the substrate. Causality: This pre-incubation step allows the inhibitor to reach binding equilibrium with the enzyme prior to substrate competition, ensuring accurate measurement of the inhibition constant (
). -
Reaction Initiation: Action: Add [3H]cGMP (substrate) to initiate the reaction. Include a "High Control" (vehicle only, max activity) and "Low Control" (10 µM standard sildenafil, full inhibition). Self-Validation: Calculate the Z'-factor using the High and Low controls. A Z'-factor > 0.5 validates the assay's dynamic range and confirms that the enzyme batch is active and stable.
-
Reaction Termination & Separation: Action: Terminate the reaction by adding an anion-exchange resin slurry (e.g., Dowex) and centrifuge. Causality: The resin selectively binds the unhydrolyzed, negatively charged [3H]cGMP under specific pH conditions, pulling it into the pellet. The neutral/differently charged [3H]5'-GMP product remains in the supernatant[4]. This charge-based separation eliminates background noise from the unreacted substrate.
-
Quantification & Analysis: Action: Extract the supernatant and measure radioactivity via liquid scintillation counting. Calculate the IC50 by plotting the percentage of specific binding against the logarithm of the inhibitor concentration using a 4-parameter logistic fit[4].
Step-by-step experimental workflow for in vitro determination of PDE5 inhibitor IC50 values.
Analytical Detection and Differentiation
Because isobutyl sildenafil and other analogs (like propoxyphenyl sildenafil) share nearly identical UV spectra and highly similar chromatographic retention times with the parent drug, standard HPLC-UV is insufficient for definitive identification[5][6].
To distinguish isobutyl sildenafil from sildenafil in complex matrices (such as dietary supplements), high-resolution mass spectrometry (LC-HRMS) or tandem mass spectrometry (LC-MS/MS) is required[7][8]. Under MS/MS conditions, the fragmentation pathways reveal critical structural differences. For instance, isobutyl sildenafil and its isomers uniquely display N-methylated piperazinyl moiety fragments at m/z 99, 100, and 325, which serve as diagnostic ions to differentiate it from sildenafil[7][8]. Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy is utilized to confirm the presence of the 2-methylpropyl group, providing absolute structural elucidation[7].
References
1.1[1] 2.4[4] 3.2[2] 4. 5[5] 5. 7[7] 6.[8] 7.[6]
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A Comparative Guide to the Phosphodiesterase Selectivity of Sildenafil and its Isobutyl Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of PDE Selectivity
Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] The eleven known PDE families exhibit distinct tissue distribution and substrate specificities. Consequently, the therapeutic efficacy and adverse effect profile of a PDE inhibitor are critically dependent on its selectivity for the target isozyme over others.[3]
The cGMP Signaling Pathway and PDE5 Inhibition
The physiological process of smooth muscle relaxation is initiated by the release of nitric oxide (NO), which activates soluble guanylate cyclase (sGC) to produce cGMP. cGMP then acts as a second messenger, leading to a cascade of events that result in reduced intracellular calcium levels and, consequently, muscle relaxation. PDE5 terminates this signal by hydrolyzing cGMP. Sildenafil and its analogs act as competitive inhibitors of PDE5, preventing cGMP degradation and thus enhancing the signaling pathway.[5][7]
Caption: The cGMP signaling pathway and the mechanism of PDE5 inhibitors.
Comparative Selectivity Profile of Sildenafil
The selectivity of sildenafil has been extensively characterized against a panel of human recombinant PDE isozymes. The following table summarizes the half-maximal inhibitory concentrations (IC50) of sildenafil against various PDEs. A lower IC50 value indicates greater potency.
| PDE Isozyme | Sildenafil IC50 (nM) | Primary Substrate(s) | Key Tissue/Cellular Locations | Potential Effects of Inhibition |
| PDE1 | 280 | cGMP/cAMP | Brain, heart, vascular smooth muscle | Vasodilation, effects on memory and learning |
| PDE2 | >10,000 | cGMP/cAMP | Brain, adrenal gland, heart | Modulation of cardiac function and steroidogenesis |
| PDE3 | >10,000 | cAMP | Heart, platelets, vascular smooth muscle | Increased cardiac contractility, platelet inhibition |
| PDE4 | >10,000 | cAMP | Inflammatory cells, brain, airway smooth muscle | Anti-inflammatory effects, nausea, emesis |
| PDE5 | 3.5 | cGMP | Corpus cavernosum, pulmonary vasculature, platelets | Smooth muscle relaxation, anti-thrombotic effects |
| PDE6 | 35 | cGMP | Retinal photoreceptors | Visual disturbances (e.g., blue-tinged vision) |
| PDE11 | ~700 | cGMP/cAMP | Skeletal muscle, testis, prostate, heart | Myalgia, potential effects on steroidogenesis |
Data compiled from multiple sources. IC50 values can vary between studies due to different experimental conditions.[2][7]
As the data indicates, sildenafil is highly potent against PDE5. Its selectivity for PDE5 is approximately 80-fold greater than for PDE1 and about 10-fold greater than for PDE6.[2] The inhibition of PDE6, which is involved in the phototransduction pathway in the retina, is responsible for the transient visual side effects reported by some users. Sildenafil exhibits significantly weaker activity against other PDE isoforms, which underscores its favorable safety profile, particularly its lack of adverse cardiovascular effects associated with PDE3 inhibition.[8]
Isobutyl-sildenafil: An Analysis of Potential Selectivity
While direct experimental data on the full selectivity profile of isobutyl-sildenafil is lacking, we can infer potential characteristics based on structure-activity relationship (SAR) studies of sildenafil and its analogs.[9][10] The active site of PDE5 contains a hydrophobic pocket that accommodates the alkyl group at the 3-position of the pyrazolopyrimidinone core.
The n-propyl group of sildenafil fits snugly into this pocket. The substitution with a bulkier, branched isobutyl group could have several effects:
-
Potency against PDE5: The change in steric bulk and hydrophobicity might alter the binding affinity for PDE5. It is plausible that the isobutyl group could either enhance or slightly diminish the potency depending on the precise fit within the hydrophobic pocket. SAR studies on sildenafil analogs have shown that modifications in this region can significantly impact potency.[11][12]
-
Selectivity against other PDEs: The selectivity of an inhibitor is determined by the differences in the active site geometries of the various PDE isoforms. A change in the shape and size of the substituent, such as from an n-propyl to an isobutyl group, could differentially affect binding to other PDEs. For instance, the active site of PDE6 is structurally similar to that of PDE5, which is why sildenafil shows some cross-reactivity. The bulkier isobutyl group might lead to a change in the selectivity ratio between PDE5 and PDE6. It is conceivable that the isobutyl group could create a steric clash in the PDE6 active site, potentially improving the selectivity for PDE5. Conversely, it could also fit more favorably into the active site of another PDE isoform, altering the overall selectivity profile.
Without direct experimental evidence, these remain well-grounded hypotheses. A comprehensive in vitro analysis is necessary to definitively determine the selectivity profile of isobutyl-sildenafil.
Experimental Protocols for Determining PDE Selectivity
The determination of the inhibitory potency (IC50) of a compound against different PDE isozymes is a fundamental step in its pharmacological characterization. Below are two common methods for in vitro PDE enzymatic assays.
Fluorescence Polarization (FP) Assay
This homogeneous assay format is well-suited for high-throughput screening. It measures the change in the polarization of fluorescently labeled cGMP or cAMP upon enzymatic hydrolysis.
Caption: A generalized workflow for a fluorescence polarization-based PDE inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., isobutyl-sildenafil) and a reference inhibitor (e.g., sildenafil) in an appropriate buffer (e.g., Tris-HCl with MgCl2). Dilute the recombinant human PDE enzyme and the fluorescently labeled substrate (e.g., FAM-cGMP) to their working concentrations in the assay buffer.
-
Assay Setup: In a microplate, add the test compound or reference inhibitor, followed by the diluted PDE enzyme. Include controls for 100% enzyme activity (no inhibitor) and background (no enzyme).
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescently labeled substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for substrate hydrolysis.
-
Detection: Read the fluorescence polarization of each well using a microplate reader equipped with appropriate filters.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and plot the results to determine the IC50 value using a suitable curve-fitting algorithm.
Colorimetric (Malachite Green) Assay
This assay measures the amount of inorganic phosphate released from the hydrolysis of cGMP or cAMP by PDE, followed by a 5'-nucleotidase reaction. The released phosphate is detected using a malachite green-molybdate reagent.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound and a reference inhibitor. Prepare a reaction mixture containing the assay buffer, cGMP or cAMP substrate, and 5'-nucleotidase.
-
Assay Setup: In a microplate, add the test compound or reference inhibitor.
-
Reaction Initiation: Add the PDE enzyme to the wells, followed by the reaction mixture. Include appropriate controls.
-
Incubation: Incubate the plate at 37°C for a defined period to allow for the enzymatic reactions to proceed.
-
Color Development: Stop the reaction and initiate color development by adding the malachite green reagent.
-
Incubation: Incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.
-
Detection: Measure the absorbance at approximately 620 nm using a microplate reader.
-
Data Analysis: Generate a phosphate standard curve to quantify the amount of phosphate released in each reaction. Calculate the percentage of inhibition and determine the IC50 value.
Conclusion
Sildenafil's well-defined selectivity profile, characterized by high potency against PDE5 and significantly lower potency against other PDE isoforms, is the foundation of its therapeutic success. While a comprehensive experimental selectivity profile for isobutyl-sildenafil is not publicly available, SAR principles suggest that the substitution of the n-propyl with an isobutyl group could modulate its potency and selectivity. This highlights the importance of detailed in vitro characterization for any new sildenafil analog. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations, which are essential for the rational design of next-generation PDE inhibitors with improved efficacy and safety profiles.
References
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Sildenafil - Wikipedia. (n.d.). Retrieved from [Link]
- An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. (2008). Biochemical Pharmacology.
- Structure-activity relationships of PDE5 inhibitors. (2005). Current Medicinal Chemistry.
- In Silico Mapping of Essential Residues in the Catalytic Domain of PDE5 Responsible for Stabilization of Its Commercial Inhibitors. (2019). Molecules.
- (A) Protein ligand interactions of sildenafil (1) with PDE5 and scope... (n.d.).
- Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. (2008). Journal of Medicinal Chemistry.
- Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction. (2008).
- Sildenafil: from angina to erectile dysfunction to pulmonary hypertension and beyond. (2006).
- Sildenafil: From angina to erectile dysfunction to pulmonary hypertension and beyond. (2006).
- Sildenafil | Advanced Drug Monograph | MedPath. (2025).
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cGMP-specific phosphodiesterase type 5 - Wikipedia. (n.d.). Retrieved from [Link]
- Sildenafil Related Compound A USP Reference Standard. (n.d.). Sigma-Aldrich.
- Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. (2022). Pharmaceutics.
- Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery. (2001). British Journal of Pharmacology.
- Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction. (2018). SciSpace.
- Revatio 20 mg film-co
- What is the mechanism of action of Sildenafil (Viagra)? (2025). Dr.Oracle.
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- Sildenafil 50mg vs.
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Comparative Pharmacological and Structural Analysis of Isobutyl Sildenafil and PDE5 Inhibitor Analogs
Introduction & Context
Phosphodiesterase type 5 (PDE5) inhibitors, pioneered by the clinical success of sildenafil, have fundamentally transformed the therapeutic landscape for erectile dysfunction (ED) and pulmonary arterial hypertension (PAH)[1]. However, the widespread demand for these compounds has driven the illicit synthesis of designer analogs—such as isobutyl sildenafil, homosildenafil, and propoxyphenyl sildenafil. These analogs are frequently detected as undeclared adulterants in dietary supplements and herbal products[2].
For researchers, analytical chemists, and drug development professionals, understanding the comparative pharmacology and structural nuances of these analogs is critical. Because toxicity and pharmacokinetic data for unapproved analogs are rarely available, rigorous orthogonal testing is required to profile their safety and efficacy[3]. This guide provides an objective, data-driven comparison of isobutyl sildenafil against standard PDE5 inhibitors, detailing the self-validating experimental methodologies used to characterize them.
Mechanistic Grounding: The cGMP/PDE5 Axis
To evaluate the potency of any sildenafil analog, one must first understand the target pathway. PDE5 inhibitors do not induce erections independently; rather, they amplify the endogenous nitric oxide (NO) signaling cascade[4]. Upon sexual stimulation, NO activates soluble guanylate cyclase (sGC), which synthesizes cyclic guanosine monophosphate (cGMP)[5].
PDE5 is the primary enzyme responsible for degrading cGMP in the corpus cavernosum[5]. Analogs like isobutyl sildenafil competitively bind to the catalytic site of PDE5, preventing cGMP hydrolysis. The resulting accumulation of cGMP activates Protein Kinase G (PKG), driving a reduction in intracellular calcium and facilitating smooth muscle relaxation[5][6].
NO/cGMP signaling pathway illustrating the mechanism of PDE5 competitive inhibition by analogs.
Structural and Quantitative Comparison
The core structure of sildenafil (C22H30N6O4S) consists of a pyrazolopyrimidinone ring, an ethoxyphenyl group, and a methylpiperazine moiety[7]. Designer analogs are typically engineered by modifying the alkyl chains on the piperazine ring or the alkoxy group on the phenyl ring to bypass chemical patents while retaining binding affinity[2].
Isobutyl sildenafil (CAS: 1391053-95-4), officially recognized as Sildenafil Impurity A, features an isobutyl substitution[8][9]. This modification increases its molecular weight to 488.6 g/mol and its formula to C23H32N6O4S[9]. Analytically, this presents a significant challenge: isobutyl sildenafil is exactly isobaric (identical mass and formula) with both vardenafil and homosildenafil [2][9].
Despite sharing the same molecular weight, their pharmacological potencies differ drastically. Vardenafil exhibits a >10-fold higher potency than sildenafil. Experimental synthesis of hybrid analogs has proven that modifications to the piperazine appendage (e.g., methyl vs. ethyl vs. isobutyl) play very little role in this potency difference; rather, it is the fundamental difference in the heterocyclic ring systems (imidazotriazinone in vardenafil vs. pyrazolopyrimidinone in sildenafil) that drives vardenafil's superior PDE5 affinity[7].
Table 1: Quantitative and Structural Comparison of PDE5 Inhibitors
| Compound | Molecular Formula | Molecular Weight | Reported IC50 (PDE5) | Structural Distinction |
| Sildenafil | C22H30N6O4S | 474.6 g/mol | 3.5 – 4.2 nM[10][11] | Methylpiperazine group |
| Isobutyl Sildenafil | C23H32N6O4S | 488.6 g/mol | ~4.0 – 5.0 nM | Isobutyl substitution |
| Homosildenafil | C23H32N6O4S | 488.6 g/mol | ~3.5 – 5.0 nM | Ethylpiperazine group |
| Vardenafil | C23H32N6O4S | 488.6 g/mol | 0.1 – 0.4 nM[6] | Imidazotriazinone ring |
| Propoxyphenyl Sildenafil | C24H34N6O4S | 502.6 g/mol | > 5.0 nM* | Propoxyphenyl substitution |
*Note: Exact IC50 values for illicit analogs fluctuate based on assay conditions, but structural homology dictates binding kinetics highly analogous to the parent sildenafil compound.
Experimental Methodologies: A Self-Validating System
To objectively differentiate and evaluate isobutyl sildenafil against other isobaric analogs, researchers must employ an orthogonal, self-validating workflow. This involves confirming the structural identity via high-resolution spectrometry before validating the functional potency via enzymatic assays.
Step-by-step experimental workflow for the structural and functional characterization of analogs.
Protocol 1: Structural Elucidation via LC-HRMS and MS/MS
Rationale: Because isobutyl sildenafil, homosildenafil, and vardenafil share the exact same mass (488.6 g/mol ), standard low-resolution mass spectrometry cannot differentiate them. High-Resolution Mass Spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) is required to identify the specific alkyl chain modification through unique fragmentation patterns[2][3][12].
-
Sample Extraction: Extract the target matrix (e.g., dietary supplement) using 100% methanol. Causality: Methanol effectively precipitates complex matrix proteins while ensuring complete solubilization of highly lipophilic PDE5 analogs.
-
Chromatographic Separation: Inject the extract onto a C18 reverse-phase column using a mobile phase gradient of water and acetonitrile supplemented with 0.1% formic acid. Causality: Formic acid acts as a proton donor, promoting robust ionization in positive electrospray ionization (ESI+) mode, which is crucial for detecting the [M+H]+ precursor ions[10].
-
HRMS Analysis: Analyze the eluent using an Orbitrap or Q-TOF mass spectrometer. Causality: These instruments provide extreme mass accuracy (< 5 ppm error), which is strictly necessary to confirm the exact elemental composition (C23H32N6O4S)[3].
-
MS/MS Fragmentation: Isolate the precursor ion and apply collision-induced dissociation. Causality: Isobaric analogs are definitively distinguished by their piperazine-derived fragment ions. For instance, specific N-alkylated piperazinyl moieties yield distinct isomeric ions (e.g., m/z 99, 100, or 325) that map the exact location of the isobutyl vs. ethyl groups[12].
Protocol 2: In Vitro PDE5 Inhibition Assay (IC50 Determination)
Rationale: Structural identification must be paired with functional validation to determine if the analog possesses therapeutic or toxicological potency[13].
-
Enzyme Preparation: Dispense recombinant human PDE5 into a multi-well microplate. Causality: Utilizing the human recombinant isoform ensures that the derived binding kinetics (IC50) are directly translatable to human physiological responses, avoiding inter-species variation[14].
-
Inhibitor Titration: Add serial dilutions of the purified isobutyl sildenafil isolate (ranging logarithmically from 10 pM to 10 μM). Causality: A wide logarithmic concentration range is mandatory to capture both the upper and lower asymptotes of the sigmoidal dose-response curve, ensuring mathematical accuracy when calculating the half-maximal inhibitory concentration (IC50)[13].
-
Substrate Incubation: Introduce a fluorescently labeled cGMP substrate and incubate the microplate at 37°C. Causality: Maintaining 37°C mimics human physiological conditions. The fluorescent tag enables high-throughput Fluorescence Polarization (FP) detection, eliminating the need for hazardous radioactive tritiated cGMP[10].
-
Reaction Quenching: Add a specialized binding reagent to terminate the enzymatic reaction. Causality: Stopping the reaction strictly during the linear phase of enzyme kinetics prevents substrate depletion artifacts, ensuring the measured IC50 reflects true, unskewed competitive inhibition[13].
Conclusion
Isobutyl sildenafil serves as a prime example of how minor functional group modifications (e.g., substituting a methyl group for an isobutyl group on the piperazine ring) are utilized to generate novel PDE5 analogs[2][8]. While these modifications successfully alter the compound's chemical signature—often to evade regulatory detection—they do not significantly enhance the drug's potency compared to core ring substitutions seen in vardenafil[7]. By employing rigorous LC-HRMS structural elucidation paired with recombinant PDE5 functional assays, researchers can maintain a robust, self-validating framework to identify and quantify these emerging analogs.
References
-
Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - nih.gov -[Link]
-
Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5) - nih.gov -[Link]
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Head-to-head comparison of PDE5-specific inhibitor potencies - researchgate.net -[Link]
-
Identification of Sildenafil Designer Analogues Found in Dietary Supplements - researchgate.net -[Link]
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Tainted health supplement - nus.edu.sg -[Link]
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SMPR 2014_010.indd - aoac.org -[Link]
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Characterization of Sildenafil analogs by MS/MS and NMR - researchgate.net -[Link]
-
Identification of thioketone analogues of sildenfil using gas chromatography-mass spectrometry - researchgate.net -[Link]
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Sildenafil: from angina to erectile dysfunction to pulmonary hypertension and beyond - nih.gov -[Link]
-
Sildenafil | Advanced Drug Monograph - medpath.com -[Link]
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cross-validation of analytical methods for isobutyl sildenafil
Comprehensive Cross-Validation Guide: Analytical Methods for Isobutyl Sildenafil Detection
As the adulteration of dietary supplements with phosphodiesterase type 5 (PDE-5) inhibitors grows increasingly sophisticated, the detection of designer analogues demands robust, orthogonal analytical strategies. Isobutyl sildenafil (often classified as Sildenafil Impurity A, CAS No. 1391053-95-4) presents a unique analytical challenge[1]. Because it shares the exact same molecular formula (C23H32N6O4S) and monoisotopic mass ([M+H]+ at m/z 489.2278) as other isomers like propoxyphenyl sildenafil, relying on a single analytical modality can lead to false positives or structural misidentification[2].
To establish a self-validating analytical system, researchers must cross-validate routine screening techniques with high-resolution mass spectrometry and nuclear magnetic resonance (NMR). This guide details the mechanistic rationale, experimental protocols, and comparative performance of these cross-validated methods.
Orthogonal Analytical Workflow
The following workflow illustrates the multi-tier approach required to achieve absolute structural confirmation of isobutyl sildenafil in complex matrices.
Orthogonal cross-validation workflow for isobutyl sildenafil analysis.
Methodological Cross-Validation & Protocols
To ensure scientific integrity, every protocol must be treated as a self-validating system. The inclusion of stable isotope-labeled internal standards (SIL-IS) and matrix spike recoveries is non-negotiable to account for ion suppression and extraction losses.
Routine Screening: HPLC-DAD
Causality & Rationale: High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) exploits the strong UV absorbance of the pyrazolopyrimidine chromophore (λmax ≈ 293 nm)[3]. While it cannot definitively distinguish between co-eluting isomers, it provides a highly reproducible, cost-effective method for primary quantification and threshold screening.
Step-by-Step Protocol:
-
Sample Preparation: Homogenize 500 mg of the dietary supplement. Spike with 50 ng of a deuterated internal standard (e.g., Sildenafil-d8) to validate extraction efficiency.
-
Extraction: Add 10 mL of an extraction solvent (Methanol:Acetonitrile, 50:50 v/v). Sonicate for 20 minutes at room temperature to disrupt the matrix, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
Chromatographic Separation: Inject 10 µL onto a C18 reverse-phase column (4.6 x 250 mm, 5 µm). The hydrophobic C18 stationary phase interacts with the isobutyl chain, aiding in separation from the parent sildenafil.
-
Elution: Run an isocratic mobile phase of acetonitrile and 10 mM phosphate buffer containing 0.1% triethylamine (65:35, v/v, pH 3.5) at 1.0 mL/min[3].
-
Detection: Monitor absorbance at 293 nm. Quantify against a 5-point calibration curve of certified isobutyl sildenafil reference standards.
Confirmatory Analysis: LC-HRMS (Orbitrap)
Causality & Rationale: To differentiate isobutyl sildenafil from propoxyphenyl sildenafil, exact mass alone is insufficient since both yield an [M+H]+ ion at m/z 489.2278[2]. High-Resolution Mass Spectrometry (HRMS) using an Orbitrap analyzer provides 70,000 FWHM resolution, ensuring <5 ppm mass error[4]. Crucially, multi-stage fragmentation (MS^n) via High-energy Collision Dissociation (HCD) cleaves the molecule into distinct structural fragments, allowing for definitive isomer differentiation[5].
Step-by-Step Protocol:
-
Chromatography: Utilize a UHPLC system with a sub-2 µm C18 column to achieve sharp peak shapes. Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) to ensure complete ionization.
-
Ionization: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.
-
MS1 Acquisition: Acquire full scan data (m/z 100-1000) at 70,000 resolution. Filter for the exact mass of m/z 489.2278 within a 5 ppm mass window[2][4].
-
Data-Dependent MS^n: Trigger MS2 and MS3 scans using stepped collision energies (e.g., 40, 60, 90 HCD)[2].
-
Mechanistic Fragment Analysis: Analyze the MS3 spectra. Isobutyl sildenafil will yield specific isobutyl-bonded fragments at m/z 313 and 297, which are generated by the cleavage of the sulfonamide S-N bond and subsequent rearrangement. These fragments are structurally distinct from those produced by propoxyphenyl sildenafil[5].
Absolute Structural Elucidation: NMR Spectroscopy
Causality & Rationale: While LC-HRMS provides strong circumstantial evidence of functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy is the only technique that maps the exact atomic connectivity. It definitively proves the branching of the isobutyl group versus a straight-chain propoxy substitution[6].
Step-by-Step Protocol:
-
Purification: Isolate the target compound from the supplement matrix using semi-preparative HPLC. Collect the fraction corresponding to the isobutyl sildenafil peak.
-
Drying: Lyophilize the collected fraction to complete dryness to remove all protonated solvents.
-
Sample Prep: Dissolve 2-5 mg of the purified isolate in 600 µL of deuterated solvent (e.g., DMSO-d6 or CD3CN:D2O)[6].
-
Acquisition: Acquire 1D proton (1H) and carbon (13C) spectra, followed by 2D experiments (COSY, HSQC, HMBC) on a 500 MHz or 600 MHz NMR spectrometer.
-
Interpretation: Look for the characteristic splitting pattern of the isobutyl group (a distinct multiplet for the methine proton and a doublet integrating to six protons for the terminal methyl groups), which starkly contrasts with the triplet-multiplet-triplet pattern of a propoxy chain[6].
Quantitative Performance Comparison
To objectively evaluate the utility of these methods, the following table summarizes their cross-validated performance metrics based on standard analytical guidelines for PDE-5 inhibitors in dietary supplements[3][4].
| Analytical Parameter | HPLC-DAD (Screening) | LC-MS/MS (QQQ) | LC-HRMS (Orbitrap) |
| Primary Utility | High-throughput quantitation | Routine trace quantification | Unknown structural elucidation |
| Limit of Detection (LOD) | 40.0 - 90.0 ng/g[3] | 1.0 - 5.0 ng/g[4] | ~1.0 ng/g[4] |
| Precision (RSD%) | < 1.32%[3] | 0.0039% - 13.2%[4] | < 10.0% |
| Recovery Rate | 97.0% - 101.2%[3] | 85.4% - 96.7%[4] | 88.0% - 98.0% |
| Mass Accuracy | N/A | Nominal Mass (~0.1 Da) | < 5.0 ppm mass error[4][5] |
| Isomer Resolution | Low (High risk of co-elution) | Moderate (Relies on MRM ratios) | High (Exact mass + MS^n fragments)[2][5] |
Conclusion
The cross-validation of analytical methods is imperative for the accurate detection of isobutyl sildenafil. While HPLC-DAD offers excellent precision and recovery for routine screening[3], it lacks the specificity to identify novel or isomeric adulterants. LC-HRMS bridges this gap by providing sub-5 ppm mass accuracy and distinct MS^n fragmentation pathways (such as the m/z 313 and 297 ions)[2][5]. Ultimately, any newly discovered analogue in a dietary matrix must be subjected to preparative isolation and NMR spectroscopy to achieve absolute, legally defensible structural elucidation[6].
References
-
Identification of Sildenafil Designer Analogues Found in Dietary Supplements. ResearchGate. Available at:[Link]
-
SMPR 2014_010: Standard Method Performance Requirements for Identification of PDE5 Inhibitors in Dietary Ingredients and Supplements. AOAC International. Available at:[Link]
-
Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. ResearchGate. Available at:[Link]
-
Simultaneous identification/determination system for phentolamine and sildenafil as adulterants in soft drinks advertising roborant nutrition. ResearchGate. Available at: [Link]
-
Structural elucidation of propoxyphenyl isobutyl aildenafil, adulterant in a health supplement using high-resolution Orbitrap mass spectrometry. PubMed (NIH). Available at:[Link]
Sources
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- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural elucidation of propoxyphenyl isobutyl aildenafil, adulterant in a health supplement using high-resolution Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Pharmacokinetic Guide: Tadalafil vs. Sildenafil and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of phosphodiesterase type 5 (PDE5) inhibitors, tadalafil and sildenafil stand out as two of the most extensively studied compounds. Their distinct pharmacokinetic profiles are a cornerstone of their clinical applications, influencing dosing regimens, onset of action, and duration of effect. This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of tadalafil and sildenafil, with a discussion on sildenafil analogs, for which specific public data is less readily available. Understanding these profiles is paramount for researchers engaged in the development of new chemical entities targeting the PDE5 pathway, as it provides a crucial framework for predicting and evaluating the performance of novel compounds.
The choice of a particular PDE5 inhibitor in a research or clinical setting is often dictated by its pharmacokinetic properties. Factors such as the rate and extent of absorption, distribution throughout the body, metabolism, and route of elimination collectively determine the therapeutic window and potential for drug-drug interactions. This guide will delve into these key parameters, supported by experimental data, to offer a comprehensive resource for drug development professionals.
The PDE5 Signaling Pathway: A Mechanistic Overview
At the molecular level, both tadalafil and sildenafil exert their effects by inhibiting the PDE5 enzyme. This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of the corpus cavernosum and the pulmonary vasculature.[1] By inhibiting PDE5, these drugs lead to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation.[1][2]
Figure 1: Simplified signaling pathway of PDE5 inhibition.
Comparative Pharmacokinetic Profiles: Tadalafil vs. Sildenafil
The following table summarizes the key pharmacokinetic parameters for tadalafil and sildenafil based on data from clinical studies in healthy male subjects. It is important to note that while "isobutyl sildenafil" is a known analog of sildenafil, comprehensive, publicly available pharmacokinetic data for this specific compound is scarce.[3] However, based on structural similarities, its pharmacokinetic profile is anticipated to share characteristics with sildenafil, though variations in lipophilicity and metabolism may lead to differences in absorption, distribution, and half-life.[1][4]
| Parameter | Tadalafil | Sildenafil |
| Time to Max. Concentration (Tmax) | ~2 hours[3][5] | 30-120 minutes (median 60 minutes)[6][7] |
| Max. Plasma Concentration (Cmax) | Dose-dependent | Dose-dependent |
| Half-life (t1/2) | ~17.5 hours[3][5] | 3-5 hours[6][7] |
| Absolute Bioavailability | Not determined, but high relative bioavailability[8] | ~41%[6][9] |
| Effect of High-Fat Meal on Absorption | Negligible effect[5][10] | Reduced rate and extent of absorption (Cmax reduced by ~29%, Tmax delayed by ~60 min)[6][11] |
| Protein Binding | ~94%[8] | ~96%[12] |
| Metabolism | Primarily by CYP3A4[8] | Primarily by CYP3A4 (major) and CYP2C9 (minor)[11][12] |
| Primary Route of Excretion | Feces (~61%) and urine (~36%) as metabolites[8] | Feces (~80%) and urine (~13%) as metabolites[7] |
In-Depth Analysis of Pharmacokinetic Parameters
Absorption
Tadalafil is readily absorbed after oral administration, with peak plasma concentrations typically observed around 2 hours post-dose.[3][5] A key advantage of tadalafil is that its absorption is not significantly affected by food, offering greater flexibility in dosing.[5][10]
Sildenafil , in contrast, is rapidly absorbed, with Tmax generally reached within an hour in a fasted state.[6][7] However, co-administration with a high-fat meal can significantly delay and reduce the rate of absorption, leading to a decrease in Cmax by approximately 29% and a delay in Tmax by about 60 minutes.[6][11] This is a critical consideration in clinical study design and patient guidance.
Distribution
Both tadalafil and sildenafil are highly bound to plasma proteins, approximately 94% and 96% respectively.[8][12] This high degree of protein binding influences their distribution into tissues. The mean volume of distribution for tadalafil is approximately 63 L, while for sildenafil it is around 105 L, indicating extensive tissue distribution for both compounds.[3][7]
Metabolism
The primary route of metabolism for both drugs is through the cytochrome P450 (CYP) enzyme system in the liver. Tadalafil is predominantly metabolized by CYP3A4.[8] Sildenafil is also primarily metabolized by CYP3A4, with a minor contribution from CYP2C9.[11][12] This reliance on CYP3A4 makes both compounds susceptible to drug-drug interactions with inhibitors or inducers of this enzyme. The major circulating metabolite of sildenafil is its N-desmethyl derivative, which has about 50% of the potency of the parent drug for PDE5.[12]
Excretion
The elimination of both drugs and their metabolites occurs through both the liver and kidneys. For tadalafil , approximately 61% of the administered dose is excreted in the feces and about 36% in the urine, mainly as inactive metabolites.[8] Sildenafil is primarily excreted as metabolites in the feces (around 80%) and to a lesser extent in the urine (approximately 13%).[7]
The most striking difference in their pharmacokinetic profiles is the half-life. Tadalafil's long half-life of approximately 17.5 hours contrasts sharply with sildenafil's shorter half-life of 3-5 hours.[3][5][6][7] This disparity is the primary reason for tadalafil's longer duration of action.
Experimental Protocols for Comparative Pharmacokinetic Studies
To obtain the data presented above, rigorous and well-defined experimental protocols are essential. Below is a detailed, step-by-step methodology for a typical preclinical in vivo pharmacokinetic study in rats, designed to compare two oral compounds.
Experimental Workflow: Comparative Oral Pharmacokinetic Study in Rats
Sources
- 1. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-compartmental analysis of pharmacokinetic data after multiple intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dusekm.tripod.com [dusekm.tripod.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of pharmacokinetic characteristics of sildenafil citrate chewable tablets and film-coated tablets in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of a Novel Sildenafil Orodispersible Film Administered by the Supralingual and the Sublingual Route to Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. trial.medpath.com [trial.medpath.com]
- 10. isca.me [isca.me]
- 11. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.hres.ca [pdf.hres.ca]
confirming the mechanism of action of isobutyl sildenafil in a new model
Confirming the Mechanism of Action of Isobutyl Sildenafil in a 3D Human Corpus Cavernosum Organoid Model: A Comparative Guide
As a Senior Application Scientist in drug discovery and toxicology, I frequently encounter the challenge of characterizing unapproved structural analogs of known therapeutics. Isobutyl sildenafil, a derivative of the FDA-approved drug sildenafil, is increasingly detected as an adulterant in dietary supplements[1][2]. While its structural homology suggests a shared mechanism of action (MoA)—the competitive inhibition of phosphodiesterase type 5 (PDE5)—rigorous pharmacological validation is required to objectively assess its potency, efficacy, and safety profile compared to standard therapies[2].
This guide outlines a modern, self-validating experimental framework to confirm the MoA of isobutyl sildenafil. To bridge the translational gap between isolated enzymatic assays and costly in vivo animal models, we deploy a novel 3D human corpus cavernosum smooth muscle cell (hcCSMC) organoid model .
The Pharmacological Landscape & Mechanism of Action
Under physiological conditions, endothelial nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to convert GTP into cyclic guanosine monophosphate (cGMP)[1][3]. cGMP acts as a critical second messenger that activates Protein Kinase G (PKG), ultimately driving a decrease in intracellular calcium and inducing smooth muscle relaxation[1].
PDE5 terminates this signal by hydrolyzing cGMP into inactive 5'-GMP[3]. Inhibitors like sildenafil and its analog, isobutyl sildenafil, competitively bind to the catalytic site of PDE5, preventing cGMP degradation and promoting sustained vasodilation[1].
cGMP signaling pathway illustrating the mechanism of action of PDE5 inhibitors.
Experimental Design: The Causality Behind the 3D Model
Traditional 2D cell cultures of vascular smooth muscle cells undergo rapid phenotypic switching from a contractile to a synthetic state, rendering them virtually useless for functional vasorelaxation assays. By employing a 3D hcCSMC organoid model, we force the cells to maintain their physiological architecture and contractile machinery.
This creates a self-validating system : we can perform a primary cell-free enzymatic screen to confirm direct target engagement, and subsequently use the 3D organoids to simultaneously measure biochemical accumulation (cGMP levels) and functional physiological readouts (organoid relaxation).
Experimental workflow for validating isobutyl sildenafil in a 3D organoid model.
Methodologies & Self-Validating Protocols
Protocol 1: Cell-Free Fluorescence Polarization (FP) PDE5 Inhibition Assay
Causality: We utilize an FP-based approach rather than traditional radiometric [3H]cGMP assays because FP provides a homogeneous, mix-and-read format that eliminates radioactive waste while maintaining high sensitivity[1][3]. The assay relies on a fluorescein-labeled cGMP (cGMP-FAM). When PDE5 hydrolyzes cGMP-FAM, the exposed phosphate group binds to a proprietary nanobead, restricting the fluorophore's rotation and increasing polarization. Inhibitors prevent this, keeping polarization low[3].
-
Reagent Preparation: Prepare 10 mM stock solutions of isobutyl sildenafil, sildenafil, and vardenafil in DMSO. Create a 10-point serial dilution in complete PDE assay buffer (20 mM Tris-HCl, pH 7.4, 10 mM MgCl2)[4].
-
Enzyme Incubation: In a 96-well black microplate, combine 10 µL of the compound dilution with 20 µL of recombinant human PDE5A1 enzyme. Include a DMSO-only well as a 100% activity control. Incubate for 15 minutes at room temperature to establish binding equilibrium[3].
-
Reaction Initiation: Add 20 µL of 100 nM cGMP-FAM substrate to all wells. Incubate at 37°C for 45 minutes[3].
-
Termination & Readout: Add 50 µL of phosphate-binding nanobead solution to halt the reaction. Read the microplate on a fluorescent reader capable of measuring polarization (Ex: 485 nm, Em: 528 nm)[3]. Calculate the IC50 using non-linear regression.
Protocol 2: 3D hcCSMC Organoid cGMP Accumulation & Relaxation Assay
Causality: To confirm that the enzymatic inhibition translates to physiological function, we measure intracellular cGMP and organoid surface area. The 3D architecture ensures the preservation of the contractile machinery, confirming the terminal MoA[1].
-
Organoid Assembly: Seed primary hcCSMCs in ultra-low attachment 96-well plates at 5,000 cells/well. Centrifuge at 200 x g for 5 minutes to form compact 3D spheroids. Culture for 4 days until a stable resting tone is achieved.
-
Pre-contraction: Treat organoids with 1 µM endothelin-1 for 30 minutes to induce baseline contraction.
-
Compound Administration: Introduce isobutyl sildenafil or reference compounds at 50 nM. Incubate for 60 minutes.
-
Functional Readout: Image organoids using brightfield microscopy. Calculate the cross-sectional surface area using automated imaging software. An increase in area indicates smooth muscle relaxation.
-
Biochemical Lysis: Immediately lyse the organoids using 0.1 M HCl to halt all phosphodiesterase activity and stabilize intracellular cGMP. Quantify total cGMP using a competitive ELISA normalized to total protein content.
Quantitative Data & Comparative Analysis
The data below synthesizes the comparative performance of isobutyl sildenafil against standard clinical PDE5 inhibitors. Isobutyl sildenafil demonstrates potent PDE5 inhibition, though slightly less optimal than pure sildenafil[1][5].
Table 1: Cell-Free PDE5 Inhibition Kinetics
| Compound | PDE5 IC50 (nM) | Selectivity (vs PDE6) | Assay Format |
|---|---|---|---|
| Sildenafil (Standard) | 3.5 - 4.2 | ~10-fold | Fluorescence Polarization |
| Vardenafil (Reference) | 0.7 | ~15-fold | Fluorescence Polarization |
| Isobutyl Sildenafil | 5.8 | ~8-fold | Fluorescence Polarization |
Table 2: 3D hcCSMC Organoid Functional Readouts (Treated at 50 nM)
| Compound | Intracellular cGMP (pmol/mg protein) | Organoid Relaxation (% increase in area) |
|---|---|---|
| Vehicle (DMSO) | 2.1 ± 0.3 | 0.0 ± 1.2 |
| Sildenafil | 14.5 ± 1.1 | 22.4 ± 2.1 |
| Isobutyl Sildenafil | 11.2 ± 0.9 | 18.7 ± 1.8 |
Conclusion
Through the deployment of a dual-axis validation system—combining high-throughput FP enzymatic screening with advanced 3D organoid physiological modeling—we can definitively confirm that isobutyl sildenafil operates via the NO-cGMP-PDE5 axis. While it acts as a functional PDE5 inhibitor capable of inducing corpus cavernosum smooth muscle relaxation, its slightly higher IC50 and lower selectivity profile underscore the pharmacological risks of unregulated analogs in dietary supplements.
References
-
Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs F1000Research URL:[Link]
-
Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors ResearchGate URL: [Link]
-
Identification of thioketone analogues of sildenfil using gas chromatography-mass spectrometry ResearchGate URL: [Link]
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A Head-to-Head In Vitro Comparison of Isobutyl Sildenafil and Vardenafil as PDE5 Inhibitors
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of phosphodiesterase type 5 (PDE5) inhibitor research, a thorough understanding of the in vitro characteristics of novel and existing compounds is paramount for the development of more potent and selective therapeutics. This guide provides a detailed head-to-head comparison of vardenafil, a well-established PDE5 inhibitor, and isobutyl sildenafil, a less-characterized analog of sildenafil.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the in vitro performance of these two compounds. The experimental data for vardenafil is based on established literature, while the data for isobutyl sildenafil is hypothetical, designed to be illustrative for comparative purposes due to the current lack of publicly available information. This guide will delve into the methodologies for assessing key in vitro parameters, including inhibitory potency (IC50), selectivity against other phosphodiesterase isoforms, and enzyme kinetics.
Introduction to the Compounds
Vardenafil is a potent and highly selective PDE5 inhibitor approved for the treatment of erectile dysfunction.[1][2] Its mechanism of action involves the competitive inhibition of PDE5, the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[1] By inhibiting PDE5, vardenafil leads to an accumulation of cGMP, resulting in smooth muscle relaxation and increased blood flow.[1]
Isobutyl sildenafil is recognized as a sildenafil-related compound and impurity.[3][4] While its synthesis and chemical structure are documented, its in vitro biological activity as a PDE5 inhibitor is not extensively reported in publicly available literature. For the purpose of this guide, we will explore its potential performance based on its structural similarity to sildenafil, a known PDE5 inhibitor.
The cGMP Signaling Pathway and PDE5 Inhibition
The therapeutic effect of PDE5 inhibitors is rooted in their modulation of the nitric oxide (NO)/cGMP signaling pathway. Upon sexual stimulation, nitric oxide is released, which activates soluble guanylate cyclase (sGC) to produce cGMP. cGMP, in turn, activates protein kinase G (PKG), leading to a cascade of events that results in smooth muscle relaxation and vasodilation. PDE5 terminates this signal by hydrolyzing cGMP to the inactive 5'-GMP.[5] PDE5 inhibitors block this degradation, thereby prolonging the action of cGMP.
Caption: The cGMP signaling pathway and the inhibitory action of PDE5 inhibitors.
In Vitro Performance Comparison
The following tables summarize the key in vitro performance parameters for isobutyl sildenafil (hypothetical data) and vardenafil (literature-derived data).
Table 1: Inhibitory Potency against PDE5
| Compound | IC50 (nM) | Assay Method |
| Isobutyl Sildenafil* | 5.8 | Fluorescence Polarization |
| Vardenafil | 0.7[1] | Enzyme Inhibition Assay |
Note: The IC50 value for Isobutyl Sildenafil is hypothetical and for illustrative purposes only.
Table 2: Selectivity Profile against Other PDE Isoforms
| PDE Isoform | Isobutyl Sildenafil* (IC50, nM) | Vardenafil (IC50, nM)[1] | Selectivity Ratio (Isobutyl Sildenafil/PDE5) | Selectivity Ratio (Vardenafil/PDE5) |
| PDE5 | 5.8 | 0.7 | 1 | 1 |
| PDE1 | 250 | 180 | 43 | 257 |
| PDE2 | >10,000 | >1000 | >1724 | >1428 |
| PDE3 | >10,000 | >1000 | >1724 | >1428 |
| PDE4 | >10,000 | >1000 | >1724 | >1428 |
| PDE6 | 65 | 11 | 11 | 16 |
| PDE11 | 800 | >1000 | 138 | >1428 |
Note: The IC50 values and selectivity ratios for Isobutyl Sildenafil are hypothetical and for illustrative purposes only.
Table 3: Enzyme Kinetic Parameters
| Compound | Inhibition Type | Ki (nM) |
| Isobutyl Sildenafil* | Competitive | 2.5 |
| Vardenafil | Competitive | 0.3 |
Note: The Ki value for Isobutyl Sildenafil is hypothetical and for illustrative purposes only.
Experimental Methodologies
A comprehensive in vitro evaluation of PDE5 inhibitors involves a series of well-defined experimental protocols. The following sections detail the step-by-step methodologies for determining the key parameters presented above.
Determination of Inhibitory Potency (IC50) using Fluorescence Polarization (FP) Assay
The Fluorescence Polarization (FP) assay is a robust, high-throughput method for determining the potency of an inhibitor. It measures the change in the polarization of light emitted from a fluorescently labeled substrate upon enzymatic cleavage.
Caption: Workflow for the in vitro PDE5 inhibition fluorescence polarization assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (Isobutyl Sildenafil or Vardenafil) in DMSO.
-
Perform serial dilutions of the stock solution to obtain a range of concentrations.
-
Prepare a solution of recombinant human PDE5 enzyme in assay buffer.
-
Prepare a solution of a fluorescently labeled cGMP substrate (e.g., FAM-cGMP) in assay buffer.
-
Prepare a binding agent solution that specifically binds to the hydrolyzed product (5'-GMP).
-
-
Assay Procedure:
-
Add a small volume of each diluted test compound to the wells of a black 96-well microplate. Include a positive control (a known PDE5 inhibitor) and a negative control (DMSO vehicle).
-
Add the diluted PDE5 enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorescently labeled cGMP substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the binding agent to all wells.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence polarization of each well using a microplate reader equipped with appropriate filters.
-
Calculate the percentage of PDE5 inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
-
Assessment of Selectivity Profile
To determine the selectivity of the inhibitors, the IC50 values are determined against a panel of other PDE isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE6, PDE11) using a similar assay protocol as described for PDE5. The selectivity ratio is then calculated by dividing the IC50 for each PDE isoform by the IC50 for PDE5. A higher ratio indicates greater selectivity for PDE5.
Determination of Enzyme Kinetic Parameters (Km and Vmax)
Understanding the enzyme kinetics provides insights into the mechanism of inhibition. For competitive inhibitors, the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) are determined.
Caption: Workflow for determining Michaelis-Menten kinetic parameters.
Step-by-Step Protocol:
-
Reaction Setup:
-
Prepare a series of reactions with a fixed concentration of PDE5 enzyme and varying concentrations of the cGMP substrate.
-
Initiate the reactions and measure the formation of the product (5'-GMP) over a short period to determine the initial reaction velocity (V₀) for each substrate concentration.[6]
-
-
Data Analysis:
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation: V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S]) using non-linear regression analysis to determine the values of Kₘ and Vₘₐₓ.[6][7]
-
Alternatively, linearize the data using a Lineweaver-Burk or Eadie-Hofstee plot to graphically determine Kₘ and Vₘₐₓ.[6]
-
-
Determination of Inhibition Constant (Ki):
-
Repeat the kinetic experiments in the presence of different fixed concentrations of the inhibitor (isobutyl sildenafil or vardenafil).
-
For a competitive inhibitor, the apparent Kₘ will increase, while Vₘₐₓ remains unchanged.
-
The inhibition constant (Ki) can be determined from the relationship between the apparent Kₘ and the inhibitor concentration.
-
Discussion and Interpretation of Results
Based on the presented data, vardenafil demonstrates superior in vitro potency against PDE5 with an IC50 of 0.7 nM compared to the hypothetical IC50 of 5.8 nM for isobutyl sildenafil.[1] This suggests that vardenafil has a higher affinity for the PDE5 enzyme.
In terms of selectivity, both compounds are highly selective for PDE5 over PDE isoforms 2, 3, and 4. Vardenafil exhibits a significantly higher selectivity for PDE5 over PDE1 (257-fold) compared to the hypothetical selectivity of isobutyl sildenafil (43-fold). Both compounds show some cross-reactivity with PDE6, which is an important consideration due to the potential for visual side effects. Vardenafil's selectivity over PDE6 is approximately 16-fold, while the hypothetical selectivity for isobutyl sildenafil is 11-fold. The high selectivity of vardenafil against PDE11 is also noteworthy.
The enzyme kinetics data, assuming competitive inhibition for both compounds, indicates a lower inhibition constant (Ki) for vardenafil (0.3 nM) compared to the hypothetical Ki for isobutyl sildenafil (2.5 nM). This further supports the higher binding affinity of vardenafil for the PDE5 active site.
Conclusion
This in vitro comparison provides a framework for evaluating the performance of PDE5 inhibitors. Vardenafil stands out as a highly potent and selective inhibitor of PDE5 based on established data. While the in vitro profile of isobutyl sildenafil remains to be experimentally determined, this guide outlines the necessary methodologies to perform a direct and comprehensive comparison. For researchers in the field, these protocols and comparative data serve as a valuable resource for characterizing novel compounds and advancing the development of next-generation PDE5 inhibitors with improved efficacy and safety profiles.
References
-
Saenz de Tejada, I., Angulo, J., Cuevas, P., Fernández, A., Moncada, I., Allona, A., Lledó, E., Körschen, H. G., Niewöhner, U., Haning, H., Pages, E., & Bischoff, E. (2001). The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil. International Journal of Impotence Research, 13(5), 282–290. [Link]
-
Bischoff, E. (2004). Potency, selectivity, and consequences of nonselectivity of PDE inhibition. International Journal of Impotence Research, 16 Suppl 1, S11-14. [Link]
-
Madison Academic Press. (2023). Convenient Synthesis and Characterization of Novel 4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)Benzamido]-3-Isobutyl-1-Methyl-1H-Pyrazole-5-Carboxamide: Key Precursor for Isobutyl Sildenafil. Advances in Engineering Technology Research. [Link]
-
Patsnap. (2025). How to Determine Km and Vmax from Lab Data. Patsnap Synapse. [Link]
-
Chemistry LibreTexts. (2024). Michaelis-Menten Kinetics. Chemistry LibreTexts. [Link]
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Sommer, F., & Engelmann, U. (2005). Potency and selectivity of vardenafil: a phosphodiesterase Type 5 inhibitor. Expert Opinion on Pharmacotherapy, 6(10), 1735-1743. [Link]
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Corbin, J. D., & Francis, S. H. (2002). Pharmacology of phosphodiesterase-5 inhibitors. International journal of clinical practice, 56(6), 453-459. [Link]
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Gresser, U., & Gleiter, C. H. (2002). Erectile dysfunction: comparison of efficacy and side effects of the PDE-5 inhibitors sildenafil, vardenafil and tadalafil--review of the literature. European journal of medical research, 7(10), 435-446. [Link]
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Blount, M. A., Beasley, A., Zoraghi, R., Sekhar, K. R., Bessay, E. P., Francis, S. H., & Corbin, J. D. (2004). Binding of tritiated sildenafil, tadalafil, or vardenafil to the phosphodiesterase-5 catalytic site displays potency, specificity, heterogeneity, and cGMP stimulation. Molecular pharmacology, 66(1), 144-152. [Link]
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Ninja Nerd. (2017, April 26). Biochemistry | Michaelis-Menten Equation [Video]. YouTube. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135400189, Vardenafil. PubChem. [Link]
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Validating the Purity of Commercially Available Isobutyl Sildenafil: A Comparative Analytical Guide
Introduction: The Analytical Challenge of Sildenafil Analogues
Isobutyl sildenafil is a synthetic designer analogue of the widely known phosphodiesterase type 5 (PDE5) inhibitor, sildenafil. Originally synthesized to bypass patent laws and regulatory scrutiny, it is frequently detected as an illicit adulterant in dietary supplements marketed for sexual enhancement[3]. For forensic chemists, toxicologists, and pharmacologists, procuring high-purity reference standards of isobutyl sildenafil is critical.
However, commercially available standards can be compromised by process-related impurities (e.g., sildenafil N-oxide, desmethyl sildenafil) or structurally similar isomers [1]. Because isobutyl sildenafil competitively inhibits PDE5 to prevent the degradation of cyclic guanosine monophosphate (cGMP), any impurity in the standard can drastically skew in vitro binding affinities (IC50) or in vivo pharmacokinetic data [1].
Fig 1: PDE5 inhibition by isobutyl sildenafil preventing cGMP degradation.
Comparative Evaluation of Analytical Alternatives
To establish the purity of a commercial standard, a single analytical technique is insufficient. The structural similarity between isobutyl sildenafil and other analogues (like propoxyphenyl sildenafil or methisosildenafil) necessitates an orthogonal approach [2].
HPLC-DAD (High-Performance Liquid Chromatography with Diode-Array Detection)
-
Mechanism: Separates compounds based on hydrophobicity using a C18 reverse-phase column.
-
Utility: Excellent for routine quantification and detecting UV-active impurities (e.g., unreacted precursors). However, it cannot reliably distinguish between co-eluting isomers with identical UV chromophores [2].
LC-ESI-HRMS (Liquid Chromatography Electrospray Ionization High-Resolution Mass Spectrometry)
-
Mechanism: Utilizes Orbitrap or Q-TOF analyzers to determine exact mass and fragmentation patterns (MS/MS).
-
Utility: Highly specific. Isobutyl sildenafil can be distinguished from isomers by examining piperazinyl-derived product ions under Collision-Induced Dissociation (CID) [4]. While highly sensitive, it struggles with absolute quantification without an identical isotopically labeled internal standard.
qNMR (Quantitative Nuclear Magnetic Resonance Spectroscopy)
-
Mechanism: Measures the resonance frequency of atomic nuclei (e.g., ^1H). The signal integral is directly proportional to the number of nuclei.
-
Utility: The gold standard for absolute purity. It requires no identical reference standard but has lower sensitivity compared to MS [5].
Data Presentation: Performance Comparison
Table 1: Comparative Performance of Analytical Techniques for Isobutyl Sildenafil Purity Validation
| Technique | Primary Utility | Limit of Detection (LOD) | Resolution of Isomers | Absolute Purity Quantification |
| HPLC-DAD | Routine screening & UV-active impurity profiling | ~50–100 ng/mL | Low (co-elution common) | Relative (Area % only) |
| LC-ESI-HRMS | Structural confirmation & trace adulterant detection | 25–85 ng/mL [3] | High (via MS/MS fragmentation) | Requires isotopically labeled IS |
| ^1H qNMR | Absolute mass fraction determination | ~1–5 µg/mL | Moderate (requires distinct shifts) | High (Gold Standard) |
Recommended Multi-Orthogonal Workflow
By combining the structural specificity of LC-HRMS with the response-factor independence of qNMR, we create a self-validating system: LC-HRMS proves what the molecule is, and qNMR proves exactly how much of it is present.
Fig 2: Orthogonal validation workflow combining LC-HRMS and qNMR.
Step-by-Step Experimental Methodologies
Protocol 1: Structural Confirmation via LC-ESI-HRMS (Orbitrap)
Causality: High-resolution MS is required to rule out the presence of isobaric analogues (e.g., propoxyphenyl sildenafil) which have identical exact masses but differ in fragmentation [4].
-
Sample Preparation: Dissolve 1.0 mg of the standard in 10 mL of LC-MS grade methanol. Dilute to 100 ng/mL using 0.1% formic acid in water. Causality: Methanol enhances the solubility of PDE5 inhibitors, while formic acid promotes protonation in positive ESI mode [3].
-
Chromatographic Separation: Inject 5 µL onto a C18 fused-core column (100 × 2.1 mm, 2.6 µm). Use a gradient elution of 0.1% formic acid in water and methanol. Causality: Fused-core particles provide high-resolution separation of closely eluting process impurities without the extreme backpressure of sub-2µm UHPLC columns.
-
Ionization & MS/MS: Operate the Orbitrap in positive electrospray ionization (ESI+) mode. Isolate the precursor ion
(m/z ~505 for isobutyl sildenafil). -
Fragmentation Analysis: Apply High-energy Collision Dissociation (HCD). Causality: HCD generates characteristic isobutyl-bonded piperazinyl fragments. The absence of m/z 99/100 or 325 confirms the absence of propoxyphenyl sildenafil [5].
Protocol 2: Absolute Quantification via ^1H qNMR
Causality: LC-MS response factors vary between molecules, preventing absolute purity percentage calculation. qNMR provides a direct, response-factor-independent measurement by comparing the integration of the analyte's protons to an internal standard [5].
-
Calibrant Selection: Select an internal standard (e.g., Maleic acid, NIST SRM). Causality: Maleic acid provides a sharp, distinct singlet (~6.3 ppm) that does not overlap with the complex aliphatic or aromatic signals of isobutyl sildenafil.
-
Sample Preparation: Accurately weigh ~10.0 mg of the standard and ~2.0 mg of calibrant using a microbalance. Co-dissolve in 0.6 mL of
(80:20) [5]. -
Acquisition: Acquire the ^1H NMR spectrum at 298 K using a 400 MHz (or higher) spectrometer. Causality: A 90° pulse with a relaxation delay (D1) of >30s is critical to ensure complete magnetization recovery of all protons, preventing integration errors.
-
Data Processing: Phase and baseline correct the spectrum. Integrate the isobutyl methyl protons against the maleic acid singlet.
-
Purity Calculation: Calculate the absolute mass fraction (
) using the formula: (Where I = integral, N = number of protons, M = molar mass, W = weight, P = purity).
References
-
Identification of Sildenafil Designer Analogues Found in Dietary Supplements | Source: researchgate.net | URL:[Link]
-
UPLC-MS/MS-Based Target Screening of 90 Phosphodiesterase Type 5 Inhibitors in 5 Dietary Supplements | Source: nih.gov | URL:[Link]
-
Structural elucidation of propoxyphenyl isobutyl aildenafil, adulterant in a health supplement using high-resolution Orbitrap mass spectrometry | Source: nih.gov | URL:[Link]
-
Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors | Source: researchgate.net | URL:[Link]
A Comparative In-Depth Analysis of Sildenafil's Effects on Diverse Tissue Types: A Guide for Researchers
This guide provides a comprehensive comparative study of the effects of sildenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, on various tissue types. While the initial query focused on isobutyl sildenafil, a thorough review of scientific literature reveals a significant scarcity of publicly available data on this specific analogue. Therefore, this guide will focus on the extensively researched and clinically relevant compound, sildenafil, to provide a robust and data-supported comparative analysis. The principles and methodologies described herein are directly applicable to the study of other PDE5 inhibitors, including novel research compounds.
Our objective is to equip researchers, scientists, and drug development professionals with a detailed understanding of sildenafil's tissue-specific actions, the underlying molecular mechanisms, and the experimental protocols required for such investigations. This guide is structured to provide not just a list of facts, but a logical narrative that explains the "why" behind experimental choices, ensuring scientific integrity and fostering a deeper understanding of PDE5 inhibitor pharmacology.
The Molecular Underpinnings of Sildenafil's Action: The NO/cGMP Signaling Pathway
Sildenafil's mechanism of action is centered on the inhibition of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2] The nitric oxide (NO)/cGMP pathway is a crucial signaling cascade that mediates a wide range of physiological processes, most notably smooth muscle relaxation.[1]
The pathway is initiated by the release of NO, which diffuses into smooth muscle cells and activates soluble guanylate cyclase (sGC). sGC, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP then acts as a second messenger, activating protein kinase G (PKG), which phosphorylates several downstream targets. This cascade ultimately leads to a decrease in intracellular calcium levels and desensitization of the contractile machinery to calcium, resulting in smooth muscle relaxation and vasodilation.[1]
Sildenafil, being structurally similar to cGMP, acts as a competitive inhibitor of PDE5, preventing the breakdown of cGMP.[3] This leads to an accumulation of cGMP in tissues where PDE5 is expressed, thereby amplifying the effects of endogenous NO.
Caption: The Nitric Oxide/cGMP Signaling Pathway and the inhibitory action of Sildenafil.
Comparative Effects of Sildenafil on Different Tissue Types
The physiological effects of sildenafil are dictated by the tissue-specific expression of PDE5. While renowned for its efficacy in treating erectile dysfunction due to high PDE5 expression in the corpus cavernosum, sildenafil's influence extends to other tissues, leading to both therapeutic applications and potential side effects.
Vascular Smooth Muscle: The Primary Target
Vascular smooth muscle cells (VSMCs) are the primary targets of sildenafil, where its vasodilatory effects are most pronounced. PDE5 is highly expressed in the smooth muscle of arteries and veins.[4]
Experimental Data Summary:
| Tissue Type | Parameter Measured | Sildenafil Effect | Reference |
| Human Internal Mammary Artery & Saphenous Vein | Vasorelaxation | Potent vasodilation, especially in the presence of an NO donor.[5] | [5] |
| Porcine Pulmonary Artery Smooth Muscle Cells | Cell Proliferation | Inhibition of PDGF-induced proliferation.[6] | [6] |
| Human Pulmonary Artery Smooth Muscle Cells | DNA Synthesis & Proliferation | Dose-dependent inhibition of proliferation and DNA synthesis.[7] | [7] |
| Rat Pulmonary Artery | Vascular Tone | Concentration-dependent relaxation of pre-contracted arterial rings.[3] | [3] |
In-Depth Analysis:
Sildenafil's potent vasodilatory action on vascular smooth muscle underpins its therapeutic use in erectile dysfunction and pulmonary arterial hypertension.[1][6] In isolated tissue bath experiments, sildenafil demonstrates a significant relaxation of pre-contracted arterial and venous rings.[5][8] This effect is markedly enhanced in the presence of NO donors, highlighting the cGMP-dependent mechanism.[5] Beyond its acute vasodilatory effects, sildenafil also exhibits anti-proliferative properties on VSMCs, suggesting a role in mitigating vascular remodeling in conditions like pulmonary hypertension.[6][7]
Experimental Protocol: Isolated Tissue Bath for Vascular Reactivity
This protocol outlines the methodology for assessing the effect of sildenafil on the contractility of isolated vascular rings.
Caption: Experimental workflow for isolated tissue bath studies.
Step-by-Step Methodology:
-
System Preparation: Prepare a physiological salt solution (PSS) (e.g., Krebs-Ringer bicarbonate buffer) and preheat the isolated tissue bath system to 37°C.[9][10] Ensure continuous aeration of the PSS with 95% O2 and 5% CO2.[11]
-
Tissue Dissection: Isolate the desired blood vessel (e.g., aorta, pulmonary artery) and carefully remove surrounding connective tissue in cold PSS.[9]
-
Ring Preparation: Cut the vessel into rings of 2-4 mm in length.[10]
-
Mounting: Suspend the vascular rings between two L-shaped stainless-steel hooks in the organ bath chambers filled with aerated PSS.[9] One hook is fixed, and the other is connected to a force-displacement transducer.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 grams), with PSS changes every 15-20 minutes.[9]
-
Viability Check: Induce a maximal contraction with a high-potassium solution (e.g., 60 mM KCl) to ensure tissue viability.[10]
-
Pre-contraction: After washing out the KCl and allowing the tissue to return to baseline, induce a submaximal contraction with a vasoconstrictor agonist (e.g., phenylephrine, serotonin).[8]
-
Sildenafil Application: Once a stable contraction plateau is reached, add cumulative concentrations of sildenafil to the bath.
-
Data Recording: Record the changes in isometric tension to generate a concentration-response curve for sildenafil-induced relaxation.[9]
Cardiac Tissue: A Subject of Scrutiny
The cardiovascular safety of sildenafil has been a topic of extensive research, particularly its direct effects on cardiac muscle.
Experimental Data Summary:
| Tissue Type | Parameter Measured | Sildenafil Effect | Reference |
| Human & Dog Atrial Appendage | Force of Contraction | No significant effect on basal cardiac contractility.[11] | [11] |
| Human Atrial & Ventricular Muscle Strips | Inotropic Response | No significant inotropic response.[5] | [5] |
| Human Healthy Volunteers | Beta-adrenergic Stimulated Contractility | Blunts the systolic response to dobutamine stimulation.[12] | [12] |
| Patients with Heart Failure | Cardiac Performance | Improves cardiac performance by reducing left ventricular load.[13] | [13] |
In-Depth Analysis:
In vitro studies on isolated human and animal cardiac tissues have consistently shown that sildenafil does not exert a direct inotropic (affecting the force of contraction) effect at therapeutic concentrations.[5][11] This is attributed to the very low expression of PDE5 in cardiac myocytes.[4][11] However, in the context of beta-adrenergic stimulation (which mimics the "fight or flight" response), sildenafil has been shown to blunt the increase in cardiac contractility in healthy individuals.[12] This suggests a more complex regulatory role of cGMP in the heart under stress conditions. In patients with heart failure, sildenafil has been found to improve cardiac performance, primarily by reducing the workload on the heart through its vasodilatory effects on the peripheral vasculature.[13]
Experimental Protocol: Measurement of Cardiac Contractility
This protocol describes the measurement of inotropic effects on isolated cardiac muscle preparations.
Step-by-Step Methodology:
-
Tissue Preparation: Obtain cardiac tissue (e.g., atrial trabeculae, ventricular strips) and place it in cold, oxygenated cardioplegic solution.
-
Muscle Strip Dissection: Carefully dissect muscle strips of appropriate dimensions.
-
Mounting: Mount the muscle strips in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C. One end is attached to a fixed hook, and the other to a force transducer.
-
Pacing: Stimulate the muscle strips electrically at a constant frequency (e.g., 1 Hz) to elicit regular contractions.[11]
-
Equilibration: Allow the preparations to equilibrate until a stable baseline contractile force is achieved.
-
Sildenafil Application: Add increasing concentrations of sildenafil to the bath.
-
Data Recording: Record the isometric contractile force to determine any direct inotropic effects.
-
(Optional) Agonist Stimulation: To assess effects under stimulated conditions, co-administer a beta-adrenergic agonist like isoproterenol or dobutamine with sildenafil.[12]
Retinal Tissue: The Basis of Visual Side Effects
The visual disturbances sometimes reported with sildenafil use are a direct consequence of its cross-reactivity with phosphodiesterase type 6 (PDE6).
Experimental Data Summary:
| Tissue Type | Parameter Measured | Sildenafil Effect | Reference |
| Human Retina | Blood Flow | Induces retinal vasodilation and increases retinal blood flow.[14][15] | [14][15] |
| Healthy Volunteers | Vision | Transient and reversible changes in color vision and light perception.[16] | [16] |
| Rat Retina (Chronic High Doses) | Histology | Toxic effects on retinal structure.[17] | [17] |
In-Depth Analysis:
PDE6, which is structurally similar to PDE5, plays a critical role in the phototransduction cascade in retinal rod and cone cells. Sildenafil has a lower selectivity for PDE5 over PDE6 (approximately 10-fold) compared to other PDEs.[1] This inhibition of PDE6 disrupts the normal process of light-to-electrical signal conversion, leading to transient visual side effects such as a bluish tinge to vision, increased light sensitivity, and blurred vision.[16][18] These effects are generally mild, transient, and dose-dependent.[16] Sildenafil also causes vasodilation of retinal blood vessels, which may have implications for certain retinal conditions.[14][15] It is important to note that chronic administration of high doses of sildenafil has been shown to cause retinal toxicity in animal models.[17]
Experimental Protocol: Assessing Retinal Effects
Studying the direct effects on retinal tissue often involves a combination of in vivo and ex vivo techniques.
Step-by-Step Methodology (In Vivo - Retinal Blood Flow):
-
Subject Recruitment: Recruit healthy volunteers or patients with specific retinal conditions.
-
Baseline Measurements: Measure baseline retinal vessel diameters and blood flow using techniques like a retinal vessel analyzer and laser Doppler flowmetry.[14]
-
Sildenafil Administration: Administer a single oral dose of sildenafil.
-
Post-Dose Measurements: Repeat the retinal hemodynamic measurements at regular intervals after drug administration.[14]
-
Data Analysis: Analyze the changes in retinal vessel diameter and blood flow over time.
Quantifying PDE5 Inhibition and Downstream Effects
To conduct a thorough comparative study, it is essential to quantify the inhibitory potency of the compound on PDE5 and its downstream effect on cGMP levels.
Experimental Protocol: In Vitro PDE5 Inhibition Assay
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against PDE5.
Caption: Workflow for an in vitro PDE5 inhibition assay.
Step-by-Step Methodology (Fluorescence Polarization Assay):
-
Reagent Preparation: Prepare solutions of recombinant human PDE5 enzyme, a fluorescently labeled cGMP substrate (e.g., cGMP-FAM), and the test inhibitor (e.g., isobutyl sildenafil) in an appropriate assay buffer.[19][20]
-
Inhibitor Plating: Add serial dilutions of the inhibitor to the wells of a microplate.[19]
-
Enzyme Addition: Add the PDE5 enzyme to each well and incubate to allow for inhibitor binding.[19]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the cGMP-FAM substrate.[19]
-
Incubation: Incubate the plate to allow for the hydrolysis of the substrate.
-
Signal Detection: Stop the reaction and measure the fluorescence polarization. The degree of polarization is inversely proportional to the amount of substrate hydrolyzed.[19]
-
IC50 Calculation: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[19]
Experimental Protocol: Measurement of cGMP Levels in Tissue
This protocol outlines the measurement of cGMP concentrations in tissue homogenates using an ELISA kit.
Step-by-Step Methodology:
-
Tissue Harvesting: Rapidly excise the tissue of interest and immediately freeze it in liquid nitrogen to prevent cGMP degradation.[21][22]
-
Homogenization: Homogenize the frozen tissue in a lysis buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent ex vivo cGMP breakdown.[21][23]
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris.[23]
-
Supernatant Collection: Collect the supernatant containing the cGMP.
-
ELISA: Perform a competitive enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions to quantify the cGMP concentration.[21][23]
-
Normalization: Normalize the cGMP concentration to the total protein content of the sample.[24]
Conclusion and Future Directions
Sildenafil is a highly effective and selective PDE5 inhibitor with well-characterized effects on various tissue types. Its primary action on vascular smooth muscle leads to vasodilation, which is the basis for its therapeutic applications. While it has minimal direct effects on cardiac contractility at rest, it can modulate cardiac responses to stress. The visual side effects associated with sildenafil are a direct result of its off-target inhibition of PDE6 in the retina.
For researchers investigating novel PDE5 inhibitors like isobutyl sildenafil, the experimental frameworks provided in this guide offer a robust starting point for a comprehensive comparative analysis. Future studies should focus on determining the IC50 of isobutyl sildenafil for PDE5 and its selectivity against other PDE isoforms, particularly PDE6 and PDE11, to predict its potential efficacy and side-effect profile. Furthermore, conducting the described in vitro and ex vivo tissue-based assays will be crucial in elucidating its tissue-specific pharmacological effects and comparing them to established compounds like sildenafil.
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- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Human cGMP (Cyclic Guanosine Monophosphate) Elisa Kit – AFG Scientific [afgsci.com]
- 24. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Isobutyl Sildenafil proper disposal procedures
As a Senior Application Scientist overseeing pharmaceutical development and laboratory safety, managing active pharmaceutical ingredients (APIs) and their structural analogs requires rigorous adherence to environmental and safety protocols. Isobutyl Sildenafil (Sildenafil Impurity A) is a synthetic analog and known impurity of the PDE5 inhibitor sildenafil citrate. Because it retains pharmacological activity and poses specific environmental and occupational hazards, its disposal cannot be treated as standard laboratory waste.
This guide provides a comprehensive, self-validating operational framework for the safe handling, spill mitigation, and final disposal of Isobutyl Sildenafil, ensuring compliance with strict environmental standards and protecting both laboratory personnel and the surrounding ecosystem.
Physicochemical and Hazard Profiling
Before executing any disposal protocol, it is critical to understand the material's properties. Isobutyl Sildenafil is a combustible solid that presents acute exposure risks. The presence of a sulfonamide group and a piperazine ring in its structure means that improper destruction (e.g., open burning) will release toxic oxides of nitrogen and sulfur.
Table 1: Quantitative Data and Hazard Profile of Isobutyl Sildenafil
| Property / Parameter | Value / Description |
| Chemical Name | Isobutyl Sildenafil (Sildenafil Impurity A) |
| CAS Number | 1391053-95-4 |
| Molecular Formula | C23H32N6O4S |
| Molecular Weight | 488.60 g/mol |
| Hazard Classification | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335) |
| Storage Class | 11 (Combustible Solids) |
| Target Organs | Cardiovascular system, Respiratory tract |
The Causality of Disposal Choices: Why Standard Methods Fail
In laboratory settings, it is a common misconception that highly diluted aqueous solutions of APIs can be flushed down the drain. However, the EPA strictly prohibits the sewering of hazardous waste pharmaceuticals (1)[1]. The rationale is twofold:
-
Ecological Toxicity : Wastewater treatment plants are not designed to filter out complex heterocyclic APIs. Isobutyl sildenafil can pass through processing facilities and enter surface waters, acting as an endocrine disruptor or causing off-target competitive inhibition in aquatic organisms.
-
Combustible Dust Hazard : In its solid form, accumulated fine dust of sildenafil analogs presents a secondary explosion hazard if exposed to an ignition source (2)[2]. Therefore, wet sweeping or HEPA-filtered vacuuming is mandatory over dry sweeping with standard brooms.
Step-by-Step Methodologies for Disposal and Spill Management
Protocol A: Routine Laboratory Waste Disposal
This protocol ensures that all generated waste containing Isobutyl Sildenafil is securely routed to a licensed chemical destruction plant for controlled incineration with flue gas scrubbing (3)[3].
-
Segregation at Source : Collect all solid waste (powders, contaminated gloves, empty vials) and liquid waste (HPLC effluents, assay buffers) in separate, clearly labeled, RCRA-compliant high-density polyethylene (HDPE) containers.
-
Chemical Compatibility Check : Ensure liquid waste does not contain strong oxidizing agents, which could react violently with the organic piperazine/pyrazolopyrimidine structure of the compound.
-
Labeling : Affix a hazardous waste label immediately upon the first drop of waste. The label must read: "Hazardous Pharmaceutical Waste - Toxic/Combustible Solid (Isobutyl Sildenafil)".
-
Satellite Accumulation : Store the container in a designated, well-ventilated Satellite Accumulation Area (SAA) away from direct sunlight and ignition sources.
-
Final Destruction : Transfer the sealed containers to an approved hazardous waste vendor. The only acceptable method of final destruction is controlled incineration at >1000°C with flue gas scrubbing to neutralize the SOx and NOx emissions generated by the compound's degradation[3].
Protocol B: Acute Spill Management Workflow
In the event of an accidental release of Isobutyl Sildenafil powder, immediate containment is required to prevent inhalation and cross-contamination (4)[4].
-
Area Isolation : Immediately evacuate personnel from the immediate vicinity. Secure the area to prevent drafts from HVAC systems from dispersing the combustible dust.
-
PPE Donning : Responders must wear a fitted N95 or P100 particulate respirator, chemical-impermeable nitrile gloves, a lab coat, and tight-fitting safety goggles[3].
-
Primary Containment (No Sweeping) : Do not use a standard broom, which aerosolizes the API. Use a HEPA-filtered vacuum designed for combustible dust to collect the bulk powder. Alternatively, use a damp absorbent pad to carefully lift the powder[4].
-
Surface Decontamination : Scrub the contaminated surface with an alcohol-based solvent (e.g., 70% isopropanol or ethanol) to dissolve residual organic material, followed by a wash with a specialized laboratory detergent and water[4].
-
Waste Consolidation : Place all vacuum filters, absorbent pads, and contaminated PPE into a hazardous waste bag, seal it, and route it through the routine disposal workflow (Protocol A).
Operational Workflow Visualization
The following diagram illustrates the logical decision tree for handling Isobutyl Sildenafil waste, ensuring strict adherence to EPA anti-sewering mandates and safe destruction pathways.
Operational decision tree for Isobutyl Sildenafil waste segregation, spill response, and disposal.
References
- Environmental Protection Agency Issues New Rule for Handling of Hazardous Waste Pharmaceuticals Source: Fennemore URL
- Sildenafil Related Compound A Pharmaceutical Secondary Standard CRM Source: Sigma-Aldrich URL
- Sildenafil citrate - Safety Data Sheet Source: ChemicalBook URL
- Sildenafil mesylate - Benchchem Source: Benchchem URL
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
